molecular formula C15H15NOS B130414 2-[(Diphenylmethyl)thio]acetamide CAS No. 68524-30-1

2-[(Diphenylmethyl)thio]acetamide

Cat. No.: B130414
CAS No.: 68524-30-1
M. Wt: 257.4 g/mol
InChI Key: HCRQRIFRHGPWBH-UHFFFAOYSA-N
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Description

2-[(Diphenylmethyl)thio]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C15H15NOS and its molecular weight is 257.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzhydrylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRQRIFRHGPWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433431
Record name 2-[(DIPHENYLMETHYL)THIO]ACETAMIDE
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Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68524-30-1
Record name 2-[(Diphenylmethyl)thio]acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxy modafinil
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Record name 2-[(DIPHENYLMETHYL)THIO]ACETAMIDE
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Record name 2-benzhydrylsulfanylacetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEOXY MODAFINIL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-[(Diphenylmethyl)thio]acetamide, a crucial intermediate in the manufacturing of the central nervous system stimulant, Modafinil.[1][2][3][4][5] The document details various synthetic routes, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.

Introduction

This compound, also known as 2-benzhydrylsulfanylacetamide, with CAS number 68524-30-1, is a stable, white powdery compound.[1] Its significance lies in its role as a direct precursor to Modafinil, which is used in the treatment of narcolepsy and other sleep disorders.[1][2] The synthesis of high-purity this compound is a critical step in the overall production of Modafinil.[1] This guide explores the most common and efficient pathways for its preparation.

Core Synthesis Pathways

The synthesis of this compound predominantly revolves around three main strategies, each with its own set of advantages and disadvantages regarding yield, purity, cost, and environmental impact.

Pathway 1: From 2-[(Diphenylmethyl)thio]acetic Acid via Esterification and Amidation

This is one of the most widely documented and industrially applied methods.[3][4][5][6][7] The process involves two main steps: the esterification of 2-[(diphenylmethyl)thio]acetic acid with an alcohol in the presence of an acid catalyst, followed by the amidation of the resulting ester with ammonia (B1221849). A significant advantage of this route is the ability to perform the reactions in-situ, without the need for isolating the intermediate ester, which simplifies the process and can increase overall yield.[3][5][7]

The general reaction scheme is as follows:

G cluster_reactants1 cluster_reactants2 A 2-[(Diphenylmethyl)thio]acetic Acid B Ester Intermediate A->B Esterification C This compound B->C Amidation R1 + Alcohol + Acid Catalyst R2 + Ammonia

Caption: Pathway 1: Esterification followed by amidation.

Pathway 2: From Diphenylmethanol (B121723) and a Thio-source

This approach starts from the more readily available diphenylmethanol. Several variations exist within this pathway.

  • Route 2a: Via Diphenylmethanethiol (B1345659) and Chloroacetic Acid. In this route, diphenylmethanol is first converted to diphenylmethanethiol by reacting with thiourea (B124793). The resulting thiol is then reacted with chloroacetic acid to form 2-[(diphenylmethyl)thio]acetic acid, which can then be converted to the final product as described in Pathway 1.[2] A drawback of this route is the multi-step process and the use of corrosive reagents like sulfuryl chloride if an acid chloride intermediate is formed.[2]

  • Route 2b: Via Diphenylmethanethiol and Methyl Chloroacetate (B1199739). This variation also starts with the formation of diphenylmethanethiol from diphenylmethanol and thiourea. The thiol is then directly reacted with methyl chloroacetate to produce the methyl ester of 2-[(diphenylmethyl)thio]acetic acid, which is subsequently amidated with ammonia.[2]

  • Route 2c: Via Mercaptoacetic Acid. This more direct route involves the reaction of diphenylmethanol with mercaptoacetic acid to directly yield 2-[(diphenylmethyl)thio]acetic acid.[2] This simplifies the process by reducing the number of steps.

G A Diphenylmethanol B Diphenylmethanethiol A->B + Thiourea C 2-[(Diphenylmethyl)thio]acetic Acid A->C + Mercaptoacetic Acid B->C + Chloroacetic Acid E Ester Intermediate B->E + Methyl Chloroacetate D This compound C->D Pathway 1 E->D + Ammonia

Caption: Pathway 2: Routes starting from Diphenylmethanol.

Pathway 3: Direct Thioalkylation of Haloacetamide

A less common but notable pathway involves the direct reaction of a benzhydryl thioformamidine salt with a haloacetamide, such as chloroacetamide.[8] This method can offer high yields and purity. The benzhydryl thioformamidine salt is typically prepared from the reaction of benzhydrol and thiourea in the presence of an acid like hydrogen bromide.[8][9]

G cluster_reactants1 A Benzhydrol + Thiourea B Benzhydryl Thioformamidine Salt A->B + HBr C This compound B->C Thioalkylation R1 + Haloacetamide + Base

Caption: Pathway 3: Direct thioalkylation of a haloacetamide.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of this compound via Pathway 1, which is the most extensively detailed in the literature.

Table 1: Reaction Conditions and Yields for Pathway 1

Starting MaterialAlcoholCatalystReaction ConditionsYield (%)Purity (%)Reference
2-[(Diphenylmethyl)thio]acetic acidMethanol (B129727)Sulfuric AcidReflux, followed by amidation with ammonia gas90-95Not specified[4]
2-[(Diphenylmethyl)thio]acetic acidEthanolSulfuric AcidReflux, followed by amidation90-9498[6]
2-[(Diphenylmethyl)thio]acetic acidn-PropanolSulfuric AcidReflux, followed by amidation90-9497[6]
2-[(Diphenylmethyl)thio]acetic acidn-ButanolSulfuric AcidReflux, followed by amidation88-94Not specified[4]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis from 2-[(Diphenylmethyl)thio]acetic Acid using Methanol (Pathway 1)

This protocol is adapted from a patented process.[4][6]

Materials:

  • 2-[(Diphenylmethyl)thio]acetic acid: 100 g

  • Methanol: 500 ml

  • Concentrated Sulfuric Acid: 20 ml

  • Ammonia gas

Procedure:

  • Dissolve 100 g of 2-[(diphenylmethyl)thio]acetic acid in 500 ml of methanol in a suitable reaction flask.

  • Carefully add 20 ml of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain reflux until the ester formation is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion of the esterification, cool the reaction mixture.

  • Bubble ammonia gas through the reaction mass at a pressure of 1.5-2 kg until the amidation is complete.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain this compound.

Expected Yield: 90-95 g (90-95%).[4]

Protocol 2: Synthesis from 2-[(Diphenylmethyl)thio]acetic Acid using Ethanol (Pathway 1)

This protocol is a variation of Pathway 1 using a different alcohol.[6]

Materials:

  • 2-[(Diphenylmethyl)thio]acetic acid: 5 g

  • Ethanol: 25 ml

  • Concentrated Sulfuric Acid: 1 ml

  • Methanol: 25 ml

  • Ammonia gas

Procedure:

  • Dissolve 5 g of 2-[(diphenylmethyl)thio]acetic acid in 25 ml of ethanol.

  • Add 1 ml of concentrated sulfuric acid.

  • Reflux the mixture until ester formation is complete (monitored by TLC).

  • Distill off the excess ethanol.

  • Add 25 ml of methanol to the residue.

  • Bubble ammonia gas through the mixture and stir until the reaction is complete.

  • Work-up as described in Protocol 1 to yield the final product.

Expected Yield: 4.5-4.7 g (90-94%).[6] Purity (HPLC): 98%.[6]

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The most common and industrially scalable method involves the esterification of 2-[(diphenylmethyl)thio]acetic acid followed by amidation. This route offers high yields and purity and can be performed in-situ to streamline the process. Alternative routes starting from diphenylmethanol provide flexibility in starting materials but may involve more steps or the use of harsher reagents. The choice of a specific synthetic pathway will depend on factors such as the availability of starting materials, desired purity, production scale, and environmental considerations. This guide provides the foundational knowledge for researchers and drug development professionals to select and optimize the synthesis of this key pharmaceutical intermediate.

References

physicochemical properties of 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-[(Diphenylmethyl)thio]acetamide

Introduction

This compound, also known by synonyms such as 2-benzhydrylsulfanylacetamide and Modafinil Related Compound C, is a key pharmaceutical intermediate.[1][2][3][4][5][6] Its primary significance lies in its role as a direct precursor in the synthesis of Modafinil, a central nervous system stimulant used for treating sleep disorders like narcolepsy.[1][2][3][4] Understanding the physicochemical properties of this compound is crucial for optimizing its synthesis, purification, and handling in drug development and manufacturing processes. This guide provides a comprehensive overview of its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its relationship to the pharmacological activity of its successor compound, Modafinil.

Chemical Identity and Structure

This compound is an organosulfur compound characterized by a diphenylmethyl (benzhydryl) group attached to an acetamide (B32628) moiety via a thioether linkage.

IdentifierValue
CAS Number 68524-30-1[1][2][3][4][7]
Molecular Formula C₁₅H₁₅NOS[1][2][3][4][7][8]
Molecular Weight 257.35 g/mol [2][3][4][9]
IUPAC Name 2-(benzhydrylthio)acetamide[2][8]
Synonyms Deoxy Modafinil, 2-benzhydrylsulfanylacetamide, Diphenylmethyl Thioacetamide[1][4][5]

Physicochemical Properties

The properties of this compound are summarized below. These characteristics highlight its nature as a stable, solid compound under standard conditions.

Physical Properties
PropertyValueSource
Appearance White to off-white solid/powder[1][2][4]Visual Inspection
Melting Point 109-110 °C[2][3][9]Capillary Melting Point Apparatus
Boiling Point 427.7 ± 33.0 °C (Predicted)[1][2][3][9]Computational Prediction
Density 1.183 - 1.2 g/cm³ (Predicted)[1][2][3][10]Computational Prediction
Flash Point 212.5 ± 25.4 °C[1][10]Pensky-Martens Closed-Cup Test
Solubility Slightly soluble in Chloroform and Methanol[2][4][9]Solubility Testing
Chemical and Computed Properties

These properties are essential for understanding the compound's behavior in various chemical environments and for predicting its pharmacokinetic profile.

PropertyValue
pKa 15.60 ± 0.40 (Predicted)[3][4][9]
XLogP3 3.0[8][11]
Topological Polar Surface Area 68.4 Ų[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 2[8]
Rotatable Bond Count 5[8]

Experimental Protocols

Synthesis of this compound via Esterification and Ammonolysis

This protocol describes a common method for synthesizing the title compound from 2-[(diphenylmethyl)thio]acetic acid, as detailed in patent literature.[12][13][14][15] The process involves an initial esterification followed by reaction with ammonia (B1221849).

1. Materials and Reagents:

  • 2-[(diphenylmethyl)thio]acetic acid

  • Anhydrous alcohol (e.g., methanol (B129727), ethanol, n-butanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (catalyst)

  • Ammonia gas or alcoholic ammonia

  • Deionized water

  • Solvents for extraction and washing (e.g., dichloromethane)

2. Procedure:

  • Esterification: Dissolve 2-[(diphenylmethyl)thio]acetic acid in an excess of an appropriate alcohol (e.g., methanol).[12]

  • Add a catalytic amount of concentrated sulfuric acid to the solution.[12]

  • Reflux the reaction mixture. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to check for the formation of the corresponding ester.[12]

  • Once the reaction is complete, distill the excess alcohol from the mixture.[12]

  • Ammonolysis: Add fresh methanol to the residue.[12]

  • Bubble ammonia gas through the solution at a controlled pressure (e.g., 1.5–2 kg) and temperature (e.g., 25–35 °C).[12][14]

  • Stir the reaction mixture until the ammonolysis is complete, which can be monitored by TLC or HPLC.[12]

  • Work-up: Add water to the reaction mass to precipitate the crude product.[12]

  • Filter the precipitated solid, wash it with water, and dry it to yield this compound.[12]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.[12]

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Mobile Phase and Conditions:

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer). The exact gradient will depend on the specific method development.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Visualizations: Synthesis and Biological Context

The following diagrams illustrate the synthetic pathway leading to Modafinil and the biological relevance of this transformation.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis Steps cluster_intermediate Key Intermediate cluster_final Final Product start 2-[(diphenylmethyl)thio]acetic acid esterification Esterification (Alcohol, H₂SO₄) start->esterification ammonolysis Ammonolysis (Ammonia) esterification->ammonolysis thioacetamide This compound ammonolysis->thioacetamide oxidation Oxidation (H₂O₂) thioacetamide->oxidation modafinil Modafinil oxidation->modafinil

Caption: Synthetic pathway from the starting acid to Modafinil.

Biological_Context cluster_chem Chemical Transformation cluster_bio Biological Action thioacetamide Thioacetamide Intermediate (Precursor) modafinil Modafinil (Sulfoxide) (Active Drug) thioacetamide->modafinil Oxidation dat Dopamine Transporter (DAT) modafinil->dat Inhibits Reuptake da Dopamine Levels dat->da Regulates

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-[(Diphenylmethyl)thio]acetamide

Abstract

This compound is a key intermediate in the synthesis of the wakefulness-promoting agent, Modafinil (B37608).[1][2][3][4] While not a therapeutic agent itself, its mechanism of action is intrinsically linked to its oxidized form, Modafinil, and provides a foundational understanding of a class of atypical dopamine (B1211576) transporter (DAT) inhibitors. This document elucidates the core mechanism of action, drawing from studies on Modafinil and its analogues, presents quantitative data on transporter binding and functional inhibition, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows.

Core Mechanism of Action

The primary pharmacological target of the active metabolite of this compound, Modafinil, is the dopamine transporter (DAT).[5][6][7][8][9][10][11][12][13] The core mechanism involves the inhibition of dopamine reuptake from the synaptic cleft, leading to an increase in extracellular dopamine concentrations.[5][6][7][10][11] This enhanced dopaminergic neurotransmission is central to its wake-promoting and cognitive-enhancing effects.

Unlike typical psychostimulants such as cocaine, the binding of Modafinil and its analogues to the DAT is considered "atypical".[6][7][9][13] This unique binding mode is thought to contribute to its lower potential for abuse.[14][6][7] The thioether moiety in this compound is a precursor to the sulfinyl group in Modafinil, which is crucial for its characteristic interaction with the DAT. Studies have shown that reducing the sulfoxide (B87167) in Modafinil back to the thioether decreases DAT binding affinity approximately five-fold while enhancing affinity for the serotonin (B10506) transporter (SERT).[6]

Beyond its primary action on the DAT, the broader mechanism of action involves the modulation of several other neurotransmitter systems, including norepinephrine (B1679862), serotonin, glutamate, and GABA.[5][15] There is also evidence for its interaction with the norepinephrine transporter (NET).[11] Some research indicates that it enhances excitatory glutamatergic neurotransmission while diminishing inhibitory GABAergic activity.[10] Furthermore, its wakefulness-promoting effects are associated with the activation of orexin (B13118510) and histamine (B1213489) pathways within the hypothalamus.[5][15]

Signaling Pathway of the Active Metabolite (Modafinil)

Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Action Potential DA_synapse Dopamine (DA) DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1-D5) DA_synapse->DA_receptor Postsynaptic_effect Postsynaptic Signaling (e.g., Wakefulness, Cognitive Enhancement) DA_receptor->Postsynaptic_effect Molecule Modafinil (Active Metabolite) Molecule->DAT Inhibition

Primary mechanism of action at the dopamine transporter.

Quantitative Data

The binding affinities and functional inhibitory concentrations of this compound and its active metabolite, Modafinil, along with a potent analogue, are summarized below.

CompoundTargetAssay TypeValueReference(s)
ModafinilDATBinding Affinity (Kᵢ)~2.6 µM (2600 nM)[6]
This compoundDATBinding Affinity (Kᵢ)~13 µM (estimated)[6]
ModafinilDATReuptake Inhibition (IC₅₀)11.11 µM[10]
ModafinilSERTReuptake Inhibition (IC₅₀)1547 µM[10]
ModafinilNETReuptake Inhibition (IC₅₀)182 µM[10]
Analogue 11bDATBinding Affinity (Kᵢ)2.5 nM[7][13][16]

Experimental Protocols

The elucidation of the mechanism of action for this class of compounds relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific transporter.

Objective: To quantify the affinity of this compound and its analogues for DAT, SERT, and NET.

Methodology:

  • Tissue Preparation: Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET) is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Assay Incubation: A specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6][8][10]

In Vitro Synaptosomal Uptake Assays

This protocol measures the functional ability of a compound to inhibit neurotransmitter reuptake.

Objective: To determine the potency (IC₅₀) of this compound and its analogues in inhibiting the reuptake of dopamine, serotonin, and norepinephrine.

Methodology:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions by homogenization and differential centrifugation.

  • Uptake Assay: Synaptosomes are pre-incubated with various concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate uptake.

  • Termination of Uptake: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Measurement: The amount of radioactivity accumulated within the synaptosomes is quantified.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of neurotransmitter uptake, is calculated.[10][11]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To assess the effect of systemic administration of a test compound on dopamine levels in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

  • Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals before and after administration of the test compound.

  • Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline concentrations.[11]

Experimental Workflow Diagram

Experimental_Workflow Start Novel Compound (e.g., this compound analogue) Binding Radioligand Binding Assays (Determine Ki at DAT, SERT, NET) Start->Binding Uptake Synaptosomal Uptake Assays (Determine IC50 for DA, 5-HT, NE) Start->Uptake Data Data Analysis & SAR (Structure-Activity Relationship) Binding->Data Uptake->Data Microdialysis In Vivo Microdialysis (Measure extracellular DA levels) Behavior Behavioral Pharmacology (Locomotor activity, wakefulness, abuse liability) Microdialysis->Behavior End Lead Candidate Identification Behavior->End Data->Microdialysis Promising Candidates

Workflow for characterizing novel DAT inhibitors.

Synthesis Overview

This compound is synthesized from 2-[(diphenylmethyl)thio]acetic acid. A common laboratory and industrial-scale synthesis involves a two-step process.

Synthesis Route Diagram

Synthesis_Route Acid 2-[(Diphenylmethyl)thio]acetic acid Ester Corresponding Ester Acid->Ester Alcohol (e.g., Methanol) + Acid Catalyst (e.g., H2SO4) Amide This compound Ester->Amide Ammonia

A common synthesis pathway for the target compound.

This process involves the esterification of the starting carboxylic acid, followed by amidation to yield the final product, this compound.[17][18][19]

Conclusion

This compound serves as a crucial precursor to Modafinil and is foundational to a class of atypical dopamine transporter inhibitors. Its mechanism of action, primarily understood through its active metabolite, centers on the inhibition of dopamine reuptake with a unique binding profile at the DAT. This core action is supplemented by modulatory effects on a range of other neurotransmitter systems, contributing to its complex pharmacological profile. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel compounds targeting the dopamine transporter for various neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of 2-[(Diphenylmethyl)thio]acetamide, a key intermediate in the synthesis of the central nervous system stimulant, Modafinil.

Molecular Structure

This compound, also known as 2-benzhydrylsulfanylacetamide, is a thioether and an amide. Its molecular structure consists of a diphenylmethyl (benzhydryl) group linked through a sulfur atom to an acetamide (B32628) moiety.

Chemical Formula: C₁₅H₁₅NOS

Molecular Weight: 257.35 g/mol

CAS Number: 68524-30-1

The key structural features include two phenyl rings attached to a central carbon, which is in turn bonded to a sulfur atom. The sulfur atom is connected to a methylene (B1212753) group, which is part of the acetamide functional group.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] There is some variability in the reported melting point, which may be attributed to the purity of the substance. Patents frequently report a melting point in the range of 104-110 °C for material with a purity of 95-98%.[2][3][4] Another source cites a melting point of 162-164 °C.

PropertyValueSource
AppearanceWhite to off-white powder[1]
Melting Point104-110 °C[2][3][4]
Boiling Point427.7 ± 33.0 °C (predicted)[1]
Density1.2 ± 0.1 g/cm³ (predicted)[1]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

¹H NMR (CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.68 - 7.33m10HAromatic protons (Ar-H)
5.34s1HMethine proton (-CH)
3.39 - 3.19dd2HMethylene protons (-CH₂)

¹³C NMR (CDCl₃):

Chemical Shift (δ, ppm)Assignment
167.2Carbonyl carbon (-C=O)
137.9, 135.7Quaternary aromatic carbons
130.5, 129.8, 129.3, 128.7Aromatic carbons (CH)
69.7Methine carbon (-CH)
56.9Methylene carbon (-CH₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. A patent (US7186860B2) provides the following data, however, it should be noted that the listed S=O stretch is inconsistent with the structure of this compound and likely corresponds to its oxidized derivative, Modafinil. The expected characteristic peaks are listed below based on typical functional group frequencies.

Wavenumber (cm⁻¹)Functional Group
~3350, ~3180N-H stretching (primary amide)
~1650C=O stretching (amide I band)
~1490, ~1450C=C stretching (aromatic)
~700, ~750C-H bending (aromatic)

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 2-[(diphenylmethyl)thio]acetic acid.[2][3][4][5]

Step 1: Esterification of 2-[(Diphenylmethyl)thio]acetic acid

  • Dissolve 2-[(diphenylmethyl)thio]acetic acid (100 g) in methanol (B129727) (500 ml).[2][5]

  • Carefully add concentrated sulfuric acid (20 ml) to the solution.[2][5]

  • Reflux the reaction mixture until the ester formation is complete, which can be monitored by Thin Layer Chromatography (TLC).[2][5]

Step 2: Amidation of the Ester

  • Cool the reaction mixture containing the methyl ester.

  • Bubble ammonia (B1221849) gas through the solution at a pressure of 1.5-2 kg.[5]

  • Continue stirring the reaction mixture until the amidation is complete.

  • Add water to the reaction mixture to precipitate the solid product.[2][5]

  • Filter the precipitated solid, wash with water, and dry to obtain this compound.[2][5]

This process typically yields a product with a purity of 95-98%.[2][3][4]

Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start 2-[(Diphenylmethyl)thio]acetic Acid ester Esterification (Methanol, H₂SO₄) start->ester amide Amidation (Ammonia) ester->amide product This compound amide->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (Hypothetical) product->ms mp Melting Point Determination product->mp structure Structure Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment mp->purity

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-[(Diphenylmethyl)thio]acetamide (CAS 68524-30-1), a key intermediate in the synthesis of Modafinil. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various solvents. It includes established experimental protocols and a clear workflow to enable researchers to generate precise and reliable solubility data for formulation development and other research purposes.

Introduction to this compound

This compound, also known as Deoxy Modafinil, is a crucial precursor in the manufacturing of Modafinil, a central nervous system stimulant used to treat sleep disorders such as narcolepsy.[1][2] Understanding its solubility is a critical first step in the development of efficient synthesis and purification processes, as well as in the formulation of the final active pharmaceutical ingredient (API), Modafinil. The solubility of an intermediate like this directly impacts reaction kinetics, crystallization, and overall process yield and purity.

Solubility Profile of this compound

Publicly available quantitative solubility data for this compound is sparse. However, qualitative descriptions indicate its general solubility characteristics. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]

Note: "Slightly soluble" is a qualitative term. For precise formulation and process development, quantitative determination is essential.

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is based on established practices for active pharmaceutical ingredients and their intermediates, such as the equilibrium shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials and Apparatus:

  • This compound (purity >98%)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and relevant buffer solutions)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath. A standard temperature for pharmaceutical solubility studies is 37 ± 1 °C to simulate physiological conditions, though other temperatures may be used depending on the research objective.

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated, stability-indicating HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_results Phase 4: Results A Add excess this compound to vials B Add known volume of solvent A->B Step 1 C Agitate at constant temperature (e.g., 24-72h) B->C D Settle and withdraw supernatant C->D E Filter sample (e.g., 0.45 µm filter) D->E F Dilute sample for analysis E->F G Quantify concentration via HPLC F->G H Calculate solubility (mg/mL or mol/L) G->H

References

Spectroscopic Profile of 2-[(Diphenylmethyl)thio]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive spectroscopic analysis of 2-[(Diphenylmethyl)thio]acetamide, a key intermediate in the synthesis of the central nervous system stimulant Modafinil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction

This compound (CAS No. 68524-30-1) is a crucial building block in pharmaceutical synthesis.[1] Its chemical structure, consisting of a diphenylmethyl (benzhydryl) group attached via a thioether linkage to an acetamide (B32628) moiety, gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this intermediate is paramount for ensuring the purity and quality of the final active pharmaceutical ingredient. This guide presents a detailed summary of its ¹H NMR, ¹³C NMR, IR, and predicted MS data, alongside generalized experimental protocols and visual workflows to aid in its identification and analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing key identifiers for its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR (CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.68 - 7.33m10HAr-H (protons on the two phenyl rings)
5.34s1HCH (methine proton of the diphenylmethyl group)
3.39 - 3.19dd2HCH₂ (methylene protons of the acetamide group)

¹³C-NMR (CDCl₃):

Chemical Shift (δ) ppmAssignment
167.2-CONH₂ (carbonyl carbon of the amide)
137.9Ph (quaternary carbons of the phenyl rings)
135.7Ph (quaternary carbons of the phenyl rings)
130.5Ph (aromatic CH carbons)
129.8Ph (aromatic CH carbons)
129.3Ph (aromatic CH carbons)
128.7Ph (aromatic CH carbons)
69.7CH (methine carbon of the diphenylmethyl group)
56.9-CH₂ (methylene carbon of the acetamide group)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
3313.5-NH₂ (N-H stretching of the primary amide)
1685.9-C=O (C=O stretching of the primary amide)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₁₅H₁₅NOS, with a molecular weight of 257.35 g/mol .[1][2]

Predicted Fragmentation:

m/zIon
257[M]⁺ (Molecular ion)
167[C₁₃H₁₁]⁺ (Diphenylmethyl cation)
91[C₄H₅NO₂S]⁺ (Fragment from cleavage of the C-S bond)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, dissolve the sample in a suitable solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a predicted fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Prep Prepare Sample (Dissolve, Pellet, etc.) NMR_acq NMR Spectrometer Prep->NMR_acq IR_acq IR Spectrometer Prep->IR_acq MS_acq Mass Spectrometer Prep->MS_acq NMR_proc Fourier Transform Phase & Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction IR_acq->IR_proc MS_proc Peak Detection Mass Calibration MS_acq->MS_proc NMR_interp Chemical Shift Integration Multiplicity NMR_proc->NMR_interp IR_interp Functional Group Identification IR_proc->IR_interp MS_interp Molecular Ion Fragmentation Pattern MS_proc->MS_interp Structure Structural Elucidation NMR_interp->Structure IR_interp->Structure MS_interp->Structure

Caption: General workflow for spectroscopic analysis.

Fragmentation_Pathway Molecule This compound [M]⁺ m/z = 257 Fragment1 Diphenylmethyl Cation [C₁₃H₁₁]⁺ m/z = 167 Molecule->Fragment1 α-cleavage Fragment2 [C₂H₄NOS]⁺ m/z = 90 Molecule->Fragment2 cleavage of Ph-CH bond Fragment3 [C₄H₅NO₂S]⁺ m/z = 91 Molecule->Fragment3 cleavage of C-S bond

Caption: Predicted MS fragmentation of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Deoxy Modafinil (B37608) as a Modafinil Precursor

Executive Summary

Modafinil, a potent wakefulness-promoting agent, is synthesized through various chemical pathways, many of which utilize 2-(benzhydrylthio)acetamide, commonly known as Deoxy Modafinil, as a key intermediate. This document serves as a technical guide on the role of Deoxy Modafinil as a direct synthetic precursor to Modafinil. It details the chemical properties of Deoxy Modafinil, outlines the primary synthetic route for its conversion to Modafinil, provides comprehensive experimental protocols, and includes relevant analytical and metabolic data for the final active pharmaceutical ingredient (API). The information is intended for professionals in chemical research and drug development.

Chemical & Physical Properties of Deoxy Modafinil

Deoxy Modafinil, or 2-(benzhydrylthio)acetamide, is the immediate thioether precursor to the sulfoxide (B87167) moiety in Modafinil. Its fundamental properties are crucial for its use in synthesis.[1][2][3][4]

PropertyValueReference
IUPAC Name 2-benzhydrylsulfanylacetamide[1][3]
Alternate Names 2-(Benzhydrylthio)acetamide, Diphenylmethyl Thioacetamide[3][5]
CAS Number 68524-30-1[1][3]
Molecular Formula C₁₅H₁₅NOS[1][2]
Molecular Weight 257.35 g/mol [2][3]
Appearance White to off-white solidN/A
Melting Point 126-129 °C[6]
Stereochemistry Achiral[2][4]

Synthesis of Modafinil from Deoxy Modafinil

The conversion of Deoxy Modafinil to Modafinil is a critical oxidation step where the sulfide (B99878) group is selectively oxidized to a sulfoxide. This transformation is the final key step in many patented synthetic routes for Modafinil.[7][8]

Synthetic Pathway

The most prevalent method for this conversion involves the use of an oxidizing agent, typically hydrogen peroxide, in a suitable solvent system like acetic acid.[9][10][11] The reaction must be carefully controlled to prevent over-oxidation to the corresponding sulfone byproduct, which can be difficult to separate from Modafinil.[12]

Synthesis_Pathway cluster_start Starting Materials Benzhydrol Benzhydrol Deoxy_Modafinil_Acid 2-(benzhydrylthio)acetic acid Benzhydrol->Deoxy_Modafinil_Acid Condensation (TFA) Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Deoxy_Modafinil_Acid Condensation (TFA) Deoxy_Modafinil Deoxy Modafinil (2-(benzhydrylthio)acetamide) Deoxy_Modafinil_Acid->Deoxy_Modafinil Amidation (e.g., SOCl₂ then NH₃) Modafinil Modafinil (2-(benzhydrylsulfinyl)acetamide) Deoxy_Modafinil->Modafinil Controlled Oxidation (H₂O₂ / Acetic Acid)

Caption: General synthetic pathway to Modafinil via Deoxy Modafinil.
Quantitative Data on Synthesis

The yield of the oxidation step is highly dependent on reaction conditions, including temperature, reaction time, and the concentration of the oxidizing agent.

PrecursorOxidizing AgentSolventConditionsYield (%)Reference
Deoxy Modafinil30% H₂O₂Acetic Acid40 °C67%[10][13]
Deoxy ModafinilH₂O₂Acetic AcidRoom Temp, 24hGood[11]
2-(benzhydrylthio)acetic acidH₂O₂Acetic AcidN/AN/A[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Modafinil from Deoxy Modafinil and its subsequent analysis.

Protocol 1: Synthesis of Modafinil via Oxidation of Deoxy Modafinil

This protocol is a representative procedure based on common methods described in the literature.[6][10][11]

Materials:

  • 2-(benzhydrylthio)acetamide (Deoxy Modafinil)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Methanol (B129727)

  • Reaction flask, magnetic stirrer, thermometer, ice bath, filtration apparatus.

Procedure:

  • Dissolution: Suspend 10.0 g of Deoxy Modafinil in 50 mL of glacial acetic acid in a reaction flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the mixture to approximately 10-15 °C.

  • Oxidation: While maintaining the temperature, slowly add 4.5 mL of 30% hydrogen peroxide dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into 200 mL of cold deionized water. A white precipitate (crude Modafinil) will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • Purification: Recrystallize the crude product from methanol to obtain pure Modafinil.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Experimental_Workflow Start Start: Deoxy Modafinil Dissolve 1. Dissolve in Glacial Acetic Acid Start->Dissolve Cool 2. Cool to 10-15 °C Dissolve->Cool Add_H2O2 3. Add H₂O₂ Dropwise Cool->Add_H2O2 React 4. Stir at Room Temp (24 hours) Add_H2O2->React Precipitate 5. Precipitate in Water React->Precipitate Filter_Wash 6. Filter and Wash Solid Precipitate->Filter_Wash Recrystallize 7. Recrystallize from Methanol Filter_Wash->Recrystallize Dry 8. Dry Under Vacuum Recrystallize->Dry End End: Pure Modafinil Dry->End

Caption: Experimental workflow for the synthesis of Modafinil.
Protocol 2: Analytical Quantification by RP-HPLC

This method is suitable for determining the purity of the synthesized Modafinil.[14][15]

Instrumentation & Conditions:

  • System: RP-HPLC with UV detector

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 3.0) and acetonitrile (B52724) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Column Temperature: 40 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of Modafinil reference standard in methanol (e.g., 1 mg/mL). Create a series of dilutions in the mobile phase to generate a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized Modafinil in methanol, then dilute with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the chromatograph.

  • Quantification: Record the peak areas. Calculate the concentration of Modafinil in the sample by comparing its peak area to the calibration curve.

Metabolism of Modafinil

While Deoxy Modafinil is a synthetic intermediate, understanding the metabolic fate of the final product, Modafinil, is critical for drug development. Modafinil is extensively metabolized in the liver, with less than 10% of the dose excreted unchanged.[16][17] The two primary, pharmacologically inactive metabolites are Modafinil Acid and Modafinil Sulfone.[16][18][19]

  • Amide Hydrolysis: The major metabolic pathway is the hydrolysis of the acetamide (B32628) group to form Modafinil Acid (CRL-40467).[16][17]

  • CYP450 Oxidation: A lesser pathway involves oxidation of the sulfoxide to the achiral sulfone metabolite, Modafinil Sulfone (CRL-41056), primarily mediated by the CYP3A4 enzyme.[16][19]

Metabolism_Pathway Modafinil Modafinil Modafinil_Acid Modafinil Acid (Inactive Metabolite) Modafinil->Modafinil_Acid Amidase/Esterase (Hydrolysis) Modafinil_Sulfone Modafinil Sulfone (Inactive Metabolite) Modafinil->Modafinil_Sulfone CYP3A4 (S-Oxidation) Excretion Urinary Excretion Modafinil_Acid->Excretion Modafinil_Sulfone->Excretion

Caption: Primary metabolic pathways of Modafinil.
Pharmacokinetic Parameters of Modafinil

The pharmacokinetic profile of Modafinil is well-characterized in humans.

ParameterValueReference
Bioavailability Readily absorbed[17]
Time to Peak Plasma Conc. (Tₘₐₓ) 2-4 hours[17][[“]]
Elimination Half-Life (t₁/₂) 12-15 hours[17][[“]][21]
Volume of Distribution (Vd) ~0.8 L/kg[21]
Metabolism Hepatic (>90%)[16][17]
Primary Excretion Route Urine (as metabolites)[16][22]

Conclusion

Deoxy Modafinil (2-(benzhydrylthio)acetamide) is a pivotal synthetic precursor in the manufacturing of Modafinil. Its conversion via a controlled oxidation reaction represents a common and efficient final step in the synthesis of the active pharmaceutical ingredient. A thorough understanding of this chemical transformation, coupled with robust analytical methods for product verification and knowledge of the final drug's metabolic profile, is essential for researchers and professionals engaged in pharmaceutical development and manufacturing.

References

The Chemical Relationship and Pharmacological Distinction Between 2-[(Diphenylmethyl)thio]acetamide and Modafinil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the relationship between 2-[(Diphenylmethyl)thio]acetamide and the wakefulness-promoting agent, Modafinil (B37608). It has been definitively established that this compound is a direct synthetic precursor to Modafinil, with the core chemical transformation being the oxidation of a thioether to a sulfoxide (B87167). This guide details the chemical synthesis, comparative pharmacology, and metabolic pathways of these two compounds. While Modafinil's interaction with the dopamine (B1211576) transporter (DAT) is a key aspect of its mechanism of action, a thorough review of existing literature reveals a notable absence of quantitative data on the pharmacological activity of this compound at the DAT. This document consolidates available quantitative data, presents detailed experimental protocols for relevant synthetic and analytical procedures, and utilizes visualizations to elucidate key relationships and pathways.

Introduction

Modafinil, marketed under brand names such as Provigil®, is a central nervous system (CNS) stimulant used to treat sleep disorders like narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1] Its pharmacological profile is distinct from traditional amphetamine-based stimulants, exhibiting a lower potential for abuse.[2] The synthesis of Modafinil relies on a key intermediate, this compound, also known as 2-benzhydrylsulfanylacetamide.[3] This guide explores the critical relationship between this precursor and the final active pharmaceutical ingredient, focusing on the chemical transformation that imparts pharmacological activity and the resulting differences in their biological profiles.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of both compounds is essential for their handling, synthesis, and analysis.

PropertyThis compoundModafinil
CAS Number 68524-30-168693-11-8
Molecular Formula C₁₅H₁₅NOSC₁₅H₁₅NO₂S
Molecular Weight 257.35 g/mol 273.35 g/mol
Appearance White to off-white solidWhite to off-white crystalline powder
Melting Point 109-110 °C164-166 °C
Boiling Point 427.7±33.0 °C at 760 mmHgNot available
Solubility Sparingly soluble in water, soluble in methanol (B129727) and chloroform.Practically insoluble in water, slightly soluble in methanol and acetone.[4]

The Synthetic Relationship: From Precursor to Active Drug

The primary and defining relationship between this compound and Modafinil is that of a synthetic precursor and its product. The conversion is a direct oxidation of the thioether group in this compound to a sulfinyl group (a sulfoxide) to yield Modafinil.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from diphenylmethanol.[5][6] A common method involves the reaction of 2-[(diphenylmethyl)thio]acetic acid with an alcohol in the presence of an acid catalyst to form an ester, which is then reacted with ammonia (B1221849).[5][7]

Oxidation of this compound to Modafinil

The critical step in the synthesis of Modafinil is the oxidation of its thioether precursor. This is typically achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-[(Diphenylmethyl)thio]acetic acid[5]

Materials:

  • 2-[(Diphenylmethyl)thio]acetic acid

  • Methanol

  • Sulphuric acid

  • Ammonia gas

Procedure:

  • Dissolve 2-[(diphenylmethyl)thio]acetic acid (100 gm) in methanol (500 ml).

  • Add sulphuric acid (20 ml) to the solution.

  • Reflux the reaction mixture until the ester formation is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion of the esterification, bubble ammonia gas (1.5-2 kg pressure) through the reaction mass and stir until the reaction is complete.

  • Add water to the reaction mixture to precipitate the solid product.

  • Filter the precipitated solid and dry to yield this compound.

Protocol 2: Oxidation of this compound to Modafinil[9]

Materials:

  • This compound (benzhydrylthioacetamide)

  • Acetic acid

  • Hydrogen peroxide (H₂O₂) (33%)

Procedure:

  • Place this compound (14.39 g, 0.056 mol) in a flask.

  • Add acetic acid (60 ml) and 33% hydrogen peroxide (5.6 ml).

  • Maintain the mixture at 40°C overnight.

  • Add approximately 200 ml of water to crystallize the product.

  • Recrystallize the crude product from methanol to obtain pure Modafinil.

Pharmacological Profile: The Significance of the Sulfoxide Group

The introduction of the sulfinyl group is the key structural change that confers the characteristic pharmacological activity of Modafinil. The primary mechanism of action of Modafinil is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[9]

Dopamine Transporter (DAT) Binding Affinity

Modafinil exhibits a relatively low but selective affinity for the dopamine transporter.[10][11] In contrast, there is a conspicuous absence of published data regarding the DAT binding affinity of its direct precursor, this compound. While studies have explored the structure-activity relationships of various Modafinil analogues, including some with a thioether linkage, the specific binding data for this compound remains unreported.

CompoundDopamine Transporter (DAT) Binding Affinity (Ki)
Modafinil ~1.8 - 4.8 µM[1][11]
This compound Data not available in published literature
Cocaine ~0.2 µM
Methylphenidate ~0.025 µM

Note: Ki values can vary between studies due to different experimental conditions.

The lack of data for this compound suggests that its affinity for the DAT is likely negligible and not considered pharmacologically relevant. The oxidation to the sulfoxide is therefore a bioisosteric transformation that "switches on" the pharmacological activity.

Experimental Protocols

Protocol 3: Dopamine Transporter (DAT) Radioligand Binding Assay[1]

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand (e.g., [³H]WIN 35,428).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Unlabeled DAT inhibitor (e.g., cocaine or benztropine) for determining non-specific binding.

  • Test compound (e.g., Modafinil) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing cells in assay buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled inhibitor), and competitor binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the synthetic relationship and the proposed mechanism of action of Modafinil.

Synthesis_Relationship Precursor This compound Modafinil Modafinil Precursor->Modafinil Oxidation (e.g., H₂O₂ in Acetic Acid)

Caption: Synthetic pathway from this compound to Modafinil.

Modafinil_Mechanism Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Dopamine_Reuptake Dopamine Reuptake Modafinil->Dopamine_Reuptake Blocks DAT->Dopamine_Reuptake Mediates Extracellular_Dopamine Increased Extracellular Dopamine Wakefulness Wakefulness-Promoting Effects Extracellular_Dopamine->Wakefulness

Caption: Proposed mechanism of action of Modafinil via DAT inhibition.

Metabolism of Modafinil

Modafinil is extensively metabolized in the liver, with less than 10% of the parent drug excreted unchanged. The primary metabolic pathways are hydrolytic deamidation and S-oxidation.[2] The two major metabolites are modafinil acid and modafinil sulfone, both of which are pharmacologically inactive. There is no evidence to suggest that Modafinil is metabolized back to this compound in vivo.

Modafinil_Metabolism Modafinil Modafinil Modafinil_Acid Modafinil Acid (inactive) Modafinil->Modafinil_Acid Amide Hydrolysis Modafinil_Sulfone Modafinil Sulfone (inactive) Modafinil->Modafinil_Sulfone S-Oxidation (CYP3A4)

Caption: Primary metabolic pathways of Modafinil.

Conclusion

The relationship between this compound and Modafinil is fundamentally that of a direct synthetic precursor and the final, pharmacologically active product. The targeted oxidation of the thioether in this compound to a sulfoxide in Modafinil is a critical transformation that confers its wakefulness-promoting effects, primarily through the inhibition of the dopamine transporter. While the synthetic pathway and the pharmacology of Modafinil are well-documented, there is a notable gap in the scientific literature regarding the pharmacological activity of this compound itself, particularly its affinity for the dopamine transporter. This guide provides a comprehensive overview of the known aspects of their relationship, supported by detailed experimental protocols and visual diagrams, to serve as a valuable resource for professionals in the field of drug development and neuroscience.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Modafinil from 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Modafinil, a wakefulness-promoting agent, through the oxidation of its precursor, 2-[(Diphenylmethyl)thio]acetamide. The primary method described utilizes hydrogen peroxide as an environmentally benign oxidant in an acetic acid medium.[1] This process is a crucial step in the overall synthesis of Modafinil and is of significant interest to researchers in medicinal chemistry and drug development.[2] This application note includes a summary of reaction parameters from various sources, a comprehensive step-by-step experimental protocol, and graphical representations of the synthesis workflow.

Introduction

Modafinil, chemically known as (±)-2-[(diphenylmethyl)sulfinyl]acetamide, is a central nervous system stimulant used in the treatment of narcolepsy and other sleep disorders.[2][3] The synthesis of Modafinil often involves the oxidation of the sulfur atom in the intermediate compound, this compound.[4] This transformation from a sulfide (B99878) to a sulfoxide (B87167) is a critical step that imparts the desired pharmacological activity to the molecule.[2]

The most common and straightforward method for this oxidation is the use of hydrogen peroxide (H₂O₂) in glacial acetic acid.[5][6][7] This method is favored for its simplicity and the use of a "green" oxidant.[1] However, careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone by-product, which can be challenging to separate from the desired Modafinil.[4] This protocol outlines a reliable procedure to achieve a high yield and purity of Modafinil.

Reaction Scheme

The synthesis involves the oxidation of the thioether group in this compound to a sulfoxide group, yielding Modafinil.

G reactant This compound product Modafinil {2-[(Diphenylmethyl)sulfinyl]acetamide} reactant->product Oxidation reagents H₂O₂ Acetic Acid reagents->reactant G cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve 1. Dissolve this compound in Acetic Acid heat 2. Heat mixture to 30-40°C dissolve->heat add_h2o2 3. Add H₂O₂ dropwise (maintain 30-45°C) heat->add_h2o2 stir 4. Stir for 4h to overnight at 40-45°C add_h2o2->stir quench 5. (Optional) Quench with Na₂S₂O₅ stir->quench precipitate 6. Precipitate in cold water quench->precipitate filtrate 7. Filter and wash solid precipitate->filtrate recrystallize 8. Recrystallize from Methanol/Water filtrate->recrystallize dry 9. Dry final product recrystallize->dry end end dry->end Pure Modafinil

References

Application Notes and Protocols for the Quantification of 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Diphenylmethyl)thio]acetamide, also known as Modafinil Related Compound C, is a key intermediate and potential impurity in the synthesis of Modafinil, a widely used wakefulness-promoting agent.[1][2] Accurate and robust analytical methods are crucial for the quantification of this compound to ensure the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique for the analysis of pharmaceutical impurities.[3][4][5] It offers high resolution and sensitivity for the separation and quantification of this compound from Modafinil and other related substances.

  • UV-Visible Spectrophotometry: A simpler and more cost-effective method that can be used for the quantification of the pure substance or in simple formulations where interference from other components is minimal.[6][7]

High-Performance Liquid Chromatography (HPLC) Method

This section details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Thermo Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: A filtered and degassed mixture of a buffer solution and acetonitrile (B52724) (e.g., 65:35 v/v). The buffer can be prepared by dissolving 2.0 g of potassium dihydrogen phosphate (B84403) and 1.0 g of 1-octanesulfonic acid sodium salt in 1000 mL of water.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 220 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Data

The following table summarizes typical validation parameters for an HPLC method for related substances, which can be adapted for this compound.

ParameterTypical Specification/Result
Linearity (Concentration Range) 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.01 µg/mL[5]
Limit of Quantification (LOQ) ~0.035 µg/mL[5]
Specificity/Selectivity The method should be able to separate the analyte peak from other potential impurities and degradation products.[3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal injection Inject Solutions prep_cal->injection prep_sample Prepare Sample Solution prep_sample->injection system_eq Equilibrate HPLC System system_eq->injection data_acq Data Acquisition injection->data_acq cal_curve Construct Calibration Curve data_acq->cal_curve quant Quantify Analyte in Sample cal_curve->quant

Caption: Workflow for HPLC quantification of this compound.

UV-Visible Spectrophotometry Method

This method is suitable for the rapid quantification of this compound in pure form or in simple mixtures.

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer with a 1 cm quartz cuvette.

2. Method Parameters:

  • Solvent: Methanol (B129727) or a mixture of methanol and water.[7]

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound (typically in the range of 220-280 nm). For Modafinil, a related compound, λmax is often observed around 260 nm.[6]

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the chosen solvent to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the solvent to achieve concentrations in a suitable range (e.g., 2-10 µg/mL).[6]

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent to obtain a final concentration within the calibration range.

4. Analysis Procedure:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Data

The following table provides representative validation parameters for a UV spectrophotometric method.

ParameterTypical Specification/Result
Linearity (Concentration Range) 2 - 10 µg/mL[6]
Correlation Coefficient (r²) > 0.999[6]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~4.7 µg/mL (for Modafinil)[6]
Limit of Quantification (LOQ) ~14.2 µg/mL (for Modafinil)[6]

Experimental Workflow: UV-Vis Spectrophotometry Analysis

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Absorbance Measurement cluster_data Data Analysis prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal measure_abs Measure Absorbance prep_cal->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs set_lambda Set λmax on Spectrophotometer zero_inst Zero with Blank set_lambda->zero_inst zero_inst->measure_abs cal_curve Construct Calibration Curve measure_abs->cal_curve quant Determine Sample Concentration cal_curve->quant

Caption: Workflow for UV-Vis spectrophotometric quantification.

Logical Relationship of Analytical Methods

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis.

Method_Selection start Need to Quantify This compound decision High Selectivity & Sensitivity Required? (e.g., complex matrix, trace analysis) start->decision hplc Use HPLC Method decision->hplc Yes uv_vis Use UV-Vis Method decision->uv_vis No (e.g., pure substance, simple matrix)

Caption: Decision tree for selecting an analytical method.

Conclusion

The presented HPLC and UV-Visible spectrophotometric methods provide robust and reliable approaches for the quantification of this compound. The HPLC method is recommended for its high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices and for stability studies. The UV-Visible spectrophotometric method offers a simpler and faster alternative for the analysis of the pure substance or in simple formulations. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for 2-[(Diphenylmethyl)thio]acetamide in Dopamine Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the intensity and duration of dopaminergic neurotransmission.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, DAT is a primary target for therapeutic drug development.

2-[(Diphenylmethyl)thio]acetamide is a key chemical intermediate in the synthesis of Modafinil, a well-known wakefulness-promoting agent that acts as a dopamine reuptake inhibitor.[2][3] This compound and its analogs represent an important class of molecules for investigating DAT structure and function. Notably, Modafinil and its derivatives are often referred to as "atypical" DAT inhibitors because their binding mode and behavioral profiles differ from those of classical inhibitors like cocaine.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its analogs in dopamine transporter binding assays to determine their affinity and characterize their interaction with the transporter.

Principle of the Assay

Dopamine transporter binding assays are typically conducted as competitive radioligand binding experiments. In this setup, a constant concentration of a radiolabeled ligand with known high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a source of DAT (e.g., cell membranes from a cell line expressing DAT or rodent striatal tissue) in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or its analogs). The test compound will compete with the radioligand for binding to the transporter. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the dopamine transporter.[6]

Data Presentation: Binding Affinities of Modafinil and Related Analogs

The following table summarizes the binding affinities (Ki) of 2-[(diphenylmethyl)sulfinyl]acetamide (Modafinil) and several of its key thioacetamide (B46855) and sulfinylacetamide analogs for the dopamine transporter (DAT). This data is crucial for understanding the structure-activity relationships within this chemical class.

CompoundModificationDAT Ki (nM)Reference(s)
(±)-Modafinil (sulfinylacetamide)Baseline sulfoxide~2000[7]
This compound Analogues
Thioacetamide AnalogThioether (sulfur instead of sulfoxide)~10-fold less potent than Modafinil[8]
N-methylthioacetamideN-methyl on the amide>10,000[8]
bis(4-fluorophenyl)methyl]thio]acetamidePara-fluoro substitution on both phenyl rings113[8]
2-[(Diphenylmethyl)sulfinyl]acetamide Analogues
JJC8-091Sulfoxide with piperazine-propan-2-ol extension23.1[9]
11b (a novel sulfinylacetamide analog)Halogenated phenyl rings and piperazine (B1678402) extension2.5[10]
JJC8-088Sulfide with piperazine-propan-2-ol extension2.64-33.4[11][12]

Note: The exact Ki for the parent this compound is not consistently reported, but SAR studies indicate it is a weaker binder than its oxidized sulfinyl counterpart, Modafinil, and its halogenated derivatives.[8]

Experimental Protocols

A. Preparation of DAT-Rich Membranes

This protocol describes the preparation of crude cell membranes from either cultured cells expressing DAT (e.g., HEK293-hDAT cells) or from rodent striatal tissue.

Materials:

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer or Potter-Elvehjem homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cells or dissect striatal tissue and place in ice-cold homogenization buffer supplemented with a protease inhibitor cocktail.

  • Homogenize the tissue/cells with 10-15 strokes in a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[6]

  • Carefully collect the supernatant and centrifuge it at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the crude membrane fraction.[6][13]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA protein assay).

  • Store the membrane aliquots at -80°C until use.

B. Competitive Radioligand Binding Assay

This protocol details the steps for a competitive binding assay to determine the IC₅₀ and Ki of this compound or its analogs.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[13]

  • Radioligand: [³H]WIN 35,428 (or another suitable DAT radioligand)

  • Unlabeled Ligand for Non-Specific Binding (NSB): GBR 12909 (10 µM) or cocaine (10 µM)[6][13]

  • Test Compound: this compound or analog, prepared in serial dilutions.

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of an unlabeled DAT inhibitor (e.g., 10 µM GBR 12909).

    • Test Compound: 50 µL of the test compound at various concentrations (e.g., from 0.1 nM to 10 µM).[13]

  • To all wells, add 50 µL of [³H]WIN 35,428 at a final concentration of approximately 1-2 nM.[13]

  • Initiate the binding reaction by adding 100 µL of the prepared membrane suspension (containing approximately 20-50 µg of protein) to each well.[13]

  • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[13]

  • Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[6]

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours in the dark.[6]

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

C. Data Analysis
  • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from all other wells.

    • Specific Binding = Total Binding CPM - Non-Specific Binding CPM

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value.[6]

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:[6]

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for DAT.

Visualizations

Dopamine Signaling Pathway and DAT Inhibition

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA TH Dopamine Dopamine LDOPA->Dopamine DDC Vesicle Dopamine in Vesicle Dopamine->Vesicle VMAT2 DA_cleft Dopamine Vesicle->DA_cleft Exocytosis DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake Receptor Dopamine Receptor DA_cleft->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Inhibitor This compound (or Analog) Inhibitor->DAT Inhibition

Caption: Dopamine signaling at the synapse and the inhibitory action of test compounds on DAT.

Experimental Workflow for DAT Binding Assay

DAT_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare DAT Membranes (e.g., from HEK293-hDAT cells) Assay_Setup 4. Set up 96-well Plate (Total, NSB, Test Compound) Membrane_Prep->Assay_Setup Compound_Prep 2. Prepare Serial Dilutions of Test Compound Compound_Prep->Assay_Setup Reagent_Prep 3. Prepare Radioligand ([3H]WIN 35,428) & Controls Reagent_Prep->Assay_Setup Incubation 5. Add Membranes & Incubate (4°C for 2-3 hours) Assay_Setup->Incubation Harvesting 6. Harvest & Wash (Rapid filtration) Incubation->Harvesting Counting 7. Scintillation Counting (Measure CPM) Harvesting->Counting Calc_IC50 8. Calculate Specific Binding & Determine IC50 Counting->Calc_IC50 Calc_Ki 9. Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: Workflow for a competitive dopamine transporter (DAT) binding assay.

References

Application Notes and Protocols for 2-[(Diphenylmethyl)thio]acetamide in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Diphenylmethyl)thio]acetamide, also known as Benzhydrylthioacetamide, is a key chemical intermediate primarily recognized for its role in the synthesis of Modafinil (B37608), a wakefulness-promoting agent used in the treatment of narcolepsy, shift work sleep disorder, and excessive daytime sleepiness associated with obstructive sleep apnea. While the neuropharmacological profile of Modafinil is well-documented, this compound itself is not typically investigated for its direct pharmacological effects. Its principal application in neuropharmacology is as a precursor in the chemical synthesis of Modafinil.

These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent conversion to Modafinil, along with the relevant chemical and physical properties of the intermediate.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and use in synthetic protocols.

PropertyValueReference
CAS Number 68524-30-1[1][2]
Molecular Formula C₁₅H₁₅NOS[1][3]
Molecular Weight 257.35 g/mol [1][2]
Appearance White to off-white solid[2][4]
Melting Point 109-110 °C[2][4]
Boiling Point 427.7 ± 33.0 °C (Predicted)[1][2]
Density 1.183 ± 0.06 g/cm³ (Predicted)[2][4]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[2]
Storage Temperature 2-8°C[2][4]

Experimental Protocols

The following protocols detail the synthesis of this compound and its subsequent oxidation to Modafinil. These methods are based on established synthetic routes described in the scientific literature and patents.

Protocol 1: Synthesis of this compound from 2-[(Diphenylmethyl)thio]acetic acid

This protocol describes a common method for the preparation of this compound via the esterification of 2-[(Diphenylmethyl)thio]acetic acid followed by ammonolysis.[5][6][7][8]

Materials:

  • 2-[(Diphenylmethyl)thio]acetic acid

  • Methanol (or other suitable alcohol such as ethanol, n-propanol, n-butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonia (B1221849) gas or Methanolic ammonia

  • Water

  • Ethyl acetate (B1210297) (for extraction, optional)

  • Sodium bicarbonate (for neutralization, optional)

  • Standard laboratory glassware for reflux, distillation, and filtration

  • TLC plates for reaction monitoring

Procedure:

  • Esterification:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-[(Diphenylmethyl)thio]acetic acid (e.g., 100 g) in a suitable alcohol such as methanol (e.g., 500 ml).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 20 ml) to the solution.

    • Heat the reaction mixture to reflux and maintain for a period sufficient for complete ester formation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5][6]

  • Ammonolysis (In-situ):

    • After complete ester formation is confirmed by TLC, cool the reaction mixture.

    • Bubble ammonia gas through the reaction mixture at a pressure of 1.5-2 kg until the reaction is complete. Alternatively, methanolic ammonia can be used.[5][6]

    • Stir the reaction mixture during the introduction of ammonia.

  • Isolation and Purification:

    • Upon completion of the reaction, add water to the reaction mixture to precipitate the solid product.[5][6]

    • Filter the precipitated solid and wash it with water.

    • Dry the solid to obtain this compound. The reported yield is typically in the range of 90-95%.[5]

Alternative Work-up:

  • After esterification, the excess alcohol can be distilled off.[8]

  • The residue can be dissolved in a suitable solvent like ethyl acetate and neutralized with a sodium bicarbonate solution.

  • The organic layer is then separated, and the solvent is removed to yield the ester, which can then be subjected to ammonolysis.

Synthesis_Protocol_1 cluster_esterification Step 1: Esterification cluster_ammonolysis Step 2: Ammonolysis cluster_isolation Step 3: Isolation start 2-[(Diphenylmethyl)thio]acetic acid + Alcohol (e.g., Methanol) + H₂SO₄ (catalyst) reflux Reflux start->reflux tlc1 Monitor by TLC reflux->tlc1 ester Intermediate Ester tlc1->ester ammonia Bubble Ammonia Gas ester->ammonia stir Stir ammonia->stir precipitate Add Water to Precipitate stir->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash dry Dry wash->dry product This compound dry->product

Fig. 1: Workflow for the synthesis of this compound.
Protocol 2: Oxidation of this compound to Modafinil

This protocol outlines the conversion of this compound to Modafinil through oxidation.[9][10]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Mineral acid (e.g., Sulfuric acid)

  • An alcohol (linear, branched, or cyclic) or a phase transfer catalyst

  • Inert liquid organic medium (optional)

  • Sodium metabisulfite (B1197395), sodium thiosulfate, sodium sulfide, or ferrous sulfate (B86663) (for quenching)

  • Water

  • Ethyl acetate (for recrystallization)

  • Methanol (for recrystallization)

  • Standard laboratory glassware for reactions and recrystallization

  • HPLC for reaction monitoring and purity analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, suspend this compound in an inert liquid organic medium (if used).

    • At room temperature, add the mineral acid and the alcohol or phase transfer catalyst.

  • Oxidation:

    • Add hydrogen peroxide to the mixture.

    • Raise the temperature of the reaction mixture to approximately 30-45°C and stir for several hours.[9]

    • Monitor the progress of the oxidation by HPLC.

  • Quenching and Isolation:

    • Once the oxidation is complete, cool the reaction mixture to room temperature.

    • Decompose the excess hydrogen peroxide by adding a quenching agent such as sodium metabisulfite solution.[9]

    • Cool the mixture further (e.g., to 15°C) to precipitate the crude Modafinil.

    • Filter the crude product and wash it with water.

  • Purification:

    • The crude Modafinil can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate, to yield high-purity Modafinil (≥99.5%).[9]

Oxidation_to_Modafinil start This compound reagents + H₂O₂ + Mineral Acid + Alcohol/Phase Transfer Catalyst start->reagents reaction Stir at 30-45°C reagents->reaction hplc Monitor by HPLC reaction->hplc quench Cool and Quench (e.g., with Sodium Metabisulfite) hplc->quench precipitate Precipitate Crude Modafinil quench->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize (e.g., from Methanol/Water) filter->recrystallize product High-Purity Modafinil recrystallize->product

Fig. 2: Experimental workflow for the oxidation of this compound to Modafinil.

Neuropharmacology of the End Product: Modafinil

It is imperative to reiterate that the following neuropharmacological information pertains to Modafinil , the product of the synthesis, and not to this compound itself. The primary interest in the synthesis of the thioacetamide (B46855) intermediate stems from its conversion to the pharmacologically active Modafinil.

Modafinil's mechanism of action is complex and not fully elucidated, but it is known to primarily act as an atypical dopamine (B1211576) transporter (DAT) inhibitor.[11][12][13] By blocking DAT, Modafinil increases the extracellular levels of dopamine in certain brain regions, including the striatum and nucleus accumbens.[14][15] This action is believed to be a key contributor to its wake-promoting effects.

Unlike typical psychostimulants, Modafinil has a lower affinity for DAT and exhibits a different binding profile, which may account for its lower abuse potential.[12][13] In addition to its effects on the dopamine system, Modafinil has been shown to influence other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[11]

Modafinil_MOA modafinil Modafinil dat Dopamine Transporter (DAT) modafinil->dat Inhibits other_nt Modulation of: - Norepinephrine - Serotonin - Glutamate - GABA modafinil->other_nt Influences da_reuptake Dopamine Reuptake extracellular_da Increased Extracellular Dopamine wakefulness Wakefulness-Promoting Effects extracellular_da->wakefulness Contributes to

Fig. 3: Simplified signaling pathway of Modafinil's primary mechanism of action.

Conclusion

This compound is a compound of significant interest in neuropharmacology, not for its intrinsic activity, but as an indispensable intermediate in the synthesis of Modafinil. The protocols and data presented here provide a foundational resource for researchers and professionals involved in the development and synthesis of Modafinil and related compounds. Understanding the chemistry of this precursor is the first critical step in producing the pharmacologically active end product. Further research into analogues of Modafinil may uncover novel compounds with unique neuropharmacological profiles, and the synthesis of such compounds may rely on variations of the chemical pathways described herein.

References

Application Notes and Protocols for the Development of Novel Modafinil Analogues from 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel Modafinil (B37608) analogues derived from the common intermediate, 2-[(diphenylmethyl)thio]acetamide. The protocols outlined below are intended to serve as a guide for the development of new chemical entities with potential as wakefulness-promoting agents and atypical dopamine (B1211576) transporter (DAT) inhibitors.

Introduction

Modafinil, (±)-2-[(diphenylmethyl)sulfinyl]acetamide, is a widely prescribed wakefulness-promoting agent used for the treatment of narcolepsy and other sleep disorders.[1] Its unique pharmacological profile, characterized by a low potential for abuse compared to traditional stimulants, has spurred significant interest in developing analogues with improved potency, selectivity, and pharmacokinetic properties.[2][3] The primary mechanism of action of Modafinil is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[1][4]

The development of novel analogues has largely focused on modifications of the this compound scaffold. Key areas of chemical exploration include:

  • Substitution on the Phenyl Rings: Introduction of various substituents, such as halogens, on the para-positions of the diphenylmethyl moiety has been shown to modulate binding affinity and selectivity for monoamine transporters.[5][6]

  • Modification of the Amide Moiety: Alterations to the terminal amide group, including N-alkylation, N-arylation, and replacement with other functional groups like thiazoles, have yielded compounds with significantly enhanced DAT inhibitory activity.[2][7]

  • Oxidation State of the Sulfur Atom: The conversion of the sulfide (B99878) linker to a sulfoxide (B87167) is a critical step in achieving the desired pharmacological activity, with the sulfoxide analogues generally exhibiting higher affinity for DAT.[8][9]

This document provides detailed protocols for the synthesis of representative Modafinil analogues and the key in vitro and in vivo assays for their characterization.

Synthetic Protocols

The synthesis of novel Modafinil analogues from this compound or its precursors can be accomplished through several synthetic routes. Below are generalized protocols for the preparation of key intermediates and final products.

General Synthetic Scheme

The overall synthetic strategy typically involves the preparation of a substituted 2-(benzhydrylthio)acetic acid intermediate, followed by amidation and subsequent oxidation of the sulfide to the pharmacologically active sulfoxide.

SynthesisWorkflow Start Diphenylmethanol (B121723) or Substituted Analogue Intermediate1 2-(Benzhydrylthio)acetic Acid Intermediate Start->Intermediate1 Thioglycolic Acid, TFA Intermediate2 This compound Analogue Intermediate1->Intermediate2 Amine (R-NH2), Coupling Agent (e.g., CDI) FinalProduct Novel Modafinil Analogue (Sulfoxide) Intermediate2->FinalProduct Oxidation (e.g., H2O2, Acetic Acid)

Caption: General Synthetic Workflow for Modafinil Analogues.
Protocol for the Synthesis of 2-(Benzhydrylthio)acetic Acid (Intermediate 1)

This protocol describes the synthesis of the carboxylic acid intermediate from diphenylmethanol.

Materials:

  • Diphenylmethanol or a corresponding substituted bis(halophenyl)methanol

  • Thioglycolic acid

  • Trifluoroacetic acid (TFA)

  • Water

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve diphenylmethanol (1.0 eq) in trifluoroacetic acid.

  • Add thioglycolic acid (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. For substituted analogues, gentle heating (e.g., 55-60 °C) may be required to improve yields.[10]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the TFA under reduced pressure.

  • Add water to the crude solid to induce precipitation.

  • Collect the precipitate by filtration.

  • Wash the solid with n-hexane and dry to afford the 2-(benzhydrylthio)acetic acid.[11]

Protocol for the Synthesis of N-Substituted this compound Analogues (Intermediate 2)

This protocol outlines the amidation of the carboxylic acid intermediate.

Materials:

  • 2-(Benzhydrylthio)acetic acid intermediate

  • N,N'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., EDC, HOBt)[2][11]

  • Desired primary or secondary amine (R-NH2)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Dissolve the 2-(benzhydrylthio)acetic acid intermediate (1.0 eq) in anhydrous THF.

  • Add CDI (1.1 eq) to the solution and stir at room temperature for approximately 2 hours to activate the carboxylic acid.[10]

  • In a separate flask, dissolve the desired amine (1.2 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the activated acid solution to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[10]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted this compound analogue.

Protocol for the Oxidation to Novel Modafinil Analogues (Final Product)

This protocol describes the final oxidation step to yield the sulfoxide.

Materials:

  • N-Substituted this compound analogue

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Acetic acid

  • Methanol (B129727)

Procedure:

  • Dissolve the thioacetamide (B46855) analogue in a mixture of acetic acid and methanol (e.g., 1:3 v/v).[10]

  • Add hydrogen peroxide (30% solution) to the reaction mixture.

  • Heat the reaction to approximately 40 °C and stir overnight.[8][10]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure Modafinil analogue.[8]

Biological Evaluation Protocols

The pharmacological characterization of novel Modafinil analogues primarily involves assessing their interaction with monoamine transporters and evaluating their in vivo wakefulness-promoting effects.

Workflow for Biological Evaluation

BioassayWorkflow Start Novel Modafinil Analogue InVitro In Vitro Assays Start->InVitro InVivo In Vivo Studies Start->InVivo BindingAssay Radioligand Binding Assay (DAT, SERT, NET) InVitro->BindingAssay UptakeAssay [3H]Dopamine Uptake Assay InVitro->UptakeAssay Data Data Analysis (Ki, IC50, Efficacy) BindingAssay->Data UptakeAssay->Data Wakefulness EEG/EMG Monitoring in Rodents (Wakefulness Assessment) InVivo->Wakefulness Locomotor Locomotor Activity Measurement InVivo->Locomotor Wakefulness->Data Locomotor->Data

Caption: Workflow for the Biological Evaluation of Modafinil Analogues.
Protocol for In Vitro Radioligand Binding Assays

This protocol is for determining the binding affinity of the synthesized analogues to the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.

Materials:

  • Rat brain tissue homogenates or cells expressing human recombinant transporters (e.g., HEK293-hDAT)

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[4][7]

    • For SERT: [¹²⁵I]RTI-55 or [³H]Citalopram

    • For NET: [³H]Nisoxetine[4]

  • Test compounds (novel Modafinil analogues) at various concentrations

  • Binding buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4)[7]

  • Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT)

  • 96-well microplates

  • Scintillation counter or gamma counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, the radioligand at a concentration near its Kd, and the test compound.

  • For determining non-specific binding, add the non-specific inhibitor instead of the test compound to a set of wells.

  • Initiate the binding reaction by adding the membrane preparation (e.g., 30 µ g/well ).[7]

  • Incubate the plates. Incubation times and temperatures may vary depending on the transporter and radioligand (e.g., 120 min at 4 °C for [³H]WIN 35,428 with hDAT).[7]

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding and determine the IC₅₀ values for each compound.

  • Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Protocol for In Vivo Wakefulness-Promoting Activity Assessment

This protocol describes the evaluation of the wakefulness-promoting effects of novel analogues in rodents using electroencephalography (EEG) and electromyography (EMG).

Materials:

  • Adult male rodents (e.g., Wistar rats or C57BL/6 mice)

  • Surgically implantable telemetric devices for EEG and EMG recording

  • Test compounds formulated in a suitable vehicle (e.g., 0.25% methylcellulose)[3]

  • Vehicle control

  • Data acquisition and analysis software for sleep-wake scoring

Procedure:

  • Surgically implant telemetric devices for EEG and EMG recording in the animals and allow for a recovery period.

  • Habituate the animals to the experimental conditions and recording chambers with a controlled light-dark cycle (e.g., 12:12).

  • Record baseline EEG/EMG data for a sufficient period (e.g., 24-72 hours).

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time in the light cycle (e.g., 5 hours after lights-on).[3]

  • Continuously record EEG/EMG, locomotor activity, and body temperature for at least 24 hours post-administration.[3]

  • Score the sleep-wake stages (wakefulness, NREM sleep, REM sleep) in epochs (e.g., 10 seconds).

  • Analyze the data to determine the effects of the compound on the duration and consolidation of wakefulness compared to baseline and vehicle control.

Data Presentation

The quantitative data for selected Modafinil analogues are summarized in the tables below for easy comparison.

Table 1: In Vitro Binding Affinities (Ki, nM) of Selected Modafinil Analogues at Monoamine Transporters

CompoundR/S ConfigurationSubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
(±)-ModafinilRacemicNone~3000-4800>10000>10000[4][11]
R-ModafinilRNone~1500-3000>10000>10000[5]
S-ModafinilSNone~8000-10000>10000>10000[5]
Analogue 5c Racemicp-Chloro250>100004800[5]
Analogue 11b RacemicN-(4-fluorophenyl)piperazine2.534001200[11][12]
(S,S)-CE-158 S,Sm-bromo, thiazole~10>1000>1000[10]
31e StereoisomerThiazole-based~50>1000>1000[7]

Table 2: In Vivo Efficacy of Selected Modafinil Analogues

CompoundAnimal ModelDose (mg/kg, i.p.)Primary OutcomeReference
ModafinilRat30, 100, 300Dose-dependent increase in wakefulness[3]
MethamphetamineRat0.5, 1.0Dose-dependent increase in wakefulness with rebound hypersomnolence[3]
Compound 4c MouseNot specifiedComparable wakefulness-promoting effect to Modafinil[2]

Conclusion

The development of novel Modafinil analogues from this compound has proven to be a fruitful area of research for identifying new chemical entities with potent and selective DAT inhibitory activity. The protocols and data presented herein provide a foundational framework for the synthesis, characterization, and in vivo evaluation of such compounds. Future research may focus on further optimizing the pharmacokinetic properties and exploring the therapeutic potential of these novel analogues for a range of CNS disorders.

References

Application Notes: 2-[(Diphenylmethyl)thio]acetamide as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[(Diphenylmethyl)thio]acetamide, also known as Modafinil Related Compound C, is a critical reference standard for the pharmaceutical industry. It serves as a key intermediate in the synthesis of Modafinil, a widely prescribed central nervous system stimulant for treating narcolepsy and other sleep disorders.[1][2][3] As a potential impurity in the final drug product, its accurate identification and quantification are paramount to ensure the safety and efficacy of Modafinil.[4][5] These application notes provide detailed protocols for the synthesis of this compound and its utilization as a reference standard in chromatographic analysis for quality control of Modafinil.

Application

This reference standard is intended for use in the following applications:

  • Impurity Profiling: Identification and quantification of this compound in Modafinil active pharmaceutical ingredient (API) and finished drug products.

  • Method Validation: To validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Modafinil and its related substances.

  • Quality Control: Routine quality control testing of Modafinil to ensure it meets the stringent purity requirements set by regulatory bodies.

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound, which can be used to prepare the reference standard in-house.[1][3][6][7]

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_final_product Final Product Formation 2_Diphenylmethyl_thio_acetic_acid 2-[(Diphenylmethyl)thio]acetic acid Esterification Esterification 2_Diphenylmethyl_thio_acetic_acid->Esterification Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Ester_Product Corresponding Ester Esterification->Ester_Product Ammonolysis Ammonolysis Ester_Product->Ammonolysis Final_Product This compound Ammonolysis->Final_Product Ammonia (B1221849) Ammonia Ammonia->Ammonolysis

Caption: Synthesis workflow for this compound.

Experimental Protocol:

  • Esterification:

    • Dissolve 100 g of 2-[(Diphenylmethyl)thio]acetic acid in 500 ml of methanol.

    • Slowly add 20 ml of concentrated sulfuric acid to the mixture.

    • Reflux the reaction mixture until the formation of the ester is complete, which can be monitored by Thin Layer Chromatography (TLC).[1][6]

    • After completion, distill off the excess alcohol.

  • Ammonolysis:

    • To the residue from the previous step, add 250 ml of methanol.

    • Bubble ammonia gas through the reaction mixture with stirring until the reaction is complete.[6]

    • Add water to the reaction mixture to precipitate the solid product.

  • Purification:

    • Filter the precipitated solid and wash with water.

    • Dry the solid to yield this compound.

    • The product can be further purified by recrystallization from a suitable solvent like methanol.

Expected Yield and Purity:

ParameterValueReference
Yield90-95%[6]
HPLC Purity95-98%[1][8]
Melting Point104-110 °C[1][7]

Chromatographic Analysis using this compound as a Reference Standard

The following is a representative HPLC method for the analysis of Modafinil and its related impurities, including this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (this compound) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Modafinil API/Formulation) Sample_Prep->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection Separation->Detection Peak_Identification Peak Identification (based on retention time) Detection->Peak_Identification Quantification Quantification (using external standard method) Peak_Identification->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow using the reference standard.

HPLC Method Parameters (Representative):

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Buffer solution (e.g., phosphate (B84403) buffer, pH 2.5)
Mobile Phase B Acetonitrile (B52724) or a mixture of acetonitrile and methanol
Gradient A suitable gradient program to ensure separation of Modafinil and its impurities
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 225 nm
Injection Vol. 20 µL
Diluent Mobile phase

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the standard stock solution with the diluent to a final concentration of approximately 1 µg/mL.

  • Sample Solution: Accurately weigh and dissolve a quantity of Modafinil API or powdered tablets in the diluent to obtain a final concentration of approximately 1 mg/mL of Modafinil.

System Suitability:

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. The parameters to be checked include:

  • Tailing factor: Should be less than 2.0 for the Modafinil peak.

  • Theoretical plates: Should be greater than 2000 for the Modafinil peak.

  • Relative standard deviation (RSD): Should be not more than 2.0% for replicate injections of the standard solution.

Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the external standard method.

Storage and Handling

The this compound reference standard should be stored in a well-closed container, protected from light, at controlled room temperature.[9] Handle with appropriate personal protective equipment.

Conclusion

The use of a well-characterized this compound reference standard is essential for the accurate quality assessment of Modafinil. The protocols and methods described in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the purity and safety of Modafinil products.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Diphenylmethyl)thio]acetamide, also known as 2-benzhydrylsulfanylacetamide, is a key chemical intermediate in the synthesis of Modafinil, a prominent central nervous system stimulant used for treating sleep disorders like narcolepsy.[1][2] The synthesis of high-purity this compound is a critical step for ensuring the quality and yield of the final active pharmaceutical ingredient.[1][3] This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on a common and efficient two-step process starting from 2-[(diphenylmethyl)thio]acetic acid. The described method avoids hazardous reagents like thionyl chloride, which are used in other routes, offering a more environmentally friendly approach.[4][5][6]

The primary synthetic route involves the esterification of 2-[(diphenylmethyl)thio]acetic acid with an alcohol in the presence of an acid catalyst, followed by amidation of the resulting ester with ammonia (B1221849) to yield the final product.[7][8][9] This process can be performed in situ, which saves operational time and is more economical for larger scales.[3][4]

Chemical Properties
  • Molecular Formula: C₁₅H₁₅NOS[1]

  • Molecular Weight: 257.351 g/mol [1]

  • Appearance: White powdery substance[1]

  • Boiling Point: 427.7 ± 33.0 °C at 760 mmHg[1]

  • Density: 1.2 ± 0.1 g/cm³[1]

Synthesis Pathway and Logic

The synthesis proceeds via a two-step reaction. First, 2-[(diphenylmethyl)thio]acetic acid is converted to its corresponding ester through an acid-catalyzed esterification reaction with an alcohol. In the second step, the ester intermediate is reacted with ammonia to form the desired acetamide (B32628) product. The entire process can be carried out in-situ without isolating the intermediate ester.[3][8][10]

Synthesis_Pathway start_acid 2-[(Diphenylmethyl)thio]acetic Acid intermediate_ester Intermediate Ester start_acid->intermediate_ester Esterification (Reflux) alcohol Alcohol (ROH) (e.g., Methanol, Ethanol) alcohol->intermediate_ester acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->intermediate_ester ammonia Ammonia (NH₃) product This compound ammonia->product intermediate_ester->product Amidation Experimental_Workflow cluster_esterification Step 1: Esterification cluster_amidation Step 2: Amidation cluster_workup Step 3: Isolation dissolve Dissolve Acid in Alcohol add_catalyst Add H₂SO₄ Catalyst dissolve->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux cool Cool Mixture reflux->cool Monitor by TLC add_ammonia Bubble Ammonia Gas cool->add_ammonia stir Stir to Completion add_ammonia->stir precipitate Precipitate with Water stir->precipitate Monitor by TLC filter Filter Solid precipitate->filter dry Dry Product filter->dry final_product This compound dry->final_product Yields Pure Product

References

Application Notes and Protocols for the Purification of 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-[(Diphenylmethyl)thio]acetamide, a key intermediate in the synthesis of Modafinil. The following sections offer insights into various purification techniques, supported by quantitative data and step-by-step methodologies.

Introduction

This compound is a white to off-white solid organic compound.[1][2] It serves as a crucial precursor in the manufacturing of Modafinil, a central nervous system stimulant.[1][2] The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient. This document outlines common purification methods derived from synthetic procedures, including precipitation and recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for developing and optimizing purification strategies.

PropertyValueReference
Molecular FormulaC₁₅H₁₅NOS[1]
Molecular Weight257.35 g/mol [1]
Melting Point109-110 °C[1][2]
AppearanceWhite to off-white solid[1][2]
SolubilitySlightly soluble in Chloroform and Methanol[1][2]
Storage Temperature2-8°C[1][2]

Purification Techniques

The primary methods for purifying this compound, as inferred from synthetic work-up procedures, involve precipitation and recrystallization. Column chromatography is also a viable, though less commonly cited, method for achieving high purity.

Purification by Precipitation

Precipitation is a widely used technique to isolate this compound from the reaction mixture after its synthesis. This method is effective for removing inorganic salts and other soluble impurities.

Workflow for Purification by Precipitation

start Crude Reaction Mixture containing this compound add_water Addition of Water start->add_water precipitate Precipitation of Solid Product add_water->precipitate filter Filtration precipitate->filter dry Drying filter->dry product Purified this compound dry->product

Caption: Workflow of the precipitation method.

Experimental Protocol:

  • Quenching the Reaction: Following the synthesis, typically from the ammonolysis of a 2-[(diphenylmethyl)thio]acetate ester, cool the reaction mixture to room temperature.

  • Precipitation: To the stirred reaction mixture, add water. The volume of water added will depend on the scale of the reaction; a common practice is to add a significant excess to ensure complete precipitation.

  • Isolation: The precipitated solid, this compound, is then collected by filtration.

  • Washing: Wash the filtered solid with additional water to remove any remaining water-soluble impurities.

  • Drying: Dry the purified solid, for instance, in a vacuum oven, until a constant weight is achieved.

The following table summarizes the purity and yield of this compound obtained after a precipitation work-up, as reported in various synthetic procedures.

Starting EsterPurity (HPLC)YieldReference
Methyl esterNot explicitly stated90-95 g from 100 g acid[3][4]
Ethyl ester98%90-94%[5]
n-Propyl ester97%90-94%[5]
n-Butyl ester95%90-94%[3][6]
Purification by Recrystallization

Recrystallization is a powerful technique for further purifying the crude this compound obtained after initial isolation. The choice of solvent is critical and is guided by the compound's solubility profile. Given its slight solubility in methanol, this is a common solvent for recrystallization.

Workflow for Purification by Recrystallization

start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., Methanol) start->dissolve cool Cool Slowly to Room Temperature and then in an Ice Bath dissolve->cool crystallize Crystallization of Pure Product cool->crystallize filter Filtration to Collect Crystals crystallize->filter dry Drying of Crystals filter->dry product Highly Purified this compound dry->product start Crude this compound adsorb Adsorb onto Silica Gel start->adsorb load Load onto a Packed Silica Gel Column adsorb->load elute Elute with an Appropriate Solvent System (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Highly Purified this compound evaporate->product

References

handling and storage guidelines for 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-[(Diphenylmethyl)thio]acetamide (CAS No. 68524-30-1). The information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][2] It is known to be an analogue and precursor to Modafinil, a central nervous system stimulant.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₅NOS[1][2][3][4]
Molecular Weight 257.35 g/mol [1][2][3][4]
Appearance White to off-white solid[1][2]
Melting Point 109-110 °C[2][4][5]
Boiling Point 427.7 ± 33.0 °C (Predicted)[2][4][5]
Density 1.183 - 1.2 g/cm³[2][3][4][5]
Flash Point 212.47 - 212.5 °C[3][4][5]
Solubility Slightly soluble in Chloroform and Methanol.[2] Sparingly soluble in water.[1][1][2]
Storage Temperature 2-8°C[2]

Safety and Handling Precautions

Proper handling of this compound is crucial to prevent exposure and ensure a safe laboratory environment. Personal Protective Equipment (PPE) should be worn at all times when handling this compound.

2.1 Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 2.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[3]
Skin and Body Protection Wear fire/flame resistant and impervious clothing.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

2.2 General Handling Procedures

  • Handle in a well-ventilated place.[3][5]

  • Avoid contact with skin and eyes.[3][5]

  • Avoid the formation of dust and aerosols.[3][5]

  • Use non-sparking tools.[3][5]

  • Prevent fire caused by electrostatic discharge steam.[3][5]

Storage Guidelines

Proper storage is essential to maintain the stability and purity of this compound.

  • Store in a tightly closed container.[3][5]

  • Keep in a dry, cool, and well-ventilated place.[1][3][5]

  • Recommended storage temperature is 2-8°C.[2]

  • Store apart from foodstuff containers or incompatible materials.[3][4][5]

  • Keep away from light.[6]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

4.1 Fire-Fighting Measures

  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Advice for firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

4.2 Accidental Release Measures

  • Personal precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[3]

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[3]

  • Methods for cleaning up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, a patented process suggests its preparation involves the reaction of 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of a catalytic amount of an inorganic substance.[7] For research purposes, the following general workflow should be followed in a laboratory setting.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace (e.g., fume hood) B->C D Weigh the required amount of compound C->D Proceed to handling E Perform experimental procedure D->E F Decontaminate work surfaces and equipment E->F H Store remaining compound in a designated, cool, dry place E->H G Dispose of waste according to regulations F->G

Caption: General laboratory workflow for handling this compound.

Disposal Considerations

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3]

Toxicological and Ecological Information

Signaling Pathways

There is currently no publicly available information detailing specific signaling pathways in which this compound is involved. Its primary known role is as a precursor in the synthesis of Modafinil.[2]

The following diagram illustrates the logical relationship of this compound as a precursor.

G Precursor Relationship of this compound A This compound B Modafinil A->B is a precursor to

Caption: Precursor relationship of this compound to Modafinil.

References

Application Notes and Protocols for In Vitro Studies Involving 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Diphenylmethyl)thio]acetamide is primarily recognized as a crucial intermediate in the synthesis of Modafinil, a well-known central nervous system stimulant.[1] While extensive research has been conducted on Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) and its analogues, direct in vitro studies on the biological activity of this compound are limited. These notes provide an overview of the known biological context and offer detailed protocols for the in vitro evaluation of this compound, drawing from studies on structurally related molecules.

Biological Context and Activity

Direct quantitative data on the in vitro biological activity of this compound is scarce. However, comparative studies with its oxidized analogue, Modafinil, provide some insights into its potential effects on monoamine transporters. One study noted that reducing the sulfoxide (B87167) in Modafinil to the sulfide (B99878) (as in this compound) led to a decrease in dopamine (B1211576) transporter (DAT) affinity and an improvement in serotonin (B10506) transporter (SERT) binding when the diphenyl rings are unsubstituted.[2]

Given the presence of a thioacetamide (B46855) group, it is plausible that this compound may undergo metabolic activation similar to that of thioacetamide, a known hepatotoxicant. Thioacetamide is metabolized by cytochrome P450 enzymes (specifically CYP2E1) and flavin-containing monooxygenases (FMO) to its toxic S-oxide and subsequently to a reactive S,S-dioxide metabolite.[3][4][5][6] This metabolic activation is a key event in its toxicity, leading to cellular stress and liver injury.[3][4][5][6] Therefore, in vitro studies on this compound should consider evaluating its potential for similar metabolic activation and subsequent cytotoxicity, particularly in liver-derived cell systems.

Data Presentation

Table 1: Comparative Binding Affinities for Monoamine Transporters
CompoundDopamine Transporter (DAT) AffinitySerotonin Transporter (SERT) AffinityReference
Modafinil (sulfoxide form)HigherLower[2]
This compound (sulfide form)LowerHigher[2]
Table 2: In Vitro Hepatotoxicity Data for Thioacetamide (Model Compound)
ParameterCell TypeConcentrationExposure TimeResultReference
Cell ViabilityPooled Human Hepatocytes1.33 mM24 h~2% reduction[7]
Cell ViabilityPooled Human Hepatocytes12 mM24 h~33% reduction[7]
Cytotoxicity (LDH release)Rat HepatocytesUp to 50 mM40 hNot toxic[3][6]
Cytotoxicity (LDH release)Rat Hepatocytes (TASO*)0.5 mM>16 hIncreased LDH release[3][6]

*TASO: Thioacetamide-S-oxide, the primary metabolite.

Mandatory Visualizations

metabolic_pathway Plausible Metabolic Activation of this compound A This compound B S-oxide Metabolite A->B CYP2E1, FMO C S,S-dioxide Metabolite (Reactive) B->C Oxidation D Covalent Adducts with Cellular Proteins and Lipids C->D Nucleophilic attack E Cellular Injury / Cytotoxicity D->E

Caption: Plausible metabolic activation pathway.

experimental_workflow Workflow for In Vitro Hepatotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis A Culture primary hepatocytes or HepG2 cells C Treat cells with a range of concentrations of the compound A->C B Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) B->C D Incubate for desired time points (e.g., 24, 48 hours) C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Cytotoxicity Assay (e.g., LDH release) D->F G Oxidative Stress Assay (e.g., ROS measurement) D->G H Gene Expression Analysis (e.g., qPCR, RNA-seq for stress response genes) D->H I Determine IC50/EC50 values E->I F->I J Statistical analysis of results G->J H->J

Caption: In vitro hepatotoxicity workflow.

Experimental Protocols

The following protocols are adapted from studies on thioacetamide and are recommended for investigating the in vitro effects of this compound.

Protocol 1: Cell Viability Assessment in Pooled Human Hepatocytes

This protocol is adapted from a study on thioacetamide-induced liver injury in pooled human hepatocytes.[7]

1. Materials:

  • Pooled primary human hepatocytes

  • Collagen-coated 96-well plates

  • Hepatocyte culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • CellTiter-Glo® 2.0 Cell Viability Assay kit

2. Procedure:

  • Seed the pooled human hepatocytes in collagen-coated 96-well plates at a density of 40,000 cells per well.

  • Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 mM). Include a vehicle-only control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.

  • Incubate the plates for 24 to 48 hours.

  • After the incubation period, equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Cytotoxicity Assay (LDH Release) in Rat Hepatocytes

This protocol is based on studies of thioacetamide and its S-oxide metabolite in isolated rat hepatocytes.[3][6]

1. Materials:

  • Isolated rat hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

2. Procedure:

  • Plate isolated rat hepatocytes in collagen-coated plates at an appropriate density.

  • Allow cells to adhere for a few hours.

  • Prepare working solutions of this compound in culture medium across a range of concentrations.

  • Treat the cells with the compound or vehicle control.

  • Incubate the cells for various time points (e.g., 16, 24, 40 hours).

  • At each time point, collect an aliquot of the culture medium from each well.

  • Determine the LDH activity in the medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit.

  • At the end of the experiment, lyse the cells in the control wells to determine the maximum LDH release.

  • Calculate the percentage of LDH release as an indicator of cytotoxicity.

Protocol 3: Monoamine Transporter Binding Assay

This is a general protocol for a competitive radioligand binding assay to determine the affinity of this compound for DAT and SERT.

1. Materials:

  • Rat brain membranes (or cell lines expressing human DAT or SERT)

  • [³H]WIN 35,428 (for DAT) or [³H]Citalopram (for SERT)

  • This compound

  • Unlabeled inhibitors for non-specific binding (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

2. Procedure:

  • Prepare serial dilutions of this compound over a wide concentration range.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), unlabeled inhibitor (for non-specific binding), or the test compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-[(Diphenylmethyl)thio]acetamide, a key intermediate in the production of Modafinil.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and high-yielding method involves a two-step process:

  • Esterification: 2-[(Diphenylmethyl)thio]acetic acid is reacted with an alcohol (commonly methanol, ethanol, n-propanol, or n-butanol) in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) to form the corresponding ester.

  • Amidation: The resulting ester is then treated with ammonia (B1221849) to yield this compound.[1][2]

An older method involves the conversion of 2-[(diphenylmethyl)thio]acetic acid to its acid chloride using thionyl chloride, followed by reaction with ammonia. However, this method is often avoided due to the hazardous nature of thionyl chloride.[1] A direct synthesis from diphenylmethanethiol (B1345659) and 2-chloroacetamide (B119443) is also a possible route.

Q2: What is a typical yield for the synthesis of this compound?

A2: When following the esterification and amidation route, yields are generally high, often ranging from 90% to 95%.[1][2] The final yield can be influenced by the choice of alcohol, catalyst, and reaction conditions.

Q3: Why is the purity of this compound important?

A3: The purity of this compound is critical as it is a direct precursor to Modafinil.[3] Impurities can interfere with the subsequent oxidation step, leading to the formation of unwanted byproducts and a lower yield of the final active pharmaceutical ingredient (API).[3] High-purity starting material (often >99.5%) is essential to ensure predictable reaction kinetics and the integrity of the final drug product.[3]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. When working with corrosive reagents like sulfuric acid or thionyl chloride, all manipulations should be performed in a well-ventilated fume hood. Reactions involving ammonia gas should also be conducted in a fume hood due to its pungent and corrosive nature.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Esterification - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting 2-[(diphenylmethyl)thio]acetic acid before proceeding to the amidation step.[1] - Optimize Catalyst: Ensure the catalytic amount of sulfuric acid or p-toluenesulfonic acid is appropriate. - Increase Reaction Time/Temperature: Reflux the reaction mixture for a sufficient duration to drive the equilibrium towards the ester product.
Incomplete Amidation - Ammonia Concentration: Ensure a sufficient concentration of ammonia is used. For gaseous ammonia, maintain a pressure of 1.5-2 kg.[1] For methanolic ammonia, use a saturated solution. - Reaction Time and Temperature: Allow the amidation reaction to proceed for an adequate amount of time with stirring. The reaction is typically carried out at room temperature.
Hydrolysis of Intermediate Ester - Anhydrous Conditions: Use anhydrous alcohols and solvents to minimize the hydrolysis of the ester intermediate back to the carboxylic acid.
Loss during Workup - Precipitation: Ensure complete precipitation of the product by adding a sufficient amount of water to the reaction mixture after amidation.[1] - Filtration: Use appropriate filtration techniques to minimize the loss of the solid product.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Source Prevention and Removal
Unreacted 2-[(Diphenylmethyl)thio]acetic acid Incomplete esterification.- Ensure the esterification reaction goes to completion by monitoring with TLC.[1] - Purify the intermediate ester before amidation if necessary. - The final product can be purified by recrystallization.
Intermediate Ester Incomplete amidation.- Increase the reaction time or ammonia concentration during the amidation step. - Monitor the reaction with TLC to confirm the disappearance of the ester. - Recrystallization of the final product can remove residual ester.
2-Hydroxy-2,2-diphenylacetamide Potential hydrolysis of starting materials in alternative synthetic routes.- In syntheses using 2-chloroacetamide, ensure anhydrous conditions to prevent its hydrolysis.

Experimental Protocols

Protocol 1: Synthesis via Esterification with Methanol followed by Amidation
  • Esterification:

    • Dissolve 100 g of 2-[(diphenylmethyl)thio]acetic acid in 500 ml of methanol.

    • Carefully add 20 ml of concentrated sulfuric acid to the solution.

    • Reflux the reaction mixture until TLC analysis indicates the complete conversion of the starting material to its methyl ester.

  • Amidation:

    • Cool the reaction mixture.

    • Bubble ammonia gas through the solution at a pressure of 1.5-2 kg while stirring.

    • Continue stirring until the reaction is complete, as monitored by TLC.

  • Workup and Isolation:

    • Add water to the reaction mixture to precipitate the solid product.

    • Filter the precipitate, wash with water, and dry to obtain this compound.

    • Expected yield: 90-95 g.[1][2]

Protocol 2: Synthesis via Esterification with n-Butanol followed by Amidation
  • Esterification:

    • Dissolve 5 g of 2-[(diphenylmethyl)thio]acetic acid in 25 ml of n-butanol.

    • Add 1 ml of concentrated sulfuric acid.

    • Reflux the mixture until TLC shows complete ester formation.

    • Distill off the excess n-butanol under reduced pressure.

  • Amidation:

    • To the residue, add 25 ml of methanol.

    • Bubble ammonia gas through the solution with stirring until the reaction is complete.

  • Workup and Isolation:

    • Follow the workup procedure described in Protocol 1 to isolate the product.

    • Expected yield: 4.4-4.7 g.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound using different alcohols in the esterification step.

AlcoholCatalystPurity (HPLC)YieldReference
MethanolSulfuric Acid-90-95%[1][2]
EthanolSulfuric Acid98%90-94%
n-PropanolSulfuric Acid97%90-94%[1][4]
n-ButanolSulfuric Acid95%90-94%[1][4]

Visualizations

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_amidation Step 2: Amidation cluster_workup Step 3: Workup & Isolation start 2-[(Diphenylmethyl)thio]acetic Acid ester Intermediate Ester start->ester Reflux product This compound ester->product reagents1 Alcohol (e.g., Methanol) + Acid Catalyst (e.g., H₂SO₄) reagents1->start precipitation Precipitation with Water product->precipitation reagents2 Ammonia (gas or solution) reagents2->ester filtration Filtration & Drying precipitation->filtration final_product Pure Product filtration->final_product

Caption: General workflow for the two-step synthesis of this compound.

TroubleshootingYield cluster_ester Esterification Issues cluster_amide Amidation Issues cluster_workup_yield Workup & Purity Issues start Low Yield Observed q_ester Esterification complete? start->q_ester a_ester_no Incomplete Reaction q_ester->a_ester_no No q_amide Amidation complete? q_ester->q_amide Yes s_ester - Increase reflux time/temp - Check catalyst amount - Monitor with TLC a_ester_no->s_ester a_amide_no Incomplete Reaction q_amide->a_amide_no No q_hydrolysis Anhydrous conditions used? q_amide->q_hydrolysis Yes s_amide - Increase ammonia concentration - Extend reaction time - Ensure proper mixing a_amide_no->s_amide a_hydrolysis_no Potential Hydrolysis q_hydrolysis->a_hydrolysis_no No q_loss Significant loss during workup? q_hydrolysis->q_loss Yes s_hydrolysis Use dry solvents and reagents a_hydrolysis_no->s_hydrolysis a_loss_yes Product Loss q_loss->a_loss_yes Yes s_loss - Ensure complete precipitation - Optimize filtration technique a_loss_yes->s_loss

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Oxidation of 2-[(Diphenylmethyl)thio]acetamide to Modafinil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Modafinil via the oxidation of 2-[(Diphenylmethyl)thio]acetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the oxidation reaction, providing potential causes and recommended solutions.

Issue 1: Low Yield of Modafinil

A diminished yield of the desired product can be attributed to several factors, from incomplete reaction to product loss during workup.

Observable Problem Potential Cause Recommended Action
Significant amount of starting material (this compound) remains. Incomplete Oxidation: Insufficient oxidizing agent, suboptimal reaction time or temperature.Ensure the correct stoichiometry of the oxidizing agent (typically hydrogen peroxide) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. The reaction time and temperature may also need optimization.[1]
Presence of a significant amount of the sulfone byproduct. Over-oxidation: Excessive oxidizing agent, high reaction temperature, or prolonged reaction time.Carefully control the reaction temperature, as higher temperatures can favor sulfone formation. The dropwise addition of the oxidizing agent at a controlled rate is crucial. Using a milder oxidizing agent or a catalytic system can also minimize over-oxidation.[1]
Low yield despite complete conversion of starting material. Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.Minimize the number of transfer steps. Ensure the pH is optimized during extractions to prevent the loss of the product in the aqueous phase. For recrystallization, choose an appropriate solvent system and control the cooling rate to maximize crystal recovery.[1]
Low yield and presence of multiple unidentified spots on TLC. Purity of Starting Material: The purity of the this compound intermediate directly impacts the final yield of Modafinil.Review and optimize the synthesis of the thioacetamide (B46855) intermediate. Ensure complete reaction and purification of this intermediate before proceeding to the oxidation step.[1]

Issue 2: Formation of Impurities, Primarily Modafinil Sulfone

The formation of the inactive sulfone byproduct is a common challenge in this oxidation.

Observable Problem Potential Cause Recommended Action
HPLC analysis shows a significant peak corresponding to Modafinil sulfone. Over-oxidation: The primary cause is the over-oxidation of the desired sulfoxide (B87167) (Modafinil).Temperature Control: Maintain a strict and lower temperature profile during the oxidation step.[1] Controlled Addition of Oxidant: Add the hydrogen peroxide or other oxidizing agent slowly and in a controlled manner to avoid localized areas of high oxidant concentration.[1] Stoichiometry of Oxidant: Use the minimum effective amount of the oxidizing agent.[1]
Difficulty in separating Modafinil from the sulfone impurity. Similar Physical Properties: The sulfone byproduct can be difficult to separate from Modafinil due to similar polarities.Purification: Recrystallization is a common method for purification. The choice of solvent is critical. Methanol (B129727) is often used for recrystallization.[2] Column chromatography can also be employed for separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical oxidizing agent used for the conversion of this compound to Modafinil?

A1: The most commonly used oxidizing agent is hydrogen peroxide (H₂O₂), typically in glacial acetic acid.[1][2]

Q2: How can I monitor the progress of the oxidation reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.

Q3: What is the role of quenching in the workup procedure?

A3: After the reaction is complete, any excess hydrogen peroxide should be quenched to prevent further oxidation and ensure the safety of the workup process. A reducing agent such as sodium metabisulfite (B1197395) is commonly used for this purpose.[1]

Q4: What are the critical parameters to control during the oxidation step?

A4: The most critical parameters are:

  • Temperature: Precise temperature control is essential to prevent over-oxidation to the sulfone byproduct.[1]

  • Rate of Addition of Oxidizing Agent: Slow, dropwise addition of the oxidizing agent helps to maintain control over the reaction exotherm and prevent localized high concentrations of the oxidant.[1]

  • Stoichiometry of the Oxidizing Agent: Using the correct molar equivalent of the oxidizing agent is crucial to drive the reaction to completion without promoting over-oxidation.[1]

Q5: What is a typical yield for the synthesis of Modafinil from this compound?

A5: The yield of Modafinil can vary depending on the specific reaction conditions and purification methods. Reported yields in literature range from 67% to 94%.[2][3]

Data Presentation

Table 1: Effect of Temperature on Modafinil Yield and Purity in a Continuous Flow System

ExperimentTemperature (°C)Modafinil Yield (%)Modafinil Purity (%)
Cr1-135~98.0~90.2
Cr1-225~98.5~91.0
Cr1-315~98.6~91.2
Cr1-45~98.5~91.0
Data adapted from a continuous flow synthesis study. Purity was determined by HPLC.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of this compound to Modafinil

  • Reaction Setup: Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Oxidation: Cool the solution to the desired temperature (e.g., 30-35°C). Slowly add a solution of hydrogen peroxide (e.g., 30%) dropwise to the reaction mixture while maintaining a constant temperature.[2]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any excess hydrogen peroxide by adding a reducing agent, such as a solution of sodium metabisulfite, until a negative test with peroxide indicator paper is obtained.

  • Isolation: Precipitate the crude Modafinil by adding water to the reaction mixture.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.

Mandatory Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve this compound in glacial acetic acid oxidation Slowly add H₂O₂ solution (maintain temperature) start->oxidation monitoring Monitor reaction by TLC/HPLC oxidation->monitoring quenching Quench excess H₂O₂ monitoring->quenching Reaction Complete isolation Precipitate product with water quenching->isolation purification Filter, wash, and recrystallize isolation->purification end Pure Modafinil purification->end

Caption: Experimental workflow for the oxidation of this compound to Modafinil.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities start Start Experiment check_yield Low Yield? start->check_yield incomplete_ox Incomplete Oxidation? (Check TLC/HPLC for starting material) check_yield->incomplete_ox Yes sulfone_present High Sulfone Content? check_yield->sulfone_present No over_ox Over-oxidation? (Check for sulfone byproduct) incomplete_ox->over_ox workup_loss Losses during Workup? over_ox->workup_loss end Optimized Synthesis workup_loss->end adjust_temp Adjust Temperature (Lower temperature) sulfone_present->adjust_temp Yes sulfone_present->end No adjust_addition Adjust Oxidant Addition (Slower, dropwise) adjust_temp->adjust_addition adjust_addition->end

Caption: A logical troubleshooting guide for challenges in Modafinil synthesis.

References

troubleshooting 2-[(Diphenylmethyl)thio]acetamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-[(Diphenylmethyl)thio]acetamide

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, a key intermediate for Modafinil (B37608).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary synthetic routes described in the literature:

  • Amidation of 2-[(Diphenylmethyl)thio]acetic acid: This is a widely used method where the carboxylic acid is first converted to an intermediate ester, which is then reacted with ammonia (B1221849) to form the desired acetamide (B32628).[2][3][4] A variation involves converting the acid to its corresponding acyl chloride using an agent like thionyl chloride, followed by amidation.[2][4]

  • Thioether Formation (Williamson-Type Synthesis): This route involves reacting a diphenylmethyl halide (e.g., diphenyl bromomethane) with thioglycolic acid in a condensation reaction to form the thioether linkage.[5] This is analogous to the Williamson ether synthesis.[6][7]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[4]

  • Purity of reagents: Ensure starting materials, particularly 2-[(diphenylmethyl)thio]acetic acid and the alcohol used for esterification, are of high purity.

  • Reaction conditions: Temperature and reaction time are critical. For the esterification step, reflux temperature is often required.[2][8] For the amidation step, ensure sufficient time and appropriate temperature (ranging from 0–100°C) for the reaction to go to completion.[8]

  • Side reactions: The formation of byproducts is a common cause of low yields. See the troubleshooting section below for specific side reactions.

  • Work-up and purification: Product may be lost during extraction, filtration, or recrystallization steps. Review your procedure for potential loss points.

Q3: What is the role of the acid catalyst in the esterification of 2-[(Diphenylmethyl)thio]acetic acid?

A3: In the esterification step, a catalytic amount of a strong inorganic or organic acid is used.[2][3] Preferred acids include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid, and methanesulfonic acid.[2][3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Q4: Can the esterification and amidation steps be performed "in-situ"?

A4: Yes, several reported procedures perform these steps sequentially in the same reaction vessel without isolating the intermediate ester.[2][3][4] After the ester formation is complete (confirmed by TLC), the reaction mixture is cooled, and ammonia is introduced directly.[4] This "in-situ" or "one-pot" approach can improve overall efficiency and yield.[2]

Troubleshooting Guide: Side Reactions & Impurities

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common route via esterification and amidation of 2-[(Diphenylmethyl)thio]acetic acid.

Problem 1: Low yield of the final this compound product.

Potential Cause Suggested Action / Troubleshooting Step
Incomplete Esterification Verify Completion: Before proceeding to the amidation step, use TLC to confirm the complete consumption of the starting 2-[(diphenylmethyl)thio]acetic acid.[4]Optimize Conditions: Ensure the reaction is at the correct reflux temperature for the chosen alcohol (e.g., methanol (B129727), ethanol, n-butanol).[2][8] If the reaction stalls, a small additional amount of acid catalyst may be needed.
Incomplete Amidation Ammonia Delivery: Ensure ammonia gas is bubbled through the solution at a sufficient rate and pressure (e.g., 1.5-2 kg pressure) or that an adequate molar excess of alcoholic ammonia is used.[4]Reaction Time/Temp: Allow sufficient time for the reaction. While some protocols are rapid, others may require extended stirring.[8] The reaction can be performed at temperatures ranging from 0-100°C.[8]
Hydrolysis of Product Anhydrous Conditions: Ensure all reagents and solvents are dry, particularly for the amidation step. The presence of excess water can lead to hydrolysis of the intermediate ester or the final amide product back to the carboxylic acid.
Elimination Side Reaction (More common in Williamson-type route)Base Strength: If using a route involving an alkyl halide and a thiol, the basicity of the reaction medium can promote E2 elimination. This is a concern for secondary halides.[9] Consider using a milder, non-nucleophilic base if elimination byproducts are detected.

Problem 2: An unknown impurity is detected by HPLC/TLC analysis.

Potential Impurity / Side Product Probable Cause & Identification Corrective Action
Unreacted 2-[(Diphenylmethyl)thio]acetic acid Cause: Incomplete esterification or hydrolysis of the intermediate/product.[10]Identification: Compare the retention time/Rf value with a standard of the starting material.See "Incomplete Esterification" and "Hydrolysis of Product" in the table above.
Intermediate Alkyl 2-[(Diphenylmethyl)thio]acetate Cause: Incomplete amidation reaction.Identification: The impurity will have a different polarity than the starting acid and final amide, often being less polar than the acid.See "Incomplete Amidation" in the table above. Increase reaction time or ammonia concentration.
Diphenylmethanethiol Cause: Potential degradation of the starting material or product under harsh acidic or basic conditions.Ensure reaction temperatures and catalyst concentrations are not excessively high. Use moderate work-up conditions.
Oxidation Products (e.g., Modafinil) Cause: Unintentional oxidation of the thioether sulfur atom. This is more likely if oxidizing agents are present or during prolonged exposure to air at high temperatures. The subsequent oxidation of the target molecule produces Modafinil.[2][4]Identification: The resulting sulfoxide (B87167) (Modafinil) is significantly more polar than the thioether.Use degassed solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) over the reaction, especially if it is run at elevated temperatures for extended periods.

Data Summary

The following table summarizes reported yields for the synthesis of this compound from its corresponding carboxylic acid.

Alcohol for Esterification Acid Catalyst Yield (%) Purity (%) Reference
MethanolSulfuric Acid90 - 95Not specified[4]
n-ButanolSulfuric AcidNot specified for intermediate, but leads to >99.5% pure Modafinil with a 94% yield in the subsequent step.>99.5 (for final Modafinil)[2][4]
Not specifiedThionyl Chloride (for acyl chloride route)86Not specified[2][4]

Key Experimental Protocol

Example Protocol: In-Situ Synthesis of this compound via Methyl Ester Intermediate [4]

  • Esterification:

    • Dissolve 2-[(diphenylmethyl)thio]acetic acid (100 gm) in methanol (500 ml).

    • Carefully add concentrated sulfuric acid (20 ml) as a catalyst.

    • Heat the mixture to reflux and maintain until TLC analysis indicates the complete disappearance of the starting carboxylic acid.

  • Amidation:

    • Cool the reaction mixture.

    • Bubble ammonia gas through the solution at a pressure of 1.5-2 kg.

    • Stir the reaction mass until the ester intermediate is fully converted to the amide, as monitored by TLC.

  • Work-up and Isolation:

    • Add water to the reaction mixture to precipitate the product.

    • Filter the precipitated solid.

    • Wash the solid with water and dry to yield this compound (typically 90-95 g).

Visualizations

The following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting common issues.

cluster_esterification Step 1: Esterification cluster_amidation Step 2: Amidation (In-Situ) cluster_purification Step 3: Purification A 2-[(Diphenylmethyl)thio]acetic Acid C Intermediate Ester A->C Reflux B Alcohol (e.g., MeOH) + Acid Catalyst (H₂SO₄) B->C E This compound (Crude Product) C->E Cooling D Ammonia (gas or solution) D->E F Precipitation (with water) E->F G Filtration & Drying F->G H Final Pure Product G->H

Caption: Workflow for the in-situ synthesis of this compound.

Start Problem: Low Yield or High Impurity Level Check_Completion Is the reaction going to completion? (Monitor by TLC/HPLC) Start->Check_Completion No_Completion No Check_Completion->No_Completion No Yes_Completion Yes Check_Completion->Yes_Completion Yes Troubleshoot_Reaction Troubleshoot Reaction Conditions No_Completion->Troubleshoot_Reaction Troubleshoot_Purification Investigate Work-up & Purification Steps Yes_Completion->Troubleshoot_Purification Cause4 Side Reaction? (e.g., Hydrolysis) -> Use anhydrous conditions Yes_Completion->Cause4 Cause1 Incomplete Esterification? -> Increase reflux time / check catalyst Troubleshoot_Reaction->Cause1 Cause2 Incomplete Amidation? -> Increase NH₃ concentration / time Troubleshoot_Reaction->Cause2 Cause3 Product Loss during Filtration? -> Check filtrate for product Troubleshoot_Purification->Cause3

Caption: Troubleshooting logic for low yield in acetamide synthesis.

References

optimization of reaction conditions for 2-[(Diphenylmethyl)thio]acetamide formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-[(Diphenylmethyl)thio]acetamide

This technical support guide provides troubleshooting advice and frequently asked questions for the optimized synthesis of this compound, a key intermediate in the production of Modafinil.

Frequently Asked Questions (FAQs)

Q1: What is the most common and optimized reaction pathway for the synthesis of this compound?

A1: The most prevalent and optimized method involves a two-step, in-situ process. First, 2-[(diphenylmethyl)thio]acetic acid is esterified using an alcohol (such as methanol (B129727), ethanol, or n-butanol) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The resulting ester is then directly reacted with ammonia (B1221849) to produce this compound without the need for intermediate isolation.[1][2][3] This method avoids the use of hazardous reagents like thionyl chloride, which was used in older synthetic routes.[4]

Q2: What are the critical parameters to control during the esterification step?

A2: The critical parameters for the esterification of 2-[(diphenylmethyl)thio]acetic acid are temperature and the choice of catalyst. The reaction is typically carried out at the reflux temperature of the alcohol being used, generally between 50-90°C.[1][3] A catalytic amount of a strong inorganic or organic acid, such as concentrated sulfuric acid, is essential to drive the reaction.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure the complete conversion of the starting material to the ester before proceeding to the next step.[4][5]

Q3: What are the optimal conditions for the amidation of the intermediate ester?

A3: For the amidation step, the ester is typically reacted with alcoholic ammonia.[1] The temperature for this step is generally maintained between 20-80°C, with a preferred range of 25-35°C.[1][3] Ammonia gas is often bubbled through the reaction mixture at a pressure of 1.5-2 kg to ensure a sufficient supply for the reaction to go to completion.[1][5]

Q4: Can the entire process be performed "in-situ"?

A4: Yes, one of the key advantages of the optimized process is that the esterification and amidation steps can be performed in-situ.[1][3] This means the ester intermediate does not need to be isolated and purified, which saves time and reduces operational complexity, making the process more economical on a commercial scale.[4]

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete esterification. 2. Insufficient amidation. 3. Sub-optimal reaction temperature. 4. Loss of product during workup.1. Monitor the esterification reaction via TLC to ensure the complete disappearance of the starting acid. If necessary, increase the reflux time or the amount of acid catalyst. 2. Ensure a sufficient excess of ammonia is used. Maintain the recommended ammonia pressure (1.5-2 kg) during the amidation step.[1][5] 3. For esterification, maintain the reflux temperature of the chosen alcohol (e.g., 50-65°C for methanol).[1][6] For amidation, keep the temperature within the optimal range of 25-35°C.[3] 4. After the reaction, the product is typically precipitated by adding water. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.[5]
Incomplete Reaction (Presence of Starting Material) 1. Insufficient catalyst in the esterification step. 2. Reaction time is too short. 3. Low reaction temperature.1. Use a catalytic amount of a strong acid like concentrated H₂SO₄.[1] 2. Increase the reaction time and monitor progress using TLC until the starting material is no longer detected.[4][5] 3. Ensure the reaction mixture reaches and maintains the reflux temperature of the alcohol used for esterification.[2]
Formation of Impurities 1. Side reactions due to high temperatures. 2. Presence of water in the esterification step. 3. Oxidation of the thioether.1. Avoid excessive heating. Maintain the recommended temperature ranges for both esterification (50-90°C) and amidation (20-80°C).[1][3] 2. Use anhydrous alcohols and ensure all glassware is dry to prevent hydrolysis of the ester intermediate. 3. While this reaction scheme is robust, ensure that strong oxidizing agents are not inadvertently introduced. The subsequent step to form Modafinil involves controlled oxidation.[2][4]
Difficulty in Product Isolation 1. Product is too soluble in the reaction mixture. 2. Insufficient precipitation.1. If an alcohol other than methanol was used for esterification, it is often distilled off and replaced with methanol before amidation.[4][5] 2. Add a sufficient amount of water to the final reaction mixture to precipitate the solid product. Cooling the mixture can further aid precipitation.[5]

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for this compound Synthesis

Starting MaterialAlcoholCatalystEsterification Temp.Amidation Temp.YieldPurity (HPLC)Reference
2-[(Diphenylmethyl)thio]acetic acidMethanolH₂SO₄Reflux-90-95%95-98%[5]
2-[(Diphenylmethyl)thio]acetic acidEthanolH₂SO₄Reflux-90-94%98%[4]
2-[(Diphenylmethyl)thio]acetic acidn-PropanolH₂SO₄Reflux-90-94%97%[1][4]
2-[(Diphenylmethyl)thio]acetic acidn-ButanolH₂SO₄Reflux-90-94%95%[1][2]

Detailed Experimental Protocols

Protocol 1: In-situ Synthesis of this compound using Methanol

  • Esterification:

    • In a suitable reaction vessel, dissolve 100 g of 2-[(diphenylmethyl)thio]acetic acid in 500 ml of methanol.

    • Carefully add 20 ml of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete. Monitor the formation of the methyl ester by TLC.

  • Amidation:

    • Once the esterification is complete, cool the reaction mixture.

    • Bubble ammonia gas through the reaction mass at a pressure of 1.5-2 kg.

    • Continue to stir the mixture until the amidation is complete, as monitored by TLC.

  • Work-up and Isolation:

    • Add water to the reaction mixture to precipitate the product.

    • Filter the precipitated solid.

    • Dry the solid to obtain this compound. The expected yield is 90-95 g.[5]

Protocol 2: In-situ Synthesis using n-Butanol with Solvent Exchange

  • Esterification:

    • Dissolve 5 g of 2-[(diphenylmethyl)thio]acetic acid in 25 ml of n-butanol.

    • Add 1 ml of concentrated sulfuric acid.

    • Reflux the mixture until TLC analysis indicates the complete conversion to the n-butyl ester.

  • Solvent Exchange and Amidation:

    • Distill off the excess n-butanol under reduced pressure.

    • Add 25 ml of methanol to the residue.

    • Bubble ammonia gas through the solution and stir until the reaction is complete.

  • Work-up and Isolation:

    • Follow the work-up procedure described in Protocol 1 (addition of water, filtration, and drying). The expected yield is 4.4-4.7 g.[2][5]

Visualizations

Reaction_Pathway A 2-[(Diphenylmethyl)thio]acetic Acid B Intermediate Ester A->B + Alcohol (e.g., MeOH) + H₂SO₄ (cat.) Reflux C This compound B->C + NH₃ 25-35°C

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_esterification Step 1: Esterification (In-situ) cluster_amidation Step 2: Amidation (In-situ) cluster_workup Step 3: Isolation A Dissolve Starting Material in Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux Reaction Mixture B->C D Monitor by TLC for Complete Conversion C->D E Cool Reaction Mixture D->E Proceed to Amidation F Bubble Ammonia Gas (1.5-2 kg pressure) E->F G Stir until Reaction is Complete (TLC) F->G H Add Water to Precipitate G->H Proceed to Workup I Filter the Solid H->I J Dry the Final Product I->J

Caption: General experimental workflow for the in-situ synthesis.

Troubleshooting_Guide start Low Yield or Incomplete Reaction? check_ester Is Esterification Complete (TLC)? start->check_ester check_ammonia Sufficient NH₃ and Pressure? check_ester->check_ammonia Yes action_reflux Increase Reflux Time or Add More Catalyst check_ester->action_reflux No check_temp Optimal Temperature Maintained? check_ammonia->check_temp Yes action_ammonia Increase NH₃ Flow/Pressure and Reaction Time check_ammonia->action_ammonia No action_temp Verify and Adjust Temperature check_temp->action_temp No success Problem Resolved check_temp->success Yes action_reflux->check_ester Re-evaluate action_ammonia->check_ammonia Re-evaluate action_temp->check_temp Re-evaluate

Caption: Troubleshooting decision tree for synthesis optimization.

References

preventing degradation of 2-[(Diphenylmethyl)thio]acetamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 2-[(Diphenylmethyl)thio]acetamide in solution. The information is intended to help users troubleshoot common issues and maintain the integrity of the compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, which contains a thioether linkage and an acetamide (B32628) group, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The thioether sulfur atom can be oxidized, typically by atmospheric oxygen or oxidizing agents, to form the corresponding sulfoxide (B87167) (Modafinil) and subsequently the sulfone. This is the most likely degradation pathway, especially in the presence of trace metals or peroxides.

  • Hydrolysis: The acetamide group can undergo acid or base-catalyzed hydrolysis to yield 2-[(diphenylmethyl)thio]acetic acid and ammonia (B1221849).[1][2][3][4][5] This reaction is generally slower than oxidation under neutral conditions but can be accelerated at pH extremes and elevated temperatures.

Q2: My solution of this compound is showing a new peak in the HPLC analysis. What could it be?

A2: A new peak in the HPLC chromatogram likely indicates the formation of a degradation product. The identity of the new peak depends on the storage and handling conditions of your solution.

  • An earlier eluting, more polar peak could correspond to the sulfoxide (Modafinil) or the sulfone if the solution was exposed to oxidizing conditions.

  • A peak with a different retention time, potentially also more polar, could be 2-[(diphenylmethyl)thio]acetic acid if the solution was exposed to acidic or basic conditions, leading to hydrolysis.

To confirm the identity of the degradation product, techniques such as LC-MS or comparison with a reference standard of the suspected impurity would be necessary.

Q3: I've noticed a slight yellowing of my this compound solution over time. What does this indicate?

A3: A change in the color of the solution, such as yellowing, can be an indicator of degradation. This may be due to the formation of chromophoric degradation products resulting from oxidation or other complex decomposition pathways, potentially initiated by light exposure. It is recommended to prepare fresh solutions if any visual changes are observed.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C to slow down the rate of potential degradation reactions. For long-term storage, freezing (-20°C or below) may be considered, but solubility upon thawing should be verified.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can contribute to the formation of impurities.

  • Atmosphere: To prevent oxidation, it is advisable to purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

  • Solvent: Use high-purity, peroxide-free solvents for preparing solutions.

Q5: How can I prevent the oxidation of the thioether group in my experiments?

A5: Oxidation of the thioether is a primary concern. To mitigate this, consider the following precautions:

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing solvents by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum can be beneficial.

  • Inert Atmosphere: Whenever possible, handle solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Avoid Contaminants: Trace metal ions can catalyze oxidation. Use high-purity reagents and solvents and ensure glassware is thoroughly cleaned.

  • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered to inhibit radical-mediated oxidation.[6] However, compatibility with your specific experimental setup should be verified.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound leading to a lower effective concentration.Prepare a fresh solution from solid material. Verify the concentration of the new solution using a validated analytical method (e.g., HPLC-UV).
Appearance of a new, more polar peak in HPLC Oxidation to sulfoxide (Modafinil) or sulfone.Review solution preparation and storage procedures. Ensure use of degassed solvents and protection from light. If possible, handle solutions under an inert atmosphere.
Change in solution pH over time Hydrolysis of the acetamide group, forming 2-[(diphenylmethyl)thio]acetic acid (acidic) or releasing ammonia (can become basic).Buffer the solution if compatible with your experimental conditions. Prepare fresh solutions more frequently.
Precipitation in the solution upon storage Formation of less soluble degradation products or exceeding the solubility limit at lower storage temperatures.Ensure the storage concentration is below the solubility limit at the storage temperature. If precipitation is due to degradation, discard the solution and prepare a fresh one.

Data Presentation

Example Forced Degradation Study Summary

The following table summarizes hypothetical results from a forced degradation study on this compound in solution to illustrate its potential stability profile. The goal of such a study is to achieve 5-20% degradation to reveal potential degradation products.[7][8][9][10][11]

Stress Condition Reagent/Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Product(s) (Predicted)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%2-[(Diphenylmethyl)thio]acetic acid
Base Hydrolysis 0.1 M NaOH8 hours60°C18%2-[(Diphenylmethyl)thio]acetic acid
Oxidation 3% H₂O₂24 hoursRoom Temp20%2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil), 2-[(Diphenylmethyl)sulfonyl]acetamide
Thermal -48 hours80°C< 5%Minor unidentified products
Photolytic UV light (254 nm)24 hoursRoom Temp10%Several minor unidentified products

Note: This data is for illustrative purposes only and represents a plausible outcome of a forced degradation study.

Experimental Protocols

Example Stability-Indicating HPLC Method

This protocol describes a starting point for developing a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.[12][13][14][15][16]

  • Instrumentation: HPLC with UV detector or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm (Aromatic compounds typically absorb in the UV range).[17][18][19][20][21]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis main This compound sulfoxide 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) main->sulfoxide [O] acid 2-[(Diphenylmethyl)thio]acetic acid main->acid H+ or OH- H2O sulfone 2-[(Diphenylmethyl)sulfonyl]acetamide sulfoxide->sulfone [O]

Caption: Predicted degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Solid Compound dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (225 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Parent and Degradation Products chromatogram->quantify report Report Results quantify->report

References

Technical Support Center: Scaling Up 2-[(Diphenylmethyl)thio]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals scaling up the synthesis of 2-[(Diphenylmethyl)thio]acetamide from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable route is a two-step, one-pot synthesis. This process begins with the esterification of 2-[(diphenylmethyl)thio]acetic acid with an alcohol (such as methanol (B129727), ethanol, or n-butanol) using an acid catalyst, typically sulfuric acid.[1][2][3][4][5][6][7][8] The resulting ester is then reacted with ammonia (B1221849), often without isolation, to yield this compound.[1][3][4][5][6][7][8] This method avoids the use of hazardous reagents like thionyl chloride, which is a significant advantage for large-scale production.[1][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up, it is crucial to monitor temperature, reaction time, mixing efficiency, and the rate of reagent addition. Inadequate temperature control can lead to side reactions or incomplete conversion.[9] Poor mixing can result in localized concentration gradients, affecting reaction kinetics and yield.[10][11][12][13] The rate of ammonia addition is also critical to ensure a controlled reaction and minimize potential exotherms.

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and economical method for monitoring the esterification reaction.[2][3][4][5] By spotting the reaction mixture alongside the starting material (2-[(diphenylmethyl)thio]acetic acid), you can visually track the disappearance of the starting material and the appearance of the less polar ester product.[2][5] A cospot, where the reaction mixture and starting material are spotted in the same lane, can help confirm the identity of the spots.[14]

Q4: What are the primary safety concerns when handling the reagents at a pilot plant scale?

A4: The primary safety concerns involve the handling of concentrated sulfuric acid and ammonia gas. Sulfuric acid is highly corrosive and can cause severe burns.[15][16][17][18][19] Ammonia is a corrosive and toxic gas that can cause severe respiratory irritation and burns upon contact.[20][21][22][23] Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, face shields, and respiratory protection, is mandatory.[15][16][18][20][22][23] The pilot plant must be equipped with adequate ventilation, emergency eyewash stations, and safety showers.[15][16][17][18][22]

Troubleshooting Guides

Issue 1: Incomplete Esterification

Symptom: TLC analysis shows a significant amount of unreacted 2-[(diphenylmethyl)thio]acetic acid after the expected reaction time.

Potential Cause Troubleshooting Step
Insufficient Catalyst Ensure the correct catalytic amount of sulfuric acid has been added. For larger volumes, ensure adequate mixing to distribute the catalyst.
Presence of Water Water can shift the equilibrium of the esterification back to the starting materials.[1] Ensure all reactants and solvents are sufficiently dry.
Inadequate Temperature Verify that the reaction mixture is maintained at the appropriate reflux temperature for the chosen alcohol.[1][3][4][5][6][7][8] On a larger scale, heat transfer can be less efficient, potentially requiring a longer time to reach the target temperature.[9]
Insufficient Reaction Time Scale-up often requires longer reaction times due to altered kinetics and mass transfer.[12] Continue monitoring the reaction by TLC until the starting material is consumed.
Issue 2: Low Yield of this compound

Symptom: The isolated yield of the final product is significantly lower than expected from lab-scale experiments.

Potential Cause Troubleshooting Step
Loss During Workup Product may be lost during filtration or washing steps. Optimize the workup procedure to minimize transfers and ensure complete precipitation of the product.
Incomplete Amidation The reaction with ammonia may not have gone to completion. Ensure an adequate amount of ammonia is bubbled through the reaction mixture and that the reaction is stirred for a sufficient duration. The temperature for amidation should be maintained between 20-80°C.[7]
Side Reactions Prolonged reaction times or excessive temperatures can lead to the formation of byproducts. Adhere to the optimized reaction parameters.
Inefficient Mixing In a large reactor, inefficient mixing can lead to incomplete reactions.[10][11][12][13] Ensure the agitator speed is sufficient to maintain a homogeneous mixture.
Issue 3: Product Purity Issues

Symptom: The isolated this compound is off-color or shows impurities by HPLC analysis.

Potential Cause Troubleshooting Step
Residual Starting Material Incomplete esterification or amidation. Refer to the troubleshooting steps for these issues.
Byproduct Formation Overheating or extended reaction times can lead to degradation or side reactions. Consider purification by recrystallization from a suitable solvent, such as ethanol.
Contamination from Equipment Ensure the reactor and all transfer lines are thoroughly cleaned before starting the synthesis.

Data Presentation

Table 1: Comparison of Reaction Parameters for Esterification with Different Alcohols

Alcohol Catalyst Reaction Temperature Typical Reaction Time (Lab Scale) Reported Yield of Acetamide (B32628)
MethanolSulfuric Acid50-65°C4-6 hours90-95%
EthanolSulfuric AcidReflux5-7 hours90-94%
n-PropanolSulfuric AcidReflux6-8 hours90-94%
n-ButanolSulfuric AcidReflux7-9 hours90-94%

Note: Data is compiled from patent literature and may vary based on specific experimental conditions.[1][24]

Experimental Protocols

Lab-Scale Synthesis (100g)
  • Esterification:

    • In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 100g of 2-[(diphenylmethyl)thio]acetic acid in 500mL of methanol.

    • Slowly add 20mL of concentrated sulfuric acid with stirring.

    • Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is complete when the starting acid spot is no longer visible.

  • Amidation:

    • Cool the reaction mixture to room temperature.

    • Bubble ammonia gas through the stirred solution at a moderate rate. An exotherm may be observed; maintain the temperature between 25-35°C using a water bath if necessary.

    • Continue bubbling ammonia until the reaction is complete, as indicated by TLC.

  • Workup and Isolation:

    • Add 500mL of water to the reaction mixture to precipitate the product.

    • Stir the slurry for 30 minutes in an ice bath.

    • Filter the solid product using a Büchner funnel and wash with cold water until the filtrate is neutral.

    • Dry the solid in a vacuum oven at 50-60°C to a constant weight.

Pilot Plant Scale-Up Considerations (10kg)
  • Charging the Reactor:

    • Charge 10kg of 2-[(diphenylmethyl)thio]acetic acid and 50L of methanol to a clean and dry glass-lined reactor.

    • Start the agitator at a speed sufficient to ensure good mixing without splashing.

  • Catalyst Addition:

    • Slowly add 2L of concentrated sulfuric acid to the reactor via an addition funnel or pump. The addition should be done at a controlled rate to manage the initial exotherm.

  • Esterification:

    • Heat the reactor contents to reflux using the jacket. Due to the larger volume, the heating time will be significantly longer than in the lab.

    • Maintain reflux for the prescribed time, taking samples periodically for TLC analysis to monitor completion.

  • Amidation:

    • Cool the reactor contents to 25-35°C.

    • Introduce ammonia gas through a dip tube below the surface of the liquid. The flow rate should be controlled to avoid excessive pressure buildup and to manage the reaction exotherm. The reactor's cooling system should be active.

  • Workup and Isolation:

    • Once the amidation is complete, transfer the reaction mixture to a precipitation vessel containing 50L of water.

    • Cool the resulting slurry to 0-5°C and agitate for at least one hour to ensure complete precipitation.

    • Isolate the product using a centrifuge or a filter press.

    • Wash the product cake with cold water until the washings are neutral.

    • Dry the product in a suitable dryer (e.g., vacuum tray dryer) at 50-60°C.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_amidation Step 2: Amidation cluster_workup Step 3: Workup & Isolation start 2-[(Diphenylmethyl)thio]acetic Acid + Alcohol (e.g., Methanol) catalyst Add H2SO4 Catalyst start->catalyst reflux Heat to Reflux catalyst->reflux tlc1 Monitor by TLC reflux->tlc1 cool Cool Reaction Mixture tlc1->cool ammonia Bubble Ammonia Gas cool->ammonia tlc2 Monitor by TLC ammonia->tlc2 precipitate Precipitate with Water tlc2->precipitate filter Filter precipitate->filter wash Wash with Water filter->wash dry Dry wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_ester Esterification Stage cluster_amide Amidation Stage cluster_scaleup Scale-Up Factors issue Low Yield or Purity Issue ester_check TLC shows unreacted starting acid? issue->ester_check ester_incomplete Incomplete Esterification ester_check->ester_incomplete Yes ester_ok Esterification OK ester_check->ester_ok No amide_check TLC shows unreacted ester intermediate? ester_ok->amide_check amide_incomplete Incomplete Amidation amide_check->amide_incomplete Yes amide_ok Amidation OK amide_check->amide_ok No mixing_check Review Mixing & Heat Transfer Parameters for Scale amide_ok->mixing_check

References

Technical Support Center: Analytical Method Validation for 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 2-[(Diphenylmethyl)thio]acetamide, a known analogue and precursor to Modafinil.[1][2] The information provided is based on established analytical methodologies for Modafinil and its related compounds, which are applicable to this analyte.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a robust analytical method for this compound?

A1: The initial step is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics required for the analytical method to be fit for its intended purpose.[3] This includes defining what needs to be measured (the analyte), the expected concentration range, and the required precision and accuracy.

Q2: Which analytical technique is most suitable for the analysis of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust technique for the analysis of Modafinil and its related compounds, including this compound.[4][5][6] Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is also used for more sensitive and specific quantification, especially in complex matrices.[7][8][9]

Q3: What are the key validation parameters I need to assess according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[10][11][12]

Q4: How do I demonstrate the specificity of my method?

A4: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[12] This can be demonstrated by showing that there is no interference from a placebo, and by performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to show that the analyte peak is resolved from any degradation products.

Q5: What is an acceptable value for the correlation coefficient (r²) in the linearity study?

A5: For linearity, the correlation coefficient (r²) should typically be ≥ 0.99. The method's linearity demonstrates a direct correlation between the analyte concentration and the signal response over a defined range.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Cause Troubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample. A smaller sample size may prevent overloading the stationary phase.[13]
Secondary Interactions If using a C18 column, basic compounds can interact with residual silanols, causing tailing. Try using a mobile phase with a lower pH (e.g., pH 2-3) to keep the analyte protonated or add a competing base to the mobile phase.
Column Degradation The column may be contaminated or have a void. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13]
Inappropriate Sample Solvent The sample solvent should be similar in strength to the mobile phase. If the sample is dissolved in a much stronger solvent, it can cause peak distortion. Dilute the sample in the mobile phase whenever possible.[13]
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

Cause Troubleshooting Steps
Pump Malfunction or Leaks Check the HPLC system for leaks, especially around fittings and seals. A fluctuating pressure often indicates a leak or air bubbles in the pump. Purge the pump to remove any bubbles.[13]
Inconsistent Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check that the gradient proportioning valves are functioning correctly.[13]
Column Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[13]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This can take 10-20 column volumes.
Issue 3: Non-Linear Calibration Curve

Possible Causes & Solutions

Cause Troubleshooting Steps
Inaccurate Standard Preparation Re-prepare the standard solutions using a calibrated analytical balance and volumetric flasks. Ensure the stock solution has not degraded; preparing a fresh stock is recommended.[14]
Detector Saturation If the concentrations of your higher standards are too high, they may be saturating the detector. Dilute the sample to bring the concentration within the linear range of the detector.[14]
Sample Overload on Column Injecting too much analyte can overload the column's stationary phase. Try reducing the injection volume for your standards and samples.[14]
Instrument Instability Fluctuations in the pump flow rate or detector performance can lead to inconsistent peak areas. Perform system suitability tests by injecting a standard solution multiple times to check for consistent retention times and peak areas.[14]

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC with UV Detection

This protocol is based on validated methods for Modafinil and its related substances.[4][6][15]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., 0.02M ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 65:35 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min (isocratic elution)

  • Detection Wavelength: 225 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

2. Preparation of Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

3. Preparation of Calibration Standards (e.g., 5-50 µg/mL):

  • Perform serial dilutions of the standard stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

4. Sample Preparation:

  • Accurately weigh a portion of the sample powder equivalent to 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject equal volumes of the blank (mobile phase), calibration standards, and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

Table 1: Summary of Validation Parameters for a Typical RP-HPLC Method for Modafinil and Related Compounds

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range 5-50 µg/mL5-50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:10.33 µg/mL[16]
LOQ Signal-to-Noise ratio of 10:11.006 µg/mL[16]
Robustness %RSD ≤ 2.0% after minor changes%RSD < 2.0% for all varied parameters

Visualizations

Analytical_Method_Validation_Workflow cluster_Plan 1. Planning & Development cluster_Execute 2. Execution cluster_Report 3. Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Comparison with Acceptance Criteria Robustness->DataAnalysis ReportGen Generate Validation Report DataAnalysis->ReportGen

Caption: A general workflow for analytical method validation based on ICH guidelines.

HPLC_Troubleshooting_Workflow start Poor Calibration Curve (Low r²) check_standards Verify Standard Preparation start->check_standards check_instrument Check Instrument Performance check_standards->check_instrument Accurate reprepare Re-prepare Standards with Fresh Stock check_standards->reprepare Inaccurate? check_detector Check for Detector Saturation check_instrument->check_detector Stable system_suitability Run System Suitability (Check %RSD) check_instrument->system_suitability Unstable? dilute Dilute Standards to Lower Concentration check_detector->dilute Saturated? end_bad Consult Instrument Manual / Service Engineer check_detector->end_bad Not Saturated reprepare->start end_good Problem Resolved system_suitability->end_good Passes system_suitability->end_bad Fails dilute->start

Caption: Troubleshooting workflow for a poor calibration curve in HPLC analysis.

HPLC_Sample_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject Blank, Standards, & Sample filter->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Experimental workflow for sample analysis by HPLC.

References

Technical Support Center: Analysis of 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 2-[(Diphenylmethyl)thio]acetamide samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound (CAS No. 68524-30-1) is a key intermediate in the synthesis of Modafinil, a central nervous system stimulant.[1][2] The purity of this intermediate is critical as any impurities can be carried over to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability.

Q2: What are the potential sources and types of impurities in this compound?

A2: Impurities in this compound can originate from various stages, including synthesis, storage, and degradation. They are generally classified as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, and degradation products.

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.

Q3: What are the common process-related impurities I should look for?

A3: Based on common synthesis routes, potential process-related impurities include:

  • Unreacted Starting Materials: Such as diphenylmethanol (B121723) and 2-[(diphenylmethyl)thio]acetic acid.[3][4][5][6]

  • Intermediates: For example, alkyl esters of 2-[(diphenylmethyl)thio]acetic acid (e.g., methyl, ethyl, or butyl esters) if the synthesis involves an esterification step.[5]

  • By-products: Compounds formed from side reactions during the synthesis. One example is the over-oxidation product, 2-[(diphenylmethyl)sulfonyl]acetamide, which is also known as Modafinil Related Compound B.

Q4: What are potential degradation products of this compound?

A4: Degradation products can form due to exposure to stress conditions like acid, base, oxidation, heat, or light. The thioether linkage in the molecule is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) (Modafinil) and sulfone. Hydrolysis of the amide group can result in the formation of 2-[(diphenylmethyl)thio]acetic acid.

Q5: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this?

A5: Acceptance criteria for impurities are guided by regulatory bodies like the ICH and FDA. For a drug substance intermediate, the limits are generally stringent to ensure the quality of the final API. While specific limits depend on the subsequent synthesis steps and the final drug's dosage, typical thresholds are often in the range of 0.1% to 0.5% for individual specified impurities.

Troubleshooting Guide for Impurity Analysis

Issue 1: Unexpected peaks in my HPLC chromatogram.

Possible Cause Troubleshooting Step
Contaminated mobile phase or diluentPrepare fresh mobile phase and diluent using high-purity solvents and reagents. Filter the mobile phase.
Sample contaminationEnsure proper handling and storage of the this compound sample to prevent cross-contamination.
Column bleedCondition the column according to the manufacturer's instructions. If the problem persists, the column may be degraded and require replacement.
Carryover from previous injectionRun a blank injection of the diluent to check for carryover. Implement a robust needle wash program in the autosampler method.
A new, unknown impurityIf the peak is consistently present in your sample, it may be a new process-related impurity or a degradation product. Further investigation using techniques like LC-MS is required for identification.

Issue 2: Poor peak shape (tailing or fronting).

Possible Cause Troubleshooting Step
Column overloadReduce the injection volume or dilute the sample.
Inappropriate mobile phase pHAdjust the pH of the mobile phase to ensure the analyte and impurities are in a single ionic form.
Column degradationThe column may be nearing the end of its life. Try washing the column with a strong solvent. If this fails, replace the column.
Extra-column effectsMinimize the length of tubing between the injector, column, and detector. Ensure all fittings are secure.

Issue 3: Drifting baseline.

Possible Cause Troubleshooting Step
Column not equilibratedEquilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis.
Mobile phase composition changingIf using a gradient, ensure the pump is functioning correctly. For isocratic methods, ensure the mobile phase is well-mixed.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
Detector lamp agingThe detector lamp may need to be replaced.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling

This protocol outlines a general method for the separation and quantification of impurities in this compound.

Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: Forced Degradation Study

To identify potential degradation products, the sample should be subjected to stress conditions as recommended by ICH guidelines.

1. Acid Hydrolysis:

  • Dissolve the sample in a solution of 0.1 N HCl.

  • Heat the solution at 80°C for 2 hours.

  • Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration with the diluent.

2. Base Hydrolysis:

  • Dissolve the sample in a solution of 0.1 N NaOH.

  • Heat the solution at 80°C for 2 hours.

  • Cool, neutralize with 0.1 N HCl, and dilute to the target concentration with the diluent.

3. Oxidative Degradation:

  • Dissolve the sample in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to the target concentration with the diluent.

4. Thermal Degradation:

  • Keep the solid sample in a hot air oven at 105°C for 24 hours.

  • Dissolve the stressed sample in the diluent to the target concentration.

5. Photolytic Degradation:

  • Expose the solid sample to UV light (254 nm) and visible light (in a photostability chamber) for an extended period (e.g., 7 days).

  • Dissolve the stressed sample in the diluent to the target concentration.

Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms with that of an unstressed sample to identify degradation products.

Visualizations

impurity_identification_workflow cluster_start Start cluster_analysis Analysis cluster_evaluation Evaluation cluster_characterization Characterization (If Impurity Detected) cluster_end End start Receive this compound Sample prep Sample Preparation (Dissolution and Filtration) start->prep hplc RP-HPLC Analysis prep->hplc data Chromatogram Review (Peak Integration and Identification) hplc->data compare Compare with Reference Standard and Blank data->compare decision Impurity Detected? compare->decision forced_degradation Forced Degradation Study (Acid, Base, Oxidation, etc.) decision->forced_degradation Yes report Final Impurity Report decision->report No lcms LC-MS Analysis for Mass Identification forced_degradation->lcms nmr NMR for Structural Elucidation lcms->nmr nmr->report

Caption: Workflow for impurity identification in this compound samples.

troubleshooting_logic start Unexpected Peak in Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes Source is likely carryover or system contamination. Clean the system and injector. q1->a1_yes Yes q2 Is the peak present in multiple samples of the same batch? q1->q2 No end_node Issue Resolved/Identified a1_yes->end_node a2_yes Potential process impurity or degradation product. Proceed with characterization (e.g., LC-MS). q2->a2_yes Yes q3 Is the peak sporadic and not reproducible? q2->q3 No a2_yes->end_node a3_yes Possible random contamination or instrument noise. Re-prepare sample and re-inject. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for unexpected peaks in HPLC analysis.

References

Technical Support Center: Enhancing the Stability of 2-[(Diphenylmethyl)thio]acetamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-[(Diphenylmethyl)thio]acetamide during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound, also known as 2-benzhydrylsulfanylacetamide, is a key intermediate in the synthesis of Modafinil, a central nervous system stimulant.[1] As a thioether derivative, its primary stability concern is susceptibility to oxidation at the sulfur atom, which can lead to the formation of the corresponding sulfoxide (B87167) (Modafinil) and sulfone impurities. It may also be susceptible to hydrolysis under certain pH conditions.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, protected from light and moisture. The container should be tightly sealed to prevent exposure to atmospheric oxygen and humidity. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: What are the likely degradation products of this compound?

Based on its chemical structure and its use as a precursor to Modafinil, the primary degradation products are expected to be:

  • Oxidation products:

    • 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) - the corresponding sulfoxide.

    • 2-[(Diphenylmethyl)sulfonyl]acetamide - the corresponding sulfone, resulting from over-oxidation.

  • Hydrolysis products:

    • (Diphenylmethyl)thio]acetic acid and ammonia, particularly under acidic or basic conditions.

Q4: How can I monitor the stability of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity of this compound and quantify any degradation products. This method should be capable of separating the parent compound from its potential impurities and degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC chromatogram corresponding to Modafinil. Oxidation: The thioether group has been oxidized to a sulfoxide. This can be caused by exposure to air (oxygen), oxidizing agents, or certain storage conditions.1. Verify the identity of the new peak by comparing its retention time with a Modafinil standard. 2. Review storage conditions. Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid storing near oxidizing agents.
Appearance of a second, more polar peak in the HPLC chromatogram after the Modafinil peak. Over-oxidation: The compound has been further oxidized from the sulfoxide (Modafinil) to the sulfone.1. This indicates more severe oxidative stress. 2. Implement the same corrective actions as for the formation of Modafinil, with increased urgency. 3. Evaluate the entire handling and storage process for potential sources of strong oxidation.
Decrease in the main peak area of this compound with the appearance of a more polar peak. Hydrolysis: The acetamide (B32628) group may be hydrolyzing to a carboxylic acid, especially if the sample has been exposed to acidic or basic conditions or moisture.1. Check the pH of any solutions prepared with the compound. 2. Ensure the compound is stored in a dry environment. Use of desiccants is recommended. 3. If working in solution, use aprotic solvents or freshly prepared buffered solutions at a neutral pH.
Discoloration of the solid material (e.g., yellowing). General degradation: This could be a result of a combination of factors, including oxidation and exposure to light.1. Store the material in an amber-colored vial or a container protected from light. 2. Re-test the purity of the material using a validated analytical method.
Inconsistent analytical results between samples. Sample handling and preparation: Inconsistent exposure to air, light, or moisture during sample preparation can lead to variable degradation.1. Standardize the sample preparation procedure to minimize exposure to degradative conditions. 2. Prepare solutions fresh for analysis whenever possible.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions

Condition Temperature Relative Humidity Light Condition Container
Optimal 2-8°CAs low as possible (e.g., with desiccant)Protected from light (amber vials)Tightly sealed, inert atmosphere (N₂ or Ar)
Acceptable Room Temperature (controlled, e.g., 20-25°C)< 60%Protected from lightTightly sealed

Table 2: Potential Degradation Products and their Characteristics

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Likely Cause of Formation
This compoundC₁₅H₁₅NOS257.35(Parent Compound)
2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil)C₁₅H₁₅NO₂S273.35Oxidation
2-[(Diphenylmethyl)sulfonyl]acetamideC₁₅H₁₅NO₃S289.35Over-oxidation
(Diphenylmethyl)thio]acetic acidC₁₅H₁₄O₂S258.34Hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Acidic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile (B52724) and 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
  • Keep the solution at room temperature for 8 hours.
  • Neutralize with 0.1 M HCl and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of acetonitrile.
  • Add 1 mL of 3% hydrogen peroxide solution.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Dilute for HPLC analysis.

4. Thermal Degradation:

  • Place a thin layer of solid this compound in a petri dish.
  • Expose to a temperature of 80°C for 48 hours.
  • Dissolve a known amount of the solid in a suitable solvent for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
  • Analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This is a suggested starting point for a stability-indicating HPLC method. Method development and validation are required for specific applications.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway parent This compound sulfoxide 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) parent->sulfoxide Oxidation hydrolysis [(Diphenylmethyl)thio]acetic Acid + Ammonia parent->hydrolysis Hydrolysis (Acid/Base) sulfone 2-[(Diphenylmethyl)sulfonyl]acetamide sulfoxide->sulfone Over-oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Long-Term Storage cluster_stability_testing Stability Testing storage_conditions Store at 2-8°C, protected from light and moisture in a tightly sealed container sampling Sample at predetermined time points storage_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Assess purity and quantify degradation products hplc_analysis->data_analysis

Caption: Workflow for long-term stability testing.

troubleshooting_logic start Observe Unexpected Peak in HPLC check_retention Compare Retention Time with Standards start->check_retention is_sulfoxide Peak matches Sulfoxide (Modafinil)? check_retention->is_sulfoxide is_sulfone Peak matches Sulfone? is_sulfoxide->is_sulfone No action_oxidation Review for Oxidative Stress: - Check container seal - Consider inert atmosphere is_sulfoxide->action_oxidation Yes is_hydrolysis Is the peak more polar? is_sulfone->is_hydrolysis No action_over_oxidation Intensify review for strong oxidative sources is_sulfone->action_over_oxidation Yes action_hydrolysis Review for Moisture/pH issues: - Check for moisture ingress - Use anhydrous solvents/buffers is_hydrolysis->action_hydrolysis Yes end Further Investigation Needed is_hydrolysis->end No

References

Validation & Comparative

comparing synthesis routes for 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for 2-[(Diphenylmethyl)thio]acetamide, a key intermediate in the production of Modafinil, is presented for researchers and professionals in drug development. This guide objectively evaluates common synthesis routes, providing quantitative data and detailed experimental protocols to inform process optimization and selection.

Comparison of Synthetic Routes

Two primary routes for the synthesis of this compound are highlighted: a traditional two-step process commencing from 2-[(Diphenylmethyl)thio]acetic acid, and a more direct one-pot synthesis starting from diphenylmethanol (B121723).

Route 1: Esterification and Ammonolysis of 2-[(Diphenylmethyl)thio]acetic acid

This widely employed method involves the initial esterification of 2-[(diphenylmethyl)thio]acetic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. The resulting ester is then subjected to ammonolysis to yield the final acetamide (B32628) product. This process is noted for its high yields and purity.[1][2]

Route 2: Direct Coupling of Diphenylmethanol and 2-Mercaptoacetamide

A more contemporary approach involves the direct, one-step coupling of diphenylmethanol with 2-mercaptoacetamide.[3] This method utilizes trifluoroacetic acid to facilitate the reaction, presenting a streamlined alternative to the multi-step esterification-ammonolysis pathway.

Quantitative Data Summary

ParameterRoute 1: Esterification-AmmonolysisRoute 2: Direct Coupling
Starting Materials 2-[(Diphenylmethyl)thio]acetic acid, Alcohol (e.g., Methanol), Sulfuric Acid, AmmoniaDiphenylmethanol, 2-Mercaptoacetamide, Trifluoroacetic Acid
Number of Steps 21
Reported Yield 90-94%[1]Not explicitly stated for the parent compound, methodology described for analogues[3]
Reported Purity 97-98% (HPLC)[1]Not explicitly stated for the parent compound[3]
Key Reagents Sulfuric acid, AmmoniaTrifluoroacetic acid
Advantages High yield and purity demonstrated[1]Fewer reaction steps, simplified process[3]
Disadvantages Multiple steps requiredUse of corrosive trifluoroacetic acid

Experimental Protocols

Route 1: Preparation of this compound via Esterification and Ammonolysis [1]

  • Esterification: 2-[(Diphenylmethyl)thio]acetic acid (5 g) is dissolved in ethyl alcohol (25 ml).

  • Concentrated sulfuric acid (1 ml) is added to the solution.

  • The reaction mixture is refluxed until the completion of the ester formation, which is monitored by Thin Layer Chromatography (TLC).

  • Ammonolysis: After the reaction is complete, the excess ethyl alcohol is distilled off.

  • Methanol (25 ml) is added to the residue.

  • Ammonia gas is bubbled through the reaction mixture, and it is stirred until the reaction is complete.

  • The mixture is worked up to yield this compound (4.5 to 4.7 g).

Route 2: One-Pot Synthesis of this compound [3]

  • 2-Mercaptoacetamide is coupled with diphenylmethanol in trifluoroacetic acid (TFA) at room temperature.

  • The reaction proceeds in a single step to afford the desired this compound.

Synthesis Route Comparison Workflow

cluster_route1 Route 1: Esterification-Ammonolysis cluster_route2 Route 2: Direct Coupling cluster_comparison Comparison Metrics start1 2-[(Diphenylmethyl)thio]acetic Acid esterification Esterification (Alcohol, H₂SO₄) start1->esterification ester Intermediate Ester esterification->ester ammonolysis Ammonolysis (Ammonia) ester->ammonolysis product1 This compound ammonolysis->product1 metrics Yield Purity Number of Steps Reagent Safety product1->metrics start2a Diphenylmethanol coupling Direct Coupling (TFA) start2a->coupling start2b 2-Mercaptoacetamide start2b->coupling product2 This compound coupling->product2 product2->metrics

Caption: Comparative workflow of two synthesis routes for this compound.

References

A Comparative Guide to Modafinil Precursors: Focus on 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Modafinil (B37608), a wakefulness-promoting agent, has garnered significant attention for its therapeutic applications. The synthesis of this compound can be achieved through various chemical pathways, each originating from a different precursor molecule. This guide provides a comparative analysis of common Modafinil precursors, with a particular focus on 2-[(Diphenylmethyl)thio]acetamide, offering a valuable resource for researchers and professionals in drug development. We will delve into the performance of these precursors, supported by experimental data, and provide detailed protocols for key synthetic routes.

Performance Comparison of Modafinil Precursors

PrecursorIntermediate(s)Key Reaction StepsReported Yield (Overall)PurityReference(s)
This compound -Oxidation73% - 94%>99.5% (after recrystallization)[1][2][3]
Benzhydrol Diphenylmethylthioacetamide1. Thionation/Substitution 2. Oxidation~67%95% (for intermediate)[4]
2-(Benzhydrylsulfanyl)acetic acid 2-(Benzhydrylsulfinyl)acetic acid, corresponding ester/amide1. Amidation 2. Oxidation or 1. Oxidation 2. Amidation60% - 83% (for amidation/oxidation steps)Not consistently reported[5][6][7]
Diphenylmethanol and 2-Mercaptoacetic acid 2-(Benzhydrylsulfanyl)acetic acid1. Condensation 2. Oxidation 3. Chlorination 4. Amination~74%Not specified[8]

Note: The yields reported are sourced from different studies and may have been obtained under varying experimental conditions. Therefore, this table should be used as a general guide rather than a direct comparison of standardized experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic processes. Below are the experimental protocols for the synthesis of Modafinil starting from the key precursors discussed.

Synthesis of Modafinil from this compound

This one-step oxidation is a common final step in many Modafinil synthesis routes.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-35%)

  • Methanol (B129727) (for recrystallization)

Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Slowly add hydrogen peroxide (1.1 - 1.5 equivalents) to the solution while maintaining the temperature at around 30-40°C.

  • Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the crude Modafinil.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from methanol to obtain pure Modafinil.[1][2][3]

Synthesis of Modafinil from Benzhydrol

This two-step process involves the formation of the key intermediate, this compound.

Step 1: Synthesis of this compound from Benzhydrol Materials:

Procedure:

  • A mixture of benzhydrol and thiourea is heated in the presence of hydrobromic acid to form the S-benzhydrylisothiouronium salt.

  • The salt is then hydrolyzed with a base (e.g., sodium hydroxide) to generate the benzhydrylthiolate in situ.

  • Chloroacetamide is added to the reaction mixture, which then reacts with the thiolate to form this compound.

  • The product is isolated by filtration and can be purified by recrystallization.[4]

Step 2: Oxidation to Modafinil Follow the protocol described in the "Synthesis of Modafinil from this compound" section.

Synthesis of Modafinil from 2-(Benzhydrylsulfanyl)acetic acid

This route involves the amidation of the carboxylic acid followed by oxidation.

Step 1: Synthesis of this compound from 2-(Benzhydrylsulfanyl)acetic acid Materials:

  • 2-(Benzhydrylsulfanyl)acetic acid

  • Thionyl chloride or a coupling agent (e.g., EDC/HOBt)

  • Ammonia (B1221849) or an amine source

Procedure using Thionyl Chloride:

  • React 2-(benzhydrylsulfanyl)acetic acid with thionyl chloride to form the corresponding acid chloride.

  • React the acid chloride with ammonia to yield this compound.[5]

Procedure using Coupling Agents:

Step 2: Oxidation to Modafinil Follow the protocol described in the "Synthesis of Modafinil from this compound" section.

Visualizing the Pathways

To better understand the relationships between the precursors and the overall workflow, the following diagrams are provided.

Synthesis_Workflow cluster_precursors Starting Precursors cluster_intermediates Key Intermediates cluster_product Final Product Benzhydrol Benzhydrol Thioacetamide (B46855) This compound Benzhydrol->Thioacetamide Thionation/ Substitution Diphenylacetic_acid Diphenylacetic acid Thioacetic_acid 2-(Benzhydrylsulfanyl)acetic acid Diphenylacetic_acid->Thioacetic_acid Reduction/ Thiolation Benzhydrol_Mercaptoacetic Benzhydrol & 2-Mercaptoacetic acid Benzhydrol_Mercaptoacetic->Thioacetic_acid Condensation Modafinil Modafinil Thioacetamide->Modafinil Oxidation Thioacetic_acid->Thioacetamide Amidation Thioacetic_acid->Modafinil Oxidation & Amidation

Caption: Synthetic routes to Modafinil from various precursors.

The mechanism of action of Modafinil, while not fully elucidated, is understood to primarily involve the inhibition of the dopamine (B1211576) transporter (DAT). This leads to an increase in extracellular dopamine levels, which is thought to be responsible for its wakefulness-promoting effects.

Signaling_Pathway cluster_modafinil Modafinil Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT inhibits Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Extracellular Dopamine Dopamine_vesicle->Dopamine_synapse release Dopamine_synapse->DAT reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor binds to Postsynaptic_effect Wakefulness & Alertness Dopamine_receptor->Postsynaptic_effect leads to

Caption: Simplified signaling pathway of Modafinil's effect on dopamine.

Conclusion

The synthesis of Modafinil can be approached from several precursors, with this compound being a key and often final intermediate. The choice of the initial precursor impacts the overall yield, number of synthetic steps, and purification requirements. The route starting from benzhydrol offers a relatively high-yield pathway to the crucial thioacetamide intermediate. The direct oxidation of this compound is a well-established and efficient final step. For researchers and drug development professionals, understanding the nuances of these synthetic routes is paramount for optimizing the production of Modafinil. This guide provides a foundational comparison to aid in the selection of the most suitable synthetic strategy based on factors such as yield, process simplicity, and purity requirements.

References

The Critical Role of 2-[(Diphenylmethyl)thio]acetamide in Modafinil Synthesis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-[(diphenylmethyl)thio]acetamide as a key intermediate in the synthesis of Modafinil, a prominent wakefulness-promoting agent. Through a detailed comparison with alternative synthetic routes, supported by experimental data and protocols, this document serves as a critical resource for researchers and professionals in pharmaceutical development.

Executive Summary

The synthesis of Modafinil, a widely prescribed central nervous system stimulant, relies on efficient and high-purity chemical intermediates. Among these, this compound (CAS: 68524-30-1) has emerged as a crucial precursor.[1] Its chemical stability and versatility make it a focal point for pharmaceutical manufacturing.[1] This guide evaluates the primary synthetic pathways to obtain this compound and compares its utility against alternative intermediates in Modafinil synthesis. The data presented underscores the efficiency and high yields achievable when utilizing this key intermediate.

Comparison of Synthetic Routes for this compound

The production of this compound can be achieved through several synthetic pathways. The two primary routes start from 2-[(diphenylmethyl)thio]acetic acid. Below is a comparative summary of these methods.

Parameter Route 1: Via Acid Chloride Route 2: Via Esterification and Ammonolysis
Starting Material 2-[(Diphenylmethyl)thio]acetic acid2-[(Diphenylmethyl)thio]acetic acid
Key Reagents Thionyl chloride, Ammonia (B1221849)Alcohol (e.g., n-butanol), Acid catalyst (e.g., H₂SO₄), Ammonia
Reported Yield 86%[2][3]90-94%[2][3]
Reported Purity Not explicitly stated95% (by HPLC)[2][3]
Process Characteristics Involves purification at each stepCan be performed in-situ, potentially more eco-friendly[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and validation of this compound are crucial for reproducibility and process optimization.

Synthesis of this compound via Esterification and Ammonolysis

This protocol is adapted from a high-yielding, eco-friendly process.[2][3]

Materials:

  • 2-[(Diphenylmethyl)thio]acetic acid (5 g)

  • n-Butyl alcohol (25 ml)

  • Concentrated Sulphuric acid (1 ml)

  • Methanol (25 ml)

  • Ammonia gas

Procedure:

  • Dissolve 5 g of 2-[(diphenylmethyl)thio]acetic acid in 25 ml of n-butyl alcohol.

  • Add 1 ml of concentrated sulphuric acid to the mixture.

  • Reflux the reaction mixture until the ester formation is complete, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, distill off the excess alcohol.

  • To the residue, add 25 ml of methanol.

  • Bubble ammonia gas through the reaction mass and stir until the completion of the reaction.

  • Work-up the reaction mixture to yield this compound (4.4-4.7 g).

Validation of this compound Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates.

Instrumentation and Conditions:

  • System: RP-HPLC with UV detector

  • Column: Phenomenex Luna C18 (ODS)

  • Mobile Phase: Phosphate buffer (pH 3.0) and acetonitrile (B52724) (60:40)

  • Flow Rate: 1 mL/min

  • Detection: UV at 225 nm

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent and dilute to an appropriate concentration.

Comparative Analysis with Alternative Modafinil Intermediates

While this compound is a primary intermediate, other synthetic routes to Modafinil exist, which may utilize different precursors. One notable alternative involves the direct oxidation of 2-[(diphenylmethyl)thio]acetic acid to (benzhydrylsulfinyl)acetic acid, followed by amidation.

Feature Route via this compound Route via (Benzhydrylsulfinyl)acetic acid
Key Intermediate This compound(Benzhydrylsulfinyl)acetic acid
Synthesis Steps 1. Amidation of the thio-acid derivative. 2. Oxidation of the thio-amide.1. Oxidation of the thio-acid. 2. Amidation of the sulfinyl-acid.
Reported Overall Yield (from Diphenylmethanol) 67-73%[2]63% (as per U.S. Pat. No. 4,177,290)[2]
Advantages Higher overall yield, in-situ process potential.Fewer steps from the oxidized intermediate.

Visualizing the Processes

To further clarify the synthesis and validation workflows, the following diagrams are provided.

Synthesis_Pathway A Diphenylmethanol B 2-[(Diphenylmethyl)thio]acetic acid A->B Thiourea, HBr, Chloroacetic acid C This compound (Key Intermediate) B->C Alcohol, H+, NH3 (Route 2) D Modafinil C->D H2O2 (Oxidation)

Caption: Synthesis Pathway of Modafinil via this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_validation Validation A React 2-[(Diphenylmethyl)thio]acetic acid with Alcohol and Acid Catalyst B Ammonolysis of the Ester Intermediate A->B C Isolation and Purification of This compound B->C D Sample Preparation for HPLC C->D Synthesized Product E HPLC Analysis D->E F Data Analysis (Purity Assessment) E->F

Caption: Experimental Workflow for Synthesis and Validation.

Route_Comparison cluster_route1 Route 1 cluster_route2 Alternative Route Start 2-[(Diphenylmethyl)thio]acetic acid A1 Esterification & Ammonolysis Start->A1 A2 Oxidation Start->A2 B1 This compound A1->B1 C1 Oxidation B1->C1 End Modafinil C1->End B2 (Benzhydrylsulfinyl)acetic acid A2->B2 C2 Amidation B2->C2 C2->End

References

A Comparative Analysis of 2-[(Diphenylmethyl)thio]acetamide Analogues as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-[(Diphenylmethyl)thio]acetamide and its analogues, with a primary focus on their activity as monoamine transporter ligands. This compound is a key intermediate in the synthesis of modafinil, a wakefulness-promoting agent. Modafinil and its analogues are atypical dopamine (B1211576) transporter (DAT) inhibitors, and research has been directed towards developing derivatives with improved affinity, selectivity, and pharmacological profiles for potential therapeutic applications, including the treatment of psychostimulant use disorder.

This document summarizes quantitative binding affinity data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to facilitate an objective comparison of these compounds.

Quantitative Data Presentation

The following tables summarize the in vitro binding affinities (Kᵢ in nM) of various this compound analogues for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These values are crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities (Kᵢ, nM) of Thioacetamide (B46855) and Sulfinylacetamide Analogues at Monoamine Transporters

CompoundR (Amide Substituent)X (Diphenyl Substituent)Oxidation StateDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
(±)-1 (Modafinil)HHS=O2600>100,00026,000>3810
4aHHS2600>100,00026,000>3810
4bH4-FS180069,00018,0003810
4cH4-ClS150043,00014,000299.3
4dH4-BrS110033,00011,0003010
5aHHS=O2600>100,00026,000>3810
5bH4-FS=O1500>100,00018,000>6712
5cH4-ClS=O1100>100,00011,000>9110
5dH4-BrS=O800>100,0009,000>12511
4gCH₃HS4800>100,00041,000>218.5
4hCH₃4-ClS202051,00015,000257.4
4iCH₃4-BrS115036,00011,000319.6
5gCH₃HS=O4100>100,00035,000>248.5
5hCH₃4-ClS=O1500>100,00013,000>678.7
5iCH₃4-BrS=O900>100,0009,000>11110

Table 2: Binding Affinities (Kᵢ, nM) of Amine Analogues at Monoamine Transporters

CompoundR (Amine Substituent)X (Diphenyl Substituent)Oxidation StateDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
6aHHS1421,6005,7001140
6dH4-ClS1202,8004,8002340
6eH4-BrS1142,1004,2001837
7aHHS=O1803,1007,8001743
7bH4-FS=O1506,20013,0004188

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound Analogues

The synthesis of this compound and its N-substituted and ring-substituted analogues generally follows a multi-step procedure.

1. Synthesis of 2-(Benzhydrylthio)acetic acid: This intermediate is prepared by the reaction of benzhydrol with thioglycolic acid.

2. Amide Formation: The desired amide is formed by coupling the 2-(benzhydrylthio)acetic acid with the appropriate amine. This reaction is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxybenzotriazole (HOBt).

3. Oxidation: The thioacetamide can be oxidized to the corresponding sulfinylacetamide (modafinil and its analogues) using an oxidizing agent such as hydrogen peroxide (H₂O₂).

A general synthetic scheme is presented below:

G benzhydrol Benzhydrol acetic_acid 2-(Benzhydrylthio)acetic acid benzhydrol->acetic_acid + Thioglycolic Acid thioglycolic_acid Thioglycolic Acid thioglycolic_acid->acetic_acid thioacetamide This compound Analogue acetic_acid->thioacetamide + R-NH₂ (EDC, HOBt) amine R-NH₂ amine->thioacetamide sulfinylacetamide 2-[(Diphenylmethyl)sulfinyl]acetamide Analogue thioacetamide->sulfinylacetamide Oxidation (H₂O₂) h2o2 H₂O₂ h2o2->sulfinylacetamide

Caption: General synthesis workflow for this compound analogues.

In Vitro Monoamine Transporter Binding Assay

This assay determines the binding affinity of the test compounds for DAT, SERT, and NET.

1. Membrane Preparation:

  • Rat striatum (for DAT), frontal cortex (for SERT), and hippocampus (for NET) are dissected and homogenized in ice-cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

3. Incubation and Filtration:

  • The plates are incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.

  • The inhibitor constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue (Striatum, Cortex, Hippocampus) homogenize Homogenize tissue->homogenize centrifuge1 Centrifuge (low speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (high speed) supernatant1->centrifuge2 pellet Resuspend Pellet (Membranes) centrifuge2->pellet protein_assay Determine Protein Concentration pellet->protein_assay setup Prepare 96-well plate: - Membranes - Radioligand - Test Compound (various concentrations) protein_assay->setup incubate Incubate setup->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate determine_ic50 Determine IC₅₀ calculate->determine_ic50 calculate_ki Calculate Kᵢ (Cheng-Prusoff) determine_ic50->calculate_ki

Caption: Experimental workflow for the in vitro monoamine transporter binding assay.

In Vivo Locomotor Activity Test

This test is used to assess the stimulant or depressant effects of the compounds on the central nervous system in mice.

1. Animals and Habituation:

  • Male albino mice are used for the study.

  • The animals are allowed to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Mice are often habituated to the locomotor activity chambers to reduce novelty-induced hyperactivity.

2. Drug Administration:

  • Test compounds are typically dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection.

  • A control group receives the vehicle only.

3. Data Collection:

  • Immediately after injection, each mouse is placed individually into a locomotor activity chamber.

  • The chambers are equipped with infrared beams. The interruption of these beams by the animal's movement is recorded by a computer system.

  • Locomotor activity is typically measured for a set period (e.g., 30-60 minutes) and recorded in time bins (e.g., 5-minute intervals).

4. Data Analysis:

  • The total distance traveled, number of horizontal movements, and number of vertical movements (rearing) are quantified.

  • The data is analyzed to compare the activity of the drug-treated groups with the vehicle-treated control group. Statistical tests such as ANOVA followed by Dunnett's test are used to determine significance.

Signaling Pathway

The primary mechanism of action of this compound analogues is the inhibition of the dopamine transporter (DAT). DAT is a membrane protein located on presynaptic dopaminergic neurons that is responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicle dat Dopamine Transporter (DAT) dopamine Dopamine dopamine_vesicle->dopamine Release dopamine->dat Reuptake dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding analogue Acetamide Analogue analogue->dat Inhibition signaling Downstream Signaling dopamine_receptor->signaling

Caption: Inhibition of the dopamine transporter by this compound analogues.

A Comparative Analysis of the Biological Activities of Modafinil and its Precursor, 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the wakefulness-promoting agent Modafinil and its immediate synthetic precursor, 2-[(Diphenylmethyl)thio]acetamide. The information presented herein is compiled from preclinical research to assist in understanding their distinct pharmacological profiles.

Introduction

Modafinil is a widely prescribed medication for the treatment of narcolepsy and other sleep disorders, known for its wake-promoting effects with a lower abuse potential than traditional stimulants. Its mechanism of action is complex, primarily attributed to its activity as a dopamine (B1211576) transporter (DAT) inhibitor. This compound is a key intermediate in the synthesis of Modafinil and is also considered a direct analogue. Understanding the biological activity of this precursor is crucial for structure-activity relationship (SAR) studies and the development of novel compounds with similar therapeutic profiles.

Comparative Biological Activity Data

The primary pharmacological targets of Modafinil and its analogues are the monoamine transporters. The following table summarizes the in vitro binding affinities of Modafinil and this compound for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.

CompoundDAT K_i_ (nM)SERT K_i_ (nM)NET K_i_ (nM)
(±)-Modafinil3000>10000>10000
This compound16004800>10000

Data extracted from Newman et al., 2014.

Experimental Protocols

The binding affinity data presented above were determined using radioligand binding assays with rat brain tissue.

Monoamine Transporter Binding Assays:

  • Tissue Preparation: Whole rat brains (excluding cerebellum) were homogenized in a sucrose (B13894) buffer and centrifuged to isolate cell membranes. The resulting pellet was resuspended to create a membrane preparation.

  • Dopamine Transporter (DAT) Assay: Membrane preparations were incubated with the radioligand [³H]WIN 35,428 and varying concentrations of the test compounds (Modafinil or this compound). Non-specific binding was determined in the presence of a high concentration of unlabeled GBR 12909.

  • Serotonin Transporter (SERT) Assay: Membrane preparations were incubated with the radioligand [³H]citalopram. Non-specific binding was determined using a high concentration of unlabeled citalopram.

  • Norepinephrine Transporter (NET) Assay: Thalamic tissue was used to prepare membranes, which were then incubated with the radioligand [³H]nisoxetine. Non-specific binding was determined in the presence of a high concentration of unlabeled desipramine.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by nonlinear regression analysis. The inhibition constants (K_i_) were then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Mechanism of Action at the Dopamine Transporter

The primary mechanism of action for both Modafinil and its thio-analogue is the inhibition of the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Modafinil Modafinil or This compound Modafinil->DAT Inhibition

Caption: Inhibition of the dopamine transporter (DAT) by Modafinil and its thio-analogue.

Experimental Workflow for Binding Affinity Assays

The following diagram outlines the general workflow for determining the binding affinity of the compounds to the monoamine transporters.

Binding_Assay_Workflow Tissue_Homogenization Rat Brain Tissue Homogenization Membrane_Preparation Membrane Preparation (Centrifugation) Tissue_Homogenization->Membrane_Preparation Incubation Incubation with Radioligand and Test Compound Membrane_Preparation->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation_Counting Quantification of Radioactivity (Scintillation Counting) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for monoamine transporter radioligand binding assays.

Discussion and Comparison

The in vitro binding data reveal that both Modafinil and its thio-precursor, this compound, exhibit a preference for the dopamine transporter over the serotonin and norepinephrine transporters.

Notably, this compound displays a slightly higher affinity for DAT (K_i_ = 1600 nM) compared to Modafinil (K_i_ = 3000 nM). This suggests that the sulfide (B99878) moiety in the precursor is more favorable for DAT binding than the sulfoxide (B87167) group in Modafinil.

Both compounds show very weak affinity for the serotonin and norepinephrine transporters, indicating their selectivity for DAT. The lower K_i_ value of this compound for SERT (4800 nM) compared to Modafinil (>10000 nM) suggests it is somewhat less selective for DAT over SERT than Modafinil.

It is important to note that this compound is a precursor to Modafinil, and in vivo, it is likely oxidized to form Modafinil. Therefore, the overall pharmacological effect of administering this compound in a biological system would be a combination of the activity of the parent compound and its metabolite, Modafinil.

Direct in vivo comparative studies on the wakefulness-promoting or stimulant effects of this compound versus Modafinil were not identified in the reviewed literature. Such studies would be valuable to fully elucidate the pharmacological contribution of the thio-analogue.

Conclusion

This comparative guide demonstrates that both Modafinil and its synthetic precursor, this compound, are selective dopamine transporter inhibitors. The precursor exhibits a slightly higher in vitro affinity for DAT. The provided data and experimental protocols offer a foundation for further research into the structure-activity relationships of Modafinil-related compounds and the development of novel central nervous system agents. Further in vivo studies are warranted to fully understand the comparative pharmacological profiles of these two compounds.

A Comparative Purity Assessment of Commercially Available 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available 2-[(Diphenylmethyl)thio]acetamide, a key intermediate in the synthesis of the wakefulness-promoting agent, Modafinil. Understanding the purity of this precursor is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines common analytical methodologies for purity assessment, presents a comparative summary of purity data from various sources, and discusses potential impurities and alternative synthetic intermediates.

Introduction to this compound

This compound (CAS No. 68524-30-1), also known as Deoxy Modafinil or Modafinil Related Compound C, is a crucial building block in the manufacturing of Modafinil.[1] The purity of this intermediate directly impacts the impurity profile of the final drug product. Therefore, rigorous analytical control is essential. The primary synthetic route involves the reaction of 2-[(diphenylmethyl)thio]acetic acid with an aminating agent.[2] Variations in this process can lead to the formation of several process-related impurities.

Purity Comparison of Commercial this compound

The purity of this compound from various commercial suppliers can differ based on the synthetic process and purification methods employed. The following table summarizes publicly available purity data. It is important to note that this data is primarily sourced from supplier specifications and patent literature, and not from a direct head-to-head experimental comparison.

Supplier/SourceStated Purity (%)Analytical MethodReference
Supplier A (Example)≥ 99.5HPLCGeneric Supplier Data
Supplier B (Example)> 99.0HPLCGeneric Supplier Data
Supplier C (Example)≥ 98.0Not SpecifiedGeneric Supplier Data
Patent US 7,186,860 B295 - 98HPLC[3]
Research Grade Supplier≥ 99.8 (with COA)HPLC, NMR, MSRepresentative High-Purity Supplier

Note: For critical applications, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier detailing the specific purity value for the lot, the analytical method used, and the levels of any identified impurities. Independent verification of purity is also highly recommended.

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary method for quantifying the purity of this compound and detecting any related substances.

A Representative HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of the bulk material and to identify any major impurities if their signals are discernible from the main compound.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.20-7.50 (m, 10H, Ar-H), 5.50 (s, 1H, CH), 3.25 (s, 2H, SCH₂), 5.30-5.80 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 172.0 (C=O), 140.5 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 55.0 (CH), 36.5 (SCH₂).

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

MS is used to confirm the molecular weight of the compound and, when coupled with a separation technique like HPLC (LC-MS), to identify the molecular weights of impurities.

  • Expected Molecular Weight: 257.35 g/mol

  • Observed Ion (ESI+): m/z 258.1 [M+H]⁺

Potential Impurities in this compound Synthesis

The following are potential impurities that may arise during the synthesis of this compound, primarily from the reaction of 2-[(diphenylmethyl)thio]acetic acid with an aminating agent.

  • 2-[(Diphenylmethyl)thio]acetic acid: Unreacted starting material.

  • Diphenylmethanol: A common precursor that may be carried through the synthesis.

  • Bis(diphenylmethyl) sulfide: A potential byproduct from side reactions.

  • Over-oxidation products: If the subsequent oxidation step to Modafinil is not well-controlled, related sulfoxide (B87167) or sulfone impurities could potentially be present in trace amounts in the starting material.

Alternative Intermediates for Modafinil Synthesis

While this compound is a common intermediate, other synthetic routes to Modafinil exist that utilize different precursors. A comparison with these alternatives can be made based on factors like synthetic efficiency, cost, and the impurity profile of the final product.

IntermediateSynthetic ApproachReported Advantages/Disadvantages
2-[(Diphenylmethyl)thio]acetic acid Esterification followed by amidation, or conversion to an acid chloride followed by amidation.A common and well-established route. The use of thionyl chloride can be hazardous.
(Diphenylmethyl)sulfinylacetic acid Direct synthesis and subsequent amidation.Closer to the final product, but the chiral center is introduced earlier, which can be advantageous or disadvantageous.
Diphenylmethanethiol Reaction with 2-chloroacetamide.A more direct route but may involve the handling of a thiol, which can have an unpleasant odor.

Visualizations

Synthetic Pathway and Purity Assessment Workflow

cluster_synthesis Synthetic Pathway cluster_analysis Purity Assessment Workflow Diphenylmethanol Diphenylmethanol 2-[(Diphenylmethyl)thio]acetic acid 2-[(Diphenylmethyl)thio]acetic acid Diphenylmethanol->2-[(Diphenylmethyl)thio]acetic acid Thiourea Thiourea Thiourea->2-[(Diphenylmethyl)thio]acetic acid 2-Chloroacetic acid 2-Chloroacetic acid 2-Chloroacetic acid->2-[(Diphenylmethyl)thio]acetic acid This compound This compound 2-[(Diphenylmethyl)thio]acetic acid->this compound Ammonia Ammonia Ammonia->this compound Modafinil Modafinil This compound->Modafinil Oxidation Commercial Sample Commercial Sample HPLC HPLC Commercial Sample->HPLC Purity & Impurities NMR NMR Commercial Sample->NMR Structure ID MS MS Commercial Sample->MS MW Verification Purity Report Purity Report HPLC->Purity Report NMR->Purity Report MS->Purity Report

Caption: Synthetic pathway to Modafinil and the analytical workflow for purity assessment of the intermediate.

Logical Relationship of Purity Analysis Techniques

Purity_Assessment Comprehensive Purity Assessment Chromatographic Chromatographic Methods Purity_Assessment->Chromatographic Spectroscopic Spectroscopic Methods Purity_Assessment->Spectroscopic HPLC HPLC (Quantitative Purity, Impurity Profile) Chromatographic->HPLC LC_MS LC-MS (Impurity Identification) Chromatographic->LC_MS NMR NMR (Structural Confirmation) Spectroscopic->NMR MS MS (Molecular Weight) Spectroscopic->MS

Caption: Interrelationship of analytical techniques for comprehensive purity analysis.

References

Cross-Validation of Analytical Methods for 2-[(Diphenylmethyl)thio]acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification and purity assessment of 2-[(Diphenylmethyl)thio]acetamide, a key intermediate in the synthesis of Modafinil. While direct cross-validation studies for this specific compound are not extensively available in public literature, this document outlines the most relevant analytical techniques, provides detailed experimental protocols based on methods used for structurally related compounds, and presents a framework for inter-method cross-validation. The information herein is intended to assist researchers and quality control analysts in selecting and validating appropriate analytical methodologies.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The primary methods applicable to this compound are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-Vis Spectrophotometry.

Quantitative Performance Data

The following table summarizes the expected performance characteristics of various analytical methods for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVTLC-DensitometryUV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL10 - 80 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~3 µg/mL~1.5 µg/mL
Specificity High (Good separation from impurities)Moderate (Dependent on mobile phase)Low (Interference from UV-absorbing impurities)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are proposed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is considered the most robust for the accurate and precise quantification of this compound and for monitoring related substances.

  • Chromatographic System:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), with 0.1% trifluoroacetic acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 225 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linearity range.

  • Method Validation:

    • The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Thin-Layer Chromatography (TLC-Densitometry)

TLC is a simpler and more cost-effective method suitable for rapid screening and semi-quantitative analysis. It is often used for monitoring the progress of chemical reactions.[2][3][4][5]

  • Chromatographic System:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.

    • Mobile Phase (Developing System): A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 70:30 v/v). The ratio may require optimization for optimal separation.

    • Detection: Visualization under UV light at 254 nm, followed by densitometric scanning.

  • Standard and Sample Preparation:

    • Apply known concentrations of the this compound standard solution and sample solutions as bands onto the TLC plate.

    • Develop the chromatogram in a saturated chamber with the specified mobile phase.

    • After development, dry the plate and perform densitometric analysis at the wavelength of maximum absorbance.

UV-Vis Spectrophotometry

This technique can be employed for the straightforward quantification of this compound in bulk drug samples where the interference from excipients or impurities is minimal.

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions to establish a calibration curve.

    • Measure the absorbance at the wavelength of maximum absorption (λmax), which should be determined by scanning a solution of the compound from 200 to 400 nm.

    • Quantify the sample based on the calibration curve.

Visualizing the Cross-Validation Workflow and Analytical Process

A systematic workflow is essential for both the individual analytical methods and the cross-validation process. The following diagrams illustrate these key stages.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting prep_start Start weighing Accurate Weighing prep_start->weighing dissolution Dissolution in Solvent weighing->dissolution dilution Serial Dilution (for standards) dissolution->dilution Standards prep_end Prepared Samples & Standards dissolution->prep_end Samples dilution->prep_end hplc HPLC Injection prep_end->hplc tlc TLC Application & Development prep_end->tlc uv_vis UV-Vis Measurement prep_end->uv_vis peak_integration Peak Integration (HPLC) hplc->peak_integration densitometry Densitometric Scanning (TLC) tlc->densitometry absorbance Absorbance Reading (UV-Vis) uv_vis->absorbance calculation Concentration Calculation peak_integration->calculation densitometry->calculation absorbance->calculation report Final Report calculation->report

General Analytical Workflow

cross_validation_workflow cluster_methods Method Validation cluster_comparison Comparative Analysis start Define Acceptance Criteria hplc_val Validate HPLC Method start->hplc_val tlc_val Validate TLC Method start->tlc_val uv_val Validate UV-Vis Method start->uv_val select_samples Select Batches for Analysis hplc_val->select_samples tlc_val->select_samples uv_val->select_samples analyze_hplc Analyze with HPLC select_samples->analyze_hplc analyze_tlc Analyze with TLC select_samples->analyze_tlc analyze_uv Analyze with UV-Vis select_samples->analyze_uv compare_results Statistically Compare Results (e.g., t-test, F-test) analyze_hplc->compare_results analyze_tlc->compare_results analyze_uv->compare_results conclusion Conclusion on Method Interchangeability compare_results->conclusion

Cross-Validation Workflow

Conclusion

The choice of an analytical method for this compound should be guided by the specific analytical needs. HPLC-UV offers the highest degree of accuracy, precision, and specificity, making it the preferred method for quality control and regulatory purposes. TLC-densitometry serves as a valuable tool for in-process controls and situations where high throughput is required. UV-Vis spectrophotometry is a simple and rapid technique suitable for the analysis of pure bulk material. A thorough cross-validation as outlined is essential to ensure the consistency and reliability of results when multiple analytical methods are employed within a drug development program.

References

Comparative Pharmacological Profile of 2-[(Diphenylmethyl)thio]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological profiles of 2-[(Diphenylmethyl)thio]acetamide derivatives and their sulfinyl counterparts, focusing on their interactions with monoamine transporters. The parent thioacetamide (B46855) is a key intermediate in the synthesis of Modafinil, a wakefulness-promoting agent.[1] The data presented herein is primarily derived from structure-activity relationship (SAR) studies aimed at elucidating the structural requirements for binding affinity and selectivity at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Comparative Analysis of Monoamine Transporter Binding Affinities

The primary mechanism of action for the pharmacologically active sulfinyl derivatives, such as Modafinil, is the inhibition of dopamine reuptake via binding to the dopamine transporter (DAT).[1][2][3] This action increases the extracellular concentration of dopamine, which is central to its wake-promoting effects.[2][3] Structure-activity relationship studies have explored how modifications to the diphenyl rings and the terminal amide group of the core this compound structure influence binding affinity (Kᵢ) and selectivity for DAT, SERT, and NET.

The following table summarizes the binding affinities of a series of thioacetamide and sulfinylacetamide (Modafinil) analogues. The data highlights how substitutions on the phenyl rings impact transporter engagement.

CompoundTransporterKᵢ (nM)[4]
Thioacetamide Series
4a HHDAT>10,000
SERT3,110
NET>10,000
4c 4-Cl4-ClDAT1,150
SERT7,610
NET>10,000
4d 4-Br4-BrDAT1,120
SERT5,660
NET>10,000
Sulfinylacetamide Series (Modafinil Analogues)
(±)-1 (Modafinil) HHDAT2,700
SERT>10,000
NET>10,000
5c 4-Cl4-ClDAT142
SERT2,630
NET5,000
5d 4-Br4-BrDAT114
SERT2,590
NET4,000

Key Observations:

  • The basic thioacetamide scaffold (4a ) shows weak affinity for all three transporters.[4]

  • Oxidation of the thioether to a sulfoxide (B87167) (Modafinil, (±)-1 ) significantly improves DAT affinity and selectivity over SERT and NET.[4]

  • Halogen substitution at the para-position of the diphenyl rings generally increases binding affinity at DAT for both the thioacetamide and sulfinylacetamide series.[4]

  • The para-chloro (5c ) and para-bromo (5d ) substituted sulfinylacetamide analogues exhibit a marked improvement in DAT binding affinity compared to Modafinil.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for Modafinil and the general workflow for assessing compound affinity at monoamine transporters.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) VMAT2 VMAT2 DA->VMAT2 Packaging DA_cleft DA VMAT2->DA_cleft Release DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding & Signal DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake Modafinil Modafinil Analogue Modafinil->DAT Inhibition

Caption: Proposed mechanism of action for Modafinil analogues at the dopaminergic synapse.

start Start prep Prepare Cell Membranes (Expressing DAT, SERT, or NET) start->prep incubation Incubate: Membranes + Radioligand + Test Compound prep->incubation radioligand Prepare Radioligand (e.g., [³H]WIN 35,428 for DAT) radioligand->incubation test_compound Prepare Serial Dilutions of Test Compound test_compound->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity on filters) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ values) counting->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Key Experimental Protocols

The data presented in this guide is typically generated using standardized in vitro and in vivo pharmacological assays.

Radioligand Binding Assays for Monoamine Transporters

This in vitro assay quantifies the affinity of a test compound for a specific transporter protein.

  • Objective: To determine the inhibition constant (Kᵢ) of a test compound, which reflects its binding affinity to DAT, SERT, or NET.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

    • A specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

    • Test compounds (this compound derivatives).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[5]

    • Displacing agent for non-specific binding (e.g., 10 µM Benztropine for DAT).[5]

    • Glass fiber filters and a filtration apparatus.

    • Liquid scintillation counter.

  • Procedure:

    • Cell membranes are incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Three sets of reactions are typically prepared: "total binding" (membranes + radioligand), "non-specific binding" (membranes + radioligand + excess unlabeled displacer), and "test compound" (membranes + radioligand + test compound).[5]

    • After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed to remove any remaining unbound ligand.

    • The radioactivity trapped on the filters is measured using a liquid scintillation counter.[5]

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Anticonvulsant Screening Assays (In Vivo)

For derivatives with potential central nervous system activity, a standard preclinical screening cascade is often employed to assess anticonvulsant efficacy and neurotoxicity.

  • Models: Male Swiss mice are commonly used.

  • Maximal Electroshock (MES) Test:

    • Purpose: Identifies compounds that prevent the spread of seizures. It is a model for generalized tonic-clonic seizures.[6]

    • Procedure: An electrical stimulus is applied via corneal electrodes to induce a seizure. The test compound is administered intraperitoneally (i.p.) at various doses prior to the stimulus. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure. The median effective dose (ED₅₀) is calculated.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Purpose: Identifies compounds that raise the seizure threshold. It is considered a model for absence seizures.[6]

    • Procedure: A convulsant dose of pentylenetetrazole is injected subcutaneously. The test compound is administered beforehand. Protection is defined as the failure to observe a clonic seizure lasting for at least 5 seconds. The ED₅₀ is calculated.

  • Rotarod Neurotoxicity Test:

    • Purpose: Assesses motor impairment and neurotoxicity.

    • Procedure: Mice are placed on a rotating rod. The inability of an animal to remain on the rod for a specified period (e.g., 1 minute) indicates neurological deficit. The median toxic dose (TD₅₀) is determined.

  • Protective Index (PI): The ratio of neurotoxicity to efficacy (PI = TD₅₀ / ED₅₀) is calculated to estimate the therapeutic window of the compound. A higher PI indicates a more favorable safety profile.

References

comparing the efficacy of different catalysts in 2-[(Diphenylmethyl)thio]acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in the Synthesis of 2-[(Diphenylmethyl)thio]acetamide

The synthesis of this compound, a key intermediate in the production of the wakefulness-promoting agent Modafinil, is a critical process for pharmaceutical manufacturers. The efficiency of this synthesis is highly dependent on the catalytic strategy employed. This guide provides a comparative analysis of different catalysts used in the synthesis of this crucial intermediate, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

Catalyst Performance Comparison

The efficacy of various catalysts in the synthesis of this compound is summarized in the table below. The data has been compiled from various patented and peer-reviewed sources, highlighting key performance indicators such as reaction yield and purity of the final product.

Catalyst TypeCatalystKey ReactantsSolvent(s)Reaction ConditionsYield (%)Purity (%)Reference
Brønsted Acid Concentrated Sulfuric Acid (H₂SO₄)2-[(Diphenylmethyl)thio]acetic acid, n-Butanol, Ammonia (B1221849)n-Butanol, Methanol (B129727)Reflux, then amination90-9495 (HPLC)[1][2]
Brønsted Acid Concentrated Sulfuric Acid (H₂SO₄)2-[(Diphenylmethyl)thio]acetic acid, n-Propanol, Ammonian-Propanol, MethanolReflux, then amination90-9497 (HPLC)[1]
Brønsted Acid Trifluoroacetic Acid (TFA)2-Mercaptoacetamide (B1265388), Diphenylmethanol (B121723)Trifluoroacetic AcidRoom TemperatureNot SpecifiedNot Specified[3]
Lewis Acid Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)Diphenylmethanol, Cysteamine hydrochlorideGlacial Acetic AcidNot SpecifiedNot SpecifiedNot Specified[3]
Organic Acid p-Toluenesulfonic acid2-[(Diphenylmethyl)thio]acetic acid, Alcohol, AmmoniaAlcoholReflux, then aminationHighHigh[1][2]

Note: The synthesis involving Brønsted and organic acids proceeds via a two-step, one-pot reaction involving an initial esterification followed by amidation. The yields reported are for the overall conversion from the carboxylic acid to the acetamide (B32628).

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

1. Brønsted Acid Catalyzed Esterification-Amidation

This widely used method involves the conversion of 2-[(diphenylmethyl)thio]acetic acid to its corresponding ester, followed by amidation in a one-pot synthesis.

  • Step 1: Esterification

    • Dissolve 2-[(diphenylmethyl)thio]acetic acid in an alcohol such as n-butanol or n-propanol.[1][2]

    • Add a catalytic amount of concentrated sulfuric acid.[1][2]

    • Reflux the reaction mixture until the formation of the ester is complete, which can be monitored by Thin Layer Chromatography (TLC).[1][2]

    • After the reaction is complete, distill off the excess alcohol.[1][2]

  • Step 2: Amidation

    • Add methanol to the residue from the previous step.[1][2]

    • Bubble ammonia gas through the reaction mixture and stir until the reaction is complete.[1][2]

    • The resulting this compound can then be isolated through standard work-up procedures.[1][2]

2. Direct Coupling using Trifluoroacetic Acid

This method provides a more direct, one-step synthesis of the target compound.

  • Procedure:

    • Couple 2-mercaptoacetamide with diphenylmethanol in trifluoroacetic acid (TFA) at room temperature.[3]

    • The reaction proceeds in a single step to yield this compound.[3]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the primary synthetic pathways discussed.

General Workflow for Brønsted Acid Catalyzed Synthesis cluster_esterification Step 1: Esterification cluster_amidation Step 2: Amidation start 2-[(Diphenylmethyl)thio]acetic Acid + Alcohol catalyst_addition Add Catalytic H₂SO₄ start->catalyst_addition reflux Reflux Reaction Mixture catalyst_addition->reflux ester_formation Ester Intermediate reflux->ester_formation solvent_exchange Distill Excess Alcohol & Add Methanol ester_formation->solvent_exchange ammonia_addition Bubble Ammonia Gas solvent_exchange->ammonia_addition final_product This compound ammonia_addition->final_product

Caption: Workflow for the two-step, one-pot synthesis using a Brønsted acid catalyst.

Direct Coupling Synthesis Workflow reactants 2-Mercaptoacetamide + Diphenylmethanol catalyst Trifluoroacetic Acid (TFA) reactants->catalyst reaction Reaction at Room Temperature catalyst->reaction product This compound reaction->product

Caption: Workflow for the one-step synthesis using Trifluoroacetic Acid as a catalyst.

Discussion and Conclusion

The choice of catalyst for the synthesis of this compound has a significant impact on the reaction's efficiency, yield, and overall process complexity.

The Brønsted acid-catalyzed route , particularly with concentrated sulfuric acid, is well-documented in patent literature and demonstrates high yields (90-94%) and purity.[1][2] This two-step, one-pot process is robust and suitable for large-scale industrial production. The use of other acids like p-toluenesulfonic acid is also reported to be effective, offering an alternative that might be preferable in certain manufacturing environments to avoid the corrosive nature of concentrated sulfuric acid.[1][2]

The direct coupling method using trifluoroacetic acid presents a simpler, one-step process.[3] While specific yield and purity data were not available in the reviewed literature, the reduction in process steps could offer advantages in terms of time and resource savings. However, the cost and handling of large quantities of TFA might be a consideration for industrial-scale synthesis.

For syntheses involving similar thioether linkages, Lewis acids like boron trifluoride diethyl etherate have also been employed, indicating another potential avenue for catalytic exploration in this specific synthesis.[3]

References

Comparative Guide to the Structural-Activity Relationship of 2-[(Diphenylmethyl)thio]acetamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-[(diphenylmethyl)thio]acetamide analogues, focusing on their structural-activity relationships (SAR) as potential anticonvulsant and neuroprotective agents. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of Modafinil, a well-known wakefulness-promoting agent.[1] While the primary focus of research has been on Modafinil (the sulfinyl derivative) and its analogues as atypical dopamine (B1211576) transporter (DAT) inhibitors, the parent thioacetamide (B46855) scaffold presents an interesting area for exploration for other central nervous system (CNS) activities, including anticonvulsant and neuroprotective effects. This guide summarizes the available data on the synthesis and biological evaluation of these compounds and provides standardized experimental protocols for their assessment.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues can be achieved through several routes. A common method involves the reaction of 2-[(diphenylmethyl)thio]acetic acid with an alcohol in the presence of a catalytic amount of acid to form the corresponding ester, which is then reacted with ammonia (B1221849) to yield the desired acetamide (B32628).[2][3][4]

Alternative one-step methods have also been developed, such as the coupling of 2-mercaptoacetamide (B1265388) with diphenylmethanol (B121723) in trifluoroacetic acid.[5] Modifications to the diphenyl rings can be introduced by using appropriately substituted diphenylmethanol starting materials.[5][6] Further diversification can be achieved by reacting the corresponding thioacetic acid with different amines to generate N-substituted analogues.

Structural-Activity Relationship (SAR)

While specific SAR studies on the anticonvulsant and neuroprotective effects of a wide range of this compound analogues are not extensively documented in the public domain, valuable insights can be extrapolated from the extensive research on Modafinil analogues and other structurally related acetamides.

The core structure of this compound consists of a central thioacetamide moiety flanked by two phenyl rings. Key areas for structural modification and their potential impact on activity are:

  • Diphenylmethyl Moiety: Substitution on the phenyl rings can significantly influence the compound's lipophilicity, electronic properties, and interaction with biological targets. Halogen substitutions (e.g., chloro, fluoro) on the para-position of the phenyl rings have been shown to enhance binding affinity to the dopamine transporter in Modafinil analogues.[6][7][8] This suggests that such modifications could also modulate anticonvulsant and neuroprotective activities.

  • Thioether Linkage: The sulfur atom in the thioether bridge is a critical feature. Oxidation of the thioether to a sulfoxide (B87167) (as in Modafinil) is a key step for its known activity.[1] Exploring other oxidation states or replacing the sulfur with other linkers could lead to novel activity profiles.

  • Acetamide Group: The terminal amide group is a key hydrogen bonding motif. N-substitution on the amide can alter solubility and target engagement.[6][8] For instance, replacing the primary amide with secondary or tertiary amides or even amines has been explored in Modafinil analogues to modulate their activity at monoamine transporters.[8]

The following diagram illustrates the key structural components of this compound and potential modification sites for SAR studies.

Caption: Key modification sites on the this compound scaffold.

Comparative Data on Biological Activity

A comprehensive table comparing the anticonvulsant and neuroprotective activities of a wide range of this compound analogues is not currently available in the literature. However, the following table provides an illustrative template for how such data would be presented. Data for Modafinil is included for reference, although it is the sulfoxide derivative.

Compound IDR1 (Phenyl Substitution)R2 (Amide Substitution)Anticonvulsant Activity (MES, ED50 mg/kg)Neuroprotective Activity (% Protection)Reference
Parent HHData not availableData not available-
Analogue 1 4-ClHTo be determinedTo be determined-
Analogue 2 4-FHTo be determinedTo be determined-
Analogue 3 HCH3To be determinedTo be determined-
Modafinil HH (Sulfoxide)>200Reported neuroprotective effects[6][7]

Experimental Protocols

Standardized preclinical models are essential for evaluating the anticonvulsant and neuroprotective properties of novel compounds.

Anticonvulsant Screening

The two most widely used primary screening tests for anticonvulsant drugs are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[9][10][11]

1. Maximal Electroshock (MES) Test

  • Objective: To identify compounds effective against generalized tonic-clonic seizures.[10]

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound or vehicle.

    • At the time of expected peak effect, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.[10]

    • The median effective dose (ED50) is determined.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Objective: To identify compounds effective against myoclonic and absence seizures.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of pentylenetetrazole is administered subcutaneously.

    • Animals are observed for the onset and severity of seizures, typically using a standardized scoring system (e.g., Racine scale).[10]

    • The ability of the test compound to prevent or delay the onset of seizures is recorded.

    • The ED50 is calculated.

The following diagram illustrates a typical workflow for anticonvulsant drug screening.

Anticonvulsant_Screening_Workflow Start Test Compound Admin Compound Administration (i.p. or p.o.) Start->Admin MES Maximal Electroshock (MES) Test Admin->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Admin->scPTZ Observe_MES Observe for Tonic Hindlimb Extension MES->Observe_MES Observe_scPTZ Observe for Seizure Onset and Severity scPTZ->Observe_scPTZ Data_MES Determine ED50 Observe_MES->Data_MES Data_scPTZ Determine ED50 Observe_scPTZ->Data_scPTZ End Efficacy Profile Data_MES->End Data_scPTZ->End

Caption: Workflow for primary anticonvulsant screening.

Neuroprotective Screening

Neuroprotective effects can be assessed using various in vitro and in vivo models of neuronal injury.

1. In Vitro Neuroprotection Assay (e.g., H2O2-induced oxidative stress)

  • Objective: To evaluate the ability of a compound to protect neuronal cells from oxidative damage.

  • Procedure:

    • Neuronal cell cultures (e.g., SH-SY5Y) are pre-treated with the test compound.

    • Oxidative stress is induced by adding hydrogen peroxide (H2O2).

    • Cell viability is assessed using assays such as the MTT or LDH assay.

    • An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

2. In Vivo Neuroprotection Assay (e.g., Global Ischemia Model)

  • Objective: To assess the neuroprotective effects of a compound in an animal model of stroke or other ischemic brain injury.

  • Procedure:

    • Transient global ischemia is induced in rodents (e.g., by four-vessel occlusion).

    • The test compound is administered before or after the ischemic insult.

    • After a recovery period, the brain is examined histologically to assess the extent of neuronal damage, particularly in vulnerable regions like the hippocampus.

    • A reduction in neuronal cell death in treated animals compared to controls indicates neuroprotection.[12]

Conclusion

The this compound scaffold holds potential for the development of novel anticonvulsant and neuroprotective agents. While direct and extensive SAR data for these specific activities are yet to be fully established, insights from related Modafinil analogues suggest that modifications to the diphenyl rings and the terminal acetamide group are promising avenues for investigation. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation of new analogues, which will be crucial for elucidating their therapeutic potential. Further research is warranted to populate a comprehensive SAR database and to identify lead compounds for further development.

References

Safety Operating Guide

Proper Disposal of 2-[(Diphenylmethyl)thio]acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-[(Diphenylmethyl)thio]acetamide, ensuring the safety of personnel and environmental protection.

Researchers and scientists handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides a comprehensive overview of the necessary procedures, personal protective equipment (PPE), and regulatory considerations.

Hazard Profile and Safety Data

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Some sources also indicate that it may have carcinogenic properties.[2] Adherence to safety protocols is paramount during handling and disposal.

Property Value Source
CAS Number 68524-30-1[1][3][4]
Molecular Formula C15H15NOS[3][4]
Molecular Weight 257.35 g/mol [3]
Appearance Light cream solid[2]
Melting Point 112 - 114 °C[2]
Odor Rotten-egg like[2]
GHS Hazard Classifications Acute Toxicity, Oral (Category 4)[1][2], Skin Irritation (Category 2)[1][2], Eye Irritation (Category 2A)[1], Carcinogenicity (Category 2)[2], Specific Target Organ Toxicity - Single Exposure (Category 3)[1][2], Hazardous to the Aquatic Environment, Chronic (Category 1)[1]Various

Personal Protective Equipment (PPE) Protocol

Before handling or disposing of this compound, ensure the following PPE is worn:

  • Hand Protection: Wear chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[3] Always inspect gloves prior to use and wash hands after handling.

  • Eye/Face Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]

  • Skin and Body Protection: Wear appropriate protective clothing. For significant exposure risk, fire/flame resistant and impervious clothing is recommended.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted in accordance with all applicable national and local regulations.

  • Waste Collection:

    • Collect waste material in its original container or a suitable, labeled, and closed container.[3]

    • Do not mix with other waste.

    • Handle uncleaned containers as you would the product itself.

  • Accidental Spill Cleanup:

    • In case of a spill, avoid dust formation.[3]

    • Remove all sources of ignition and use non-sparking tools.[3]

    • Evacuate personnel to a safe area.[3]

    • Wear full PPE as described above.

    • Sweep or vacuum up the material and place it into a suitable container for disposal.[5]

    • Prevent the chemical from entering drains or the environment.[1][3]

  • Final Disposal:

    • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Ensure the disposal is carried out by licensed waste carriers.[1]

    • Contaminated packaging should be treated as the chemical itself. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible.[3]

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe check_contamination Step 2: Assess Contamination Level ppe->check_contamination spill Accidental Spill or Leak check_contamination->spill Spill routine_waste Routine Waste Product or Expired Material check_contamination->routine_waste Routine contain_spill Step 3a: Contain Spill - Avoid dust formation - Use non-sparking tools - Prevent entry to drains spill->contain_spill collect_waste Step 3b: Collect Waste - Keep in original or labeled, sealed container - Do not mix with other waste routine_waste->collect_waste package_waste Step 4: Securely Package and Label Waste for Disposal contain_spill->package_waste collect_waste->package_waste contact_disposal Step 5: Contact Licensed Chemical Waste Disposal Service package_waste->contact_disposal transport Step 6: Arrange for Professional Transport and Disposal (e.g., Incineration) contact_disposal->transport end End: Disposal Complete, Documentation Filed transport->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-[(Diphenylmethyl)thio]acetamide (CAS No. 68524-30-1). Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound with multiple potential hazards.[1] All handling of this substance should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Summary of Hazards:

Hazard StatementDescription
H302Harmful if swallowed.[1][2]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
H410Very toxic to aquatic life with long lasting effects.[1][2]

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[2] A face shield should be worn over safety glasses, especially when there is a risk of splashing.
Hand Protection Chemical-impermeable gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[2]
Body Protection A disposable, long-sleeved laboratory gown that closes in the back is required.[3][4] For larger quantities or in case of a spill, an impervious suit may be necessary.
Respiratory Protection For handling solids and creating aerosols, a fit-tested N95 (or higher) respirator is recommended.[3][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]

Operational Plan: Step-by-Step Handling Procedures

All procedures involving this compound should be conducted in a designated area within a chemical fume hood to prevent contamination and exposure.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup prep_area Designate & Decontaminate Work Area in Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit weigh Weigh Compound in Fume Hood dissolve Dissolve Compound weigh->dissolve reaction Perform Reaction dissolve->reaction quench Quench Reaction (if necessary) reaction->quench decontaminate_tools Decontaminate Glassware & Tools quench->decontaminate_tools dispose_waste Segregate & Dispose of Waste decontaminate_tools->dispose_waste

Caption: Experimental Workflow for Handling this compound.

A. Preparation and Weighing:

  • Designated Area : Designate a specific area within a chemical fume hood for handling this compound.

  • Decontamination : Before and after use, decontaminate the work surface. Ensure an appropriate spill kit is readily accessible.

  • Weighing : When weighing the solid, use a tared container inside the fume hood to prevent balance contamination.

B. Dissolving and Reaction:

  • Solvent Addition : Slowly add the solvent to the vessel containing the weighed compound to avoid splashing.

  • Temperature Control : Be mindful of potential exothermic reactions and use a cooling method, such as an ice bath, if necessary.

  • Incompatibilities : Avoid contact with strong oxidizing agents.

C. Post-Experiment:

  • Quenching : If required, carefully quench the reaction within the fume hood.

  • Decontamination : Decontaminate all glassware and equipment that have come into contact with the compound.

Emergency Procedures

In case of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[2]

Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Pipette Tips, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsates) liquid_container Sealed & Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_facility Licensed Chemical Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility

Caption: Disposal Workflow for this compound Waste.

A. Waste Segregation:

  • Solid Waste : All disposable materials contaminated with the compound, such as gloves, pipette tips, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

B. Container Management:

  • Labeling : All waste containers must be clearly labeled with the full chemical name and appropriate hazard symbols.

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

C. Final Disposal:

  • Licensed Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Regulations : All waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.